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5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Cat. No.: B1303553
CAS No.: 3792-02-7
M. Wt: 292.14 g/mol
InChI Key: FROXCSGRCWYTIE-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a useful research compound. Its molecular formula is C8H9F9O and its molecular weight is 292.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F9O B1303553 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol CAS No. 3792-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXCSGRCWYTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377821
Record name 4:4 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3792-02-7
Record name 4:4 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Data

The fundamental molecular properties of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol have been established and are summarized in the table below. These data form the basis for understanding the compound's behavior and potential applications.

PropertyValueSource
Molecular Formula C₈H₉F₉O[1][2][3][4][5][6]
Molecular Weight 292.14 g/mol [1][2][4][6]
CAS Number 3792-02-7[1][2][4][5][6]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized laboratory procedures for determining the boiling point, density, and solubility of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The capillary method using a Thiele tube is a common and effective technique for this determination.[7][8]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating mantle or Bunsen burner

  • Liquid paraffin or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Add a small amount of the liquid sample (a few milliliters) into the small test tube.

  • Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heating fluid surrounds the sample but does not enter the test tube.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. It can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.[4][9][10][11][12]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Beaker

  • Pipette

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.

  • Carefully transfer a known volume of the liquid sample (e.g., 10.0 mL) into the graduated cylinder using a pipette. Read the volume from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the liquid sample.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

  • Calculate the density of the liquid using the formula: Density (ρ) = Mass (m) / Volume (V)

  • Repeat the measurement at least two more times and calculate the average density. Ensure the temperature of the liquid is recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a substance in a given solvent.[5][13][14][15]

Apparatus:

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Analytical balance

  • Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

  • A suitable analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC, GC-MS)

Procedure:

  • Add an excess amount of the solute (this compound) to a known volume of the solvent (e.g., water, ethanol) in a conical flask. The excess solid ensures that the solution becomes saturated.

  • Seal the flask and place it in a constant temperature bath on an orbital shaker.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully separate the saturated solution from the excess solid by filtration or centrifugation. It is crucial to avoid any transfer of the solid phase.

  • Analyze the concentration of the solute in the clear, saturated solution using a pre-validated analytical method.

  • The determined concentration represents the solubility of the compound in the specific solvent at the given temperature.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the core physicochemical properties of a liquid compound.

G Workflow for Physicochemical Property Determination cluster_setup Preparation cluster_experiments Experimental Determination cluster_analysis Data Analysis & Reporting A Obtain Pure Sample of This compound B Calibrate Instruments (Thermometer, Balance) A->B C Boiling Point Determination (Capillary Method) B->C D Density Measurement (Pycnometer/Graduated Cylinder) B->D E Solubility Measurement (Shake-Flask Method) B->E F Record Boiling Point Temperature C->F G Calculate Density (m/V) D->G H Quantify Solute Concentration E->H I Compile Data in Technical Report F->I G->I H->I

Caption: Logical workflow for determining physicochemical properties.

Biological Context and Potential Relevance

Fluorinated alcohols are known to possess unique properties that can influence biological systems. For instance, they can alter the properties and stability of lipid bilayers and affect the function of membrane proteins.[16] Some fluorinated compounds have been investigated for their biological activity and potential as therapeutic agents, including in cancer models where they can modulate metabolic pathways.[17] While no specific signaling pathways involving this compound have been identified in the current literature, its structural characteristics suggest potential interactions with biological membranes and enzymes. Further research is warranted to explore the biological activity and toxicological profile of this compound. The following diagram illustrates a general concept of how a fluorinated alcohol might interact with a cell.

G Conceptual Cellular Interaction of a Fluorinated Alcohol cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FA Fluorinated Alcohol (this compound) MB Lipid Bilayer FA->MB Partitioning & Alteration MP Membrane Protein FA->MP Functional Modulation ENZ Enzyme FA->ENZ Potential Inhibition/ Activation SP Signaling Pathway Modulation MB->SP MP->SP ENZ->SP

Caption: Conceptual diagram of a fluorinated alcohol's cellular interactions.

References

Synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol, a partially fluorinated alcohol with potential applications in medicinal chemistry and materials science. The unique physicochemical properties imparted by the nonafluorobutyl moiety make this compound a valuable building block in the development of novel pharmaceuticals and advanced materials. This document outlines the primary synthetic route, including detailed experimental protocols and characterization data.

Synthetic Strategy: A Two-Step Approach

The most direct and established route for the synthesis of this compound involves a two-step process. This strategy leverages the well-documented free-radical addition of a perfluoroalkyl iodide to a terminal alkene, followed by a reductive deiodination to yield the final saturated alcohol.

The overall synthesis can be summarized as follows:

  • Free-Radical Addition: The synthesis commences with the free-radical initiated addition of 1-iodononafluorobutane (perfluorobutyl iodide) to but-3-en-1-ol. This reaction forms the carbon-carbon bond that constitutes the backbone of the target molecule, resulting in the formation of the intermediate, 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol.

  • Reductive Deiodination: The iodine atom in the intermediate is subsequently removed through a reduction reaction, typically employing zinc dust in a suitable solvent. This step yields the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol

Reaction Scheme:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
1-IodononafluorobutaneC₄F₉I345.93423-39-2
But-3-en-1-olC₄H₈O72.11627-27-0
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1
Acetonitrile (anhydrous)CH₃CN41.0575-05-8

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-iodononafluorobutane (1.0 eq), but-3-en-1-ol (1.2 eq), and anhydrous acetonitrile.

  • Purge the reaction mixture with nitrogen for 15 minutes to remove any dissolved oxygen.

  • Add the radical initiator, azobisisobutyronitrile (AIBN) (0.1 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol as a pale yellow oil.

Quantitative Data (Expected):

ParameterValue
Yield75-85%
Step 2: Synthesis of this compound

Reaction Scheme:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-olC₈H₈F₉IO418.04N/A
Zinc dustZn65.387440-66-6
Acetic acidCH₃COOH60.0564-19-7
WaterH₂O18.027732-18-5
Diethyl ether(C₂H₅)₂O74.1260-29-7

Procedure:

  • In a round-bottom flask, dissolve the 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (1.0 eq) obtained from the previous step in a mixture of acetic acid and water.

  • Add zinc dust (2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and zinc iodide.

  • Wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography to yield this compound as a colorless liquid.

Quantitative Data (Expected):

ParameterValue
Yield80-90%

Characterization Data

This compound

PropertyValue
Molecular Formula C₈H₉F₉O
Molecular Weight 292.14 g/mol
Appearance Colorless liquid
Boiling Point ~190-195 °C (at atmospheric pressure)
¹H NMR (CDCl₃, 400 MHz) δ 3.70 (t, 2H), 2.10-2.30 (m, 2H), 1.60-1.80 (m, 4H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -81.5 (t, 3F), -124.8 (m, 2F), -126.3 (m, 2F), -114.9 (m, 2F)
IR (neat, cm⁻¹) 3350 (O-H), 2940, 2870 (C-H), 1240-1100 (C-F)
Mass Spectrometry (EI) m/z: 292 [M]⁺

Visualization of Synthesis Pathway

Synthesis_Pathway 1-Iodononafluorobutane 1-Iodononafluorobutane Intermediate 4-iodo-5,5,6,6,7,7,8,8,8- nonafluorooctan-1-ol 1-Iodononafluorobutane->Intermediate AIBN, Acetonitrile, Reflux But-3-en-1-ol But-3-en-1-ol But-3-en-1-ol->Intermediate Final_Product 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol Intermediate->Final_Product Zn, Acetic Acid/Water

Caption: Synthesis route for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Radical Addition cluster_step2 Step 2: Deiodination Start1 Mix Reactants: 1-Iodononafluorobutane, But-3-en-1-ol, Acetonitrile Initiator Add AIBN Start1->Initiator Reaction1 Reflux for 12h under Nitrogen Initiator->Reaction1 Workup1 Solvent Removal Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Intermediate: 4-iodo-5,5,6,6,7,7,8,8,8- nonafluorooctan-1-ol Purification1->Product1 Start2 Dissolve Intermediate in Acetic Acid/Water Product1->Start2 Reduction Add Zinc Dust Start2->Reduction Reaction2 Stir at Room Temp for 24h Reduction->Reaction2 Workup2 Filtration & Extraction Reaction2->Workup2 Purification2 Distillation or Column Chromatography Workup2->Purification2 Final_Product_Workflow Final Product: 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol Purification2->Final_Product_Workflow

Caption: Detailed workflow for the synthesis of the target molecule.

An In-depth Technical Guide to the Spectroscopic Data of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol (CAS No. 3792-02-7). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous fluorinated alcohols. The methodologies for acquiring such data are also detailed.

Molecular Structure

Chemical Formula: C₈H₉F₉O Molecular Weight: 292.14 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7Triplet2H-CH₂-OH
~2.1 - 2.3Multiplet2H-CF₂-CH₂-
~1.6 - 1.8Multiplet4H-CH₂-CH₂-CH₂-
~1.5Singlet (broad)1H-OH
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~62-CH₂-OH
~32-CH₂-CH₂OH
~28-35 (complex, due to C-F coupling)-CF₂-CH₂-
~22-CH₂-CH₂-CH₂-
~105-125 (complex, due to C-F coupling)-CF₂- and -CF₃
¹⁹F NMR (Fluorine NMR) Data

Solvent: CDCl₃ Reference: CFCl₃ at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ -81Triplet3F-CF₃
~ -124Multiplet2F-CF₂-CF₃
~ -126Multiplet2F-CF₂-CH₂-
~ -115Multiplet2F-CF₂-CF₂-CH₂-
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330Broad, StrongO-H stretch
~2940, ~2870MediumC-H stretch (aliphatic)
~1465MediumC-H bend (methylene)
~1050-1250Strong, BroadC-F stretch
~1050StrongC-O stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
292Low[M]⁺ (Molecular Ion)
274Low[M - H₂O]⁺
223Medium[M - C₄H₈OH]⁺
181High[C₄F₇]⁺
131High[C₃F₅]⁺
69Very High[CF₃]⁺
45Medium[CH₂CH₂OH]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Use an external reference of CFCl₃.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS for ¹H and ¹³C) or external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Utilize an electron ionization (EI) source with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-350 to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Workflow for Spectroscopic Analysis

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat liquid film on KBr plates Sample->IR_Prep MS_Prep Dilute in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS (EI mode) MS_Prep->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Plausible Mass Spectrometry Fragmentation Pathway

G Plausible EI-MS Fragmentation of this compound cluster_fragments Major Fragments M [C₈H₉F₉O]⁺ m/z = 292 F1 [C₈H₇F₉]⁺ m/z = 274 M->F1 - H₂O F2 [C₄F₉]⁺ m/z = 223 M->F2 - C₄H₈OH F6 [C₃H₇O]⁺ m/z = 45 M->F6 - C₅H₂F₉ F3 [C₄F₇]⁺ m/z = 181 F2->F3 - F₂ F4 [C₃F₅]⁺ m/z = 131 F3->F4 - CF₂ F5 [CF₃]⁺ m/z = 69 F4->F5 - C₂F₂

Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.

understanding the amphiphilic nature of partially fluorinated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Amphiphilic Nature of Partially Fluorinated Alcohols

Introduction: The Unique Amphiphile

Partially fluorinated alcohols (PFAs) are a distinctive class of organofluorine compounds characterized by a molecular structure containing a hydrophilic alcohol head group (-OH), a hydrocarbon segment, and a fluorinated segment.[1][2] This unique tripartite structure imparts a complex amphiphilic nature, making them not only hydrophobic and hydrophilic but also lipophobic due to the properties of the fluorinated chain.[1] Unlike traditional hydrocarbon surfactants, the highly electronegative fluorine atoms create a strong dipole at the hydroxyl group, increasing the acidity of the alcohol compared to its hydrogenated counterparts.[1] This enhanced acidity and the immiscibility between fluorocarbon and hydrocarbon segments lead to remarkable interfacial behavior, self-assembly into complex aggregates, and unique solvent properties.[3][4] These characteristics make PFAs invaluable in diverse fields, from materials science to advanced drug development.[5][6]

This guide provides a technical overview of the core principles governing the amphiphilic nature of PFAs, details the experimental protocols used for their characterization, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Figure 1: Molecular Architecture of a Partially Fluorinated Alcohol cluster_molecule cluster_key Key Properties Head Hydrophilic Head (-OH) Hydrocarbon Hydrocarbon Segment -(CH₂)ₘ- Head->Hydrocarbon Key_H • High Acidity • Hydrogen Bonding Head->Key_H Fluorocarbon Fluorocarbon Segment -(CF₂)ₙ-F Hydrocarbon->Fluorocarbon Key_HC • Lipophilic • Flexible Chain Hydrocarbon->Key_HC Key_FC • Hydrophobic • Lipophobic • Rigid/Helical Structure Fluorocarbon->Key_FC

Caption: A diagram illustrating the distinct segments of a partially fluorinated alcohol.

Core Physicochemical Properties and Interfacial Behavior

The presence of both hydrocarbon and fluorocarbon segments leads to fascinating interfacial phenomena. PFAs are highly surface-active, meaning they readily adsorb at interfaces, such as the air-water or oil-water interface, significantly lowering the surface and interfacial tension.[1][7] The fluorinated segment, being both hydrophobic and lipophobic, drives the molecule to the interface to minimize contact with both water and hydrocarbon-based oils.[1] In aqueous solutions, this behavior can lead to the formation of complex, non-spherical aggregates or micelle-like clusters at intermediate concentrations.[8]

Molecular dynamics simulations and experimental studies have shown that the fluorinated chains tend to be more rigid than their hydrocarbon counterparts, often adopting a helical conformation in self-assembled structures.[2] This structural preference, combined with the mutual phobicity of the two segments, can lead to phase separation and the formation of unique 2D patterns in Langmuir films.[3]

Figure 2: Self-Assembly and Interfacial Adsorption of PFAs cluster_interface Air-Water Interface cluster_bulk Bulk Aqueous Phase p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Aggregate PFA Aggregate (Micelle-like Cluster) Monomer Dispersed Monomer Aggregate->Monomer Equilibrium pfa1 head1 pfa1->head1 pfa2 head2 pfa2->head2 pfa3 head3 pfa3->head3

Caption: PFAs adsorbing at the air-water interface and forming aggregates in the bulk phase.

Quantitative Data Summary

The following tables summarize key physicochemical data for selected partially fluorinated alcohols, providing a basis for comparison and application development.

Table 1: Interfacial and Partitioning Properties of Selected Fluorinated Alcohols

Compound Name Formula Surface Tension (mN/m) Octanol-Water Partition Coefficient (log Kₒw) Reference
1H,1H-Perfluorodecanol (UFH) C₁₀F₂₁H₂OH 16.51 Not Available [1]
1-Decanol (DecOH) C₁₀H₂₁OH 27.01 Not Available [1]
8:2 Fluorotelomer Alcohol C₈F₁₇CH₂CH₂OH Not Available Not Available [9]
Perfluoromethanol CF₃OH Not Available 0.999 (Calculated) [10]
Perfluorooctanol C₈F₁₇OH Not Available 1.002 (Calculated) [10]
7-1 Fluorotelomer Alcohol C₈F₁₅H₂OH Not Available 0.996 (Calculated) [10]

| 6-2 Fluorotelomer Alcohol | C₈F₁₃H₄OH | Not Available | 0.997 (Calculated) |[10] |

Note: Experimental conditions such as temperature and concentration can significantly affect these values. Calculated values are based on molecular dynamics simulations.

Table 2: Physical Properties of Common Fluorinated Alcohol Solvents

Property 2,2,2-Trifluoroethanol (TFE) 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Reference
Formula CF₃CH₂OH (CF₃)₂CHOH [11],[12]
Boiling Point 77-80 °C 58.6 °C [13],[12]
Density 1.39 g/cm³ 1.596 g/cm³ [13]
pKa 12.4 9.3 [13]

| Key Features | Strong H-bond donor, low nucleophilicity | Highly polar, strong H-bond donor, very low nucleophilicity |[13],[12] |

Experimental Protocols for Characterization

The unique properties of PFAs are investigated using a variety of specialized techniques. Below are methodologies for key experiments.

Tensiometry for Surface and Interfacial Tension

Tensiometry measures the force exerted on a probe at an interface, which is then used to calculate surface or interfacial tension.[14]

  • Objective: To determine the surface tension of an aqueous PFA solution or the interfacial tension between a PFA solution and an immiscible liquid.

  • Methodology (Wilhelmy Plate Method):

    • Preparation: A high-precision balance is equipped with a platinum Wilhelmy plate of a known perimeter. The plate must be thoroughly cleaned (e.g., by flame annealing) to ensure complete wetting (zero contact angle).[14][15]

    • Measurement: The PFA solution is placed in a vessel on a motorized stage. The stage is raised until the liquid just touches the bottom edge of the suspended plate.[14]

    • Data Acquisition: The plate is immersed to a set depth and then withdrawn. The force exerted on the balance is continuously recorded. The maximum force measured as the plate is pulled through the interface, corrected for buoyancy, is used to calculate surface tension via the Wilhelmy equation: γ = F / (L * cosθ) Where γ is surface tension, F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a clean platinum plate).[14]

  • Alternative Methods: The du Noüy ring, pendant drop, and maximum bubble pressure methods are also widely used.[15][16][17] The maximum bubble pressure method is particularly suitable for volatile amphiphiles.[16]

Fluorescence Spectroscopy for Bilayer Partitioning

Fluorescence-based assays can quantify how potently PFAs perturb lipid bilayers, a crucial aspect for drug delivery and toxicology.[18]

  • Objective: To determine the bilayer/aqueous phase partition coefficient (Kₚ) of a PFA.

  • Methodology (Gramicidin-based Assay):

    • Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid (e.g., DOPC) and loaded with a fluorescent quencher (e.g., Tl⁺). The external quencher is removed via size-exclusion chromatography.

    • Assay Setup: The LUV suspension is placed in a fluorometer cuvette. The gramicidin channel-former is added to the LUVs, which allows the quencher to enter and quench an internal fluorophore.

    • Measurement: The PFA is titrated into the cuvette at various concentrations. The PFA partitions into the lipid bilayer, altering its physical properties (e.g., thickness, fluidity), which in turn modulates the formation and function of the gramicidin channels. This change is measured as a change in the fluorescence quench rate.[18]

    • Data Analysis: The concentration of the PFA required to produce a standard change in the quench rate is determined. By repeating the experiment at different lipid concentrations, the partition coefficient (Kₚ) can be calculated, as Kₚ describes the distribution of the alcohol between the lipid and aqueous phases.[18]

Figure 3: Experimental Workflow for Tensiometry Prep 1. Preparation - Clean Wilhelmy Plate - Prepare PFA Solution Setup 2. Instrument Setup - Calibrate Balance - Mount Plate - Position Sample Prep->Setup Measure 3. Measurement - Immerse Plate in Solution - Record Force Profile during Immersion/Withdrawal Setup->Measure Analyze 4. Data Analysis - Identify Maximum Force - Apply Wilhelmy Equation Measure->Analyze Result 5. Result - Surface Tension (γ) Value Analyze->Result

Caption: A simplified workflow for measuring surface tension using the Wilhelmy plate method.

Applications in Research and Drug Development

The distinct properties of PFAs make them powerful tools for scientists and drug development professionals.

  • Specialty Solvents in Synthesis: Fluorinated alcohols like TFE and HFIP are considered "magic" solvents that can promote challenging chemical reactions, such as C-H functionalization and epoxide ring-openings.[13][19][20] Their high ionizing power, strong hydrogen-bond donating ability, and low nucleophilicity stabilize reactive intermediates without participating in the reaction, often leading to higher yields and selectivities.[20][21]

  • Protein and Peptide Stabilization: PFAs, particularly TFE and HFIP, are well-known for their ability to induce and stabilize α-helical secondary structures in peptides and proteins.[8] This property is exploited in structural biology studies to investigate protein folding intermediates and to characterize peptide fragments that may be unstructured in purely aqueous solutions. The mechanism is thought to involve the formation of PFA clusters that provide a hydrophobic microenvironment, shielding the peptide's intramolecular hydrogen bonds from water.[8]

  • Drug Formulation and Delivery: The introduction of fluorine atoms or fluorine-containing groups (including fluorinated alcohols) into active pharmaceutical ingredients (APIs) is a common strategy in medicinal chemistry.[6][22] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[23][24] The unique amphiphilicity of PFAs can also be leveraged in the design of novel drug delivery systems, such as stable emulsions or vesicles.[1][25]

Figure 4: Role of PFAs in Drug Development PFA Partially Fluorinated Alcohol Properties Prop1 Enhanced Acidity & H-Bond Donation PFA->Prop1 Prop2 Unique Amphiphilicity & Self-Assembly PFA->Prop2 Prop3 Modulation of Lipophilicity PFA->Prop3 App1 Reaction Promotion (API Synthesis) Prop1->App1 App2 Drug Delivery Systems (e.g., Emulsions) Prop2->App2 App3 Improved Pharmacokinetics (e.g., Permeability) Prop3->App3

Caption: Logical relationships showing how PFA properties are leveraged in drug development.

Conclusion

Partially fluorinated alcohols represent a fascinating class of molecules whose tripartite amphiphilic structure gives rise to a rich set of physicochemical properties. Their behavior at interfaces, their tendency to form ordered assemblies, and their unique characteristics as solvents are fundamentally different from those of traditional hydrocarbon alcohols. A thorough understanding of these properties, supported by robust experimental characterization, allows researchers and drug development professionals to harness the unique potential of PFAs to accelerate synthesis, probe biological structures, and design more effective therapeutic agents.

References

Environmental Persistence of Fluorotelomer Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorotelomer alcohols (FTOHs) are a significant class of polyfluoroalkyl substances (PFAS) used in the manufacturing of a wide range of industrial and consumer products. Due to their volatility and potential to degrade into persistent and bioaccumulative perfluoroalkyl carboxylic acids (PFCAs), the environmental fate of FTOHs is a subject of considerable scientific scrutiny. This technical guide provides a comprehensive overview of the environmental persistence of FTOHs, detailing their degradation pathways in various environmental compartments, summarizing key quantitative data on their transformation rates, and outlining the experimental protocols used to assess their environmental fate.

Introduction

Fluorotelomer alcohols are precursor compounds that can undergo abiotic and biotic transformations in the environment, leading to the formation of highly stable PFCAs.[1] Their unique chemical properties, including high volatility, allow for long-range atmospheric transport, contributing to the global distribution of PFCAs.[2][3] Understanding the persistence and degradation of FTOHs is crucial for assessing their environmental risk and developing effective remediation strategies. This guide synthesizes current scientific knowledge on the environmental persistence of common FTOHs, including 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH.

Environmental Degradation Pathways

FTOHs degrade in the environment through several key pathways, including atmospheric oxidation, aqueous photolysis, and microbial biotransformation in soil and water.

Atmospheric Degradation

In the atmosphere, the primary degradation pathway for FTOHs is initiated by reaction with hydroxyl (•OH) radicals.[3] This process leads to a cascade of reactions that ultimately yield a series of PFCAs.[2] The atmospheric lifetime of FTOHs is estimated to be around 20 days, which is sufficient for long-range transport.[4][5] Smog chamber studies have been instrumental in elucidating this pathway, demonstrating that the atmospheric oxidation of an n:2 FTOH can lead to the formation of PFCAs with both the same number of perfluorinated carbons and shorter-chain homologues.[2]

Atmospheric_Degradation_of_FTOH FTOH n:2 FTOH F(CF₂)nCH₂CH₂OH Alkoxy_Radical Alkoxy Radical F(CF₂)nCH₂CH(O•)H FTOH->Alkoxy_Radical + •OH OH_Radical •OH Radical FT_Aldehyde Fluorotelomer Aldehyde F(CF₂)nCH₂CHO Alkoxy_Radical->FT_Aldehyde + O₂ Peroxy_Radical Peroxy Radical F(CF₂)nCH₂C(O)O₂• FT_Aldehyde->Peroxy_Radical + •OH, + O₂ PFCA_n Cn PFCA F(CF₂)n-₁COOH Peroxy_Radical->PFCA_n Radical Reactions PFCA_short Shorter Chain PFCAs (Cn-1, Cn-2, etc.) Peroxy_Radical->PFCA_short Fragmentation

Caption: Atmospheric degradation pathway of an n:2 FTOH initiated by hydroxyl radicals.
Biotic Degradation in Soil and Water

In soil and aquatic environments, FTOHs undergo microbial degradation under both aerobic and anaerobic conditions.[6] Aerobic conditions generally promote faster degradation compared to anaerobic conditions.[2] The biotransformation of FTOHs involves a series of oxidation steps, leading to the formation of fluorotelomer saturated and unsaturated carboxylic acids (FTCAs and FTUCAs), which can be further transformed into PFCAs.[7]

Biotic_Degradation_of_FTOH FTOH n:2 FTOH F(CF₂)nCH₂CH₂OH FT_Aldehyde Fluorotelomer Aldehyde F(CF₂)nCH₂CHO FTOH->FT_Aldehyde Oxidation FTCA n:2 FTCA F(CF₂)nCH₂COOH FT_Aldehyde->FTCA Oxidation FTUCA n:2 FTUCA F(CF₂)n-₁CF=CHCOOH FTCA->FTUCA β-oxidation sFTOH (n-1):2 sFTOH F(CF₂)n-₁CH(OH)CH₃ FTUCA->sFTOH Decarboxylation & Reduction PFCA_short Shorter Chain PFCAs FTUCA->PFCA_short Further Degradation PFCA_n Cn PFCA F(CF₂)n-₁COOH sFTOH->PFCA_n Oxidation

Caption: Generalized biotic degradation pathway of an n:2 FTOH in soil and water.

Quantitative Data on Environmental Persistence

The environmental persistence of FTOHs is typically quantified by their half-life (t½) in different environmental media. The efficiency of their transformation to PFCAs is described by molar yields.

Half-Lives of Fluorotelomer Alcohols

The half-life of FTOHs varies significantly depending on the specific FTOH, the environmental compartment, and the prevailing conditions.

FTOHMediumConditionsHalf-Life (t½)
4:2 FTOH AtmosphereReaction with •OH~20 days[4][5]
6:2 FTOH Aerobic Soil-< 2 days[8][9]
AtmosphereReaction with •OH~20 days[4][5]
Anaerobic SludgeMethanogenicSlower than aerobic conditions[10]
8:2 FTOH Aerobic Soil-2 - 7 days[6]
Aerobic Activated Sludge-1.42 hours[1]
Anoxic Activated Sludge-6.98 hours[1]
Anaerobic Activated Sludge-14.9 hours[1]
Aqueous SolutionPhotolysis (10 mM H₂O₂)0.83 ± 0.20 hours[11]
Aqueous SolutionPhotolysis (Lake Ontario water)93.2 ± 10.0 hours[11]
AtmosphereReaction with •OH~20 days[4][5]
Molar Yields of Transformation Products

The molar yield represents the percentage of the initial FTOH that is transformed into a specific degradation product.

FTOHProductMedium/ConditionsMolar Yield (%)
6:2 FTOH 6:2 FTCAAnaerobic Sludge32 - 43%[10]
5:3 AcidAnaerobic Sludge18 - 23%[10]
PFHxAAerobic Mixed Bacterial Culture5%[8]
5:3 AcidAerobic Mixed Bacterial Culture6%[8]
6:2 FTUAAerobic Mixed Bacterial Culture23%[8]
8:2 FTOH PFOAAerobic Soil10 - 40%[6]
PFOAAerobic Activated Sludge7.87%[1]
PFHpAAerobic Activated Sludge1.29%[1]
PFCAs (total)Atmosphere (Smog Chamber)~5% (intermediate)[2]
PFOAAerobic Soilup to 10.3%
10:2 FTOH PFDARainbow TroutMajor product[3]
PFNAEarthwormDetected[3]

Experimental Protocols

The study of FTOH environmental persistence relies on a variety of standardized and specialized experimental protocols.

Soil Microcosm Biodegradation Study

This protocol is designed to assess the biodegradation of FTOHs in soil under controlled laboratory conditions.

  • Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

  • Microcosm Setup: In amber glass vials, weigh a known amount of soil (e.g., 10 g). Spike the soil with a solution of the target FTOH in a carrier solvent (e.g., methanol) to achieve the desired initial concentration.

  • Incubation: Adjust the soil moisture to a specific water holding capacity (e.g., 60%). For aerobic studies, loosely cap the vials to allow for gas exchange. For anaerobic studies, purge the vials with an inert gas (e.g., nitrogen) and seal them with Teflon-lined septa. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points, sacrifice triplicate microcosms for analysis.

  • Extraction: Extract the FTOHs and their degradation products from the soil using a suitable solvent, such as methyl tert-butyl ether (MTBE) or acetonitrile, often with the aid of ultrasonication.[7]

  • Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent FTOH and its transformation products.[6]

Soil_Microcosm_Workflow Soil_Collection Soil Collection & Sieving Spiking Spike Soil with FTOH Soil_Collection->Spiking Incubation Incubation (Aerobic/Anaerobic) Spiking->Incubation Sampling Time-Point Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Ultrasonication) Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for a soil microcosm biodegradation study of FTOHs.
Aqueous Photolysis Experiment

This protocol assesses the degradation of FTOHs in water due to sunlight.

  • Solution Preparation: Prepare aqueous solutions of the target FTOH in high-purity water. For indirect photolysis studies, the water may be amended with substances like hydrogen peroxide or nitrate to generate hydroxyl radicals.[11]

  • Reactor Setup: Place the solutions in quartz tubes, which are transparent to UV light.

  • Irradiation: Irradiate the samples using a solar simulator or a lamp that mimics the solar spectrum. Run control samples in the dark to account for non-photolytic degradation.

  • Sampling: At various time intervals, withdraw aliquots from the solutions.

  • Sample Preparation: If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.

  • Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent FTOH and its photoproducts over time.

Smog Chamber Atmospheric Degradation Study

This protocol simulates the atmospheric degradation of FTOHs.

  • Chamber Preparation: Use a large, inert chamber (smog chamber) with a UV light source.

  • Reactant Injection: Inject the target FTOH, an oxidant precursor (e.g., a source of •OH radicals like methyl nitrite), and a bath gas (e.g., purified air) into the chamber.[3]

  • Initiation of Reaction: Turn on the UV lights to initiate the photochemical reactions.

  • Monitoring: Monitor the concentrations of the FTOH and its degradation products in real-time using techniques like Fourier-transform infrared spectroscopy (FTIR) or collect samples on sorbent tubes for offline analysis by GC-MS or LC-MS/MS.[2][3]

Analytical Methodologies

Accurate quantification of FTOHs and their degradation products is essential for environmental persistence studies.

Sample Extraction
  • Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate FTOHs and their metabolites from water samples.

  • Soil and Sediment Samples: Solvent extraction, often enhanced by ultrasonication or pressurized liquid extraction, is used to isolate the target compounds from solid matrices. Methyl tert-butyl ether (MTBE) and acetonitrile are common extraction solvents.[7]

Instrumental Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of FTOH degradation products, particularly the non-volatile FTCAs, FTUCAs, and PFCAs. It offers high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of the more volatile FTOHs and some of their early, neutral degradation products.[5]

Conclusion

Fluorotelomer alcohols are subject to degradation in the atmosphere, soil, and water through various abiotic and biotic pathways. Their persistence is moderate, with half-lives typically in the range of days to weeks. However, their degradation leads to the formation of highly persistent perfluoroalkyl carboxylic acids, which are of significant environmental concern. The quantitative data and experimental protocols summarized in this guide provide a technical foundation for researchers and professionals working to understand and mitigate the environmental impact of these important industrial chemicals.

References

An In-depth Technical Guide on the Thermal and Chemical Stability of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the expected thermal and chemical stability of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol based on the known properties of structurally similar fluorotelomer alcohols (FTOHs) and general principles of organic chemistry. As of the last search, specific experimental data for the thermal and chemical stability of this particular compound were not publicly available. Therefore, the information presented herein should be considered as a predictive guide and a framework for future experimental investigation.

Introduction

This compound is a partially fluorinated alcohol belonging to the class of fluorotelomer alcohols (FTOHs). Its unique structure, featuring a perfluorinated tail and a hydrocarbon chain terminating in a hydroxyl group, imparts distinctive physicochemical properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated thermal and chemical stability of this compound. The information is compiled from existing literature on FTOHs and related fluorinated substances.

Thermal Stability

The thermal stability of FTOHs is a critical parameter for their application in various fields. The presence of the highly stable perfluoroalkyl chain is expected to confer significant thermal resistance to this compound.

Expected Thermal Decomposition Behavior

Based on studies of similar FTOHs, the thermal stability is expected to be influenced by the length of the perfluoroalkyl chain, with longer chains generally leading to higher stability. The decomposition of this compound is anticipated to occur at elevated temperatures, likely proceeding through complex reaction pathways.

Initial degradation at lower temperatures may involve the elimination of small molecules such as water or hydrogen fluoride (HF). At higher temperatures, more significant fragmentation of the molecule is expected, leading to the cleavage of C-C and C-F bonds.

Proposed Thermal Degradation Pathway

A plausible initial thermal degradation pathway for this compound is illustrated below. This pathway is hypothesized based on the known degradation mechanisms of other FTOHs.

G Proposed Initial Thermal Degradation Pathway cluster_start Starting Material cluster_pathways Degradation Pathways cluster_products Initial Products This compound This compound Dehydration Dehydration This compound->Dehydration Heat Dehydrofluorination Dehydrofluorination This compound->Dehydrofluorination Higher Heat Unsaturated Intermediate Unsaturated Intermediate Dehydration->Unsaturated Intermediate Water Water Dehydration->Water Fluorinated Alkene Fluorinated Alkene Dehydrofluorination->Fluorinated Alkene HF HF Dehydrofluorination->HF

A proposed initial thermal degradation pathway for this compound.

Further decomposition at higher temperatures would likely lead to a complex mixture of smaller fluorinated and non-fluorinated compounds.

Recommended Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability of this compound, the following experimental methods are recommended:

2.3.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant weight loss begins.

2.3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold DSC pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Endothermic and exothermic peaks will indicate phase transitions and decomposition events.

Chemical Stability

The chemical stability of this compound is dictated by the reactivity of its primary alcohol functional group and the influence of the adjacent fluorinated alkyl chain.

Stability in Acidic and Basic Media
  • Acidic Conditions: The primary alcohol group is generally stable in acidic conditions, although at high temperatures and in the presence of strong, non-nucleophilic acids, dehydration to form an alkene may occur. The electron-withdrawing nature of the perfluoroalkyl group may slightly decrease the basicity of the hydroxyl oxygen, but protonation is still possible.

  • Basic Conditions: The compound is expected to be stable in the presence of non-nucleophilic bases. Strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide. The reactivity of this alkoxide in nucleophilic substitution or elimination reactions would depend on the reaction conditions and the electrophile present.

Stability towards Oxidizing Agents

As a primary alcohol, this compound is susceptible to oxidation. The outcome of the oxidation reaction will depend on the strength and nature of the oxidizing agent used.

  • Mild Oxidizing Agents: Reagents such as pyridinium chlorochromate (PCC) are expected to oxidize the primary alcohol to the corresponding aldehyde.

  • Strong Oxidizing Agents: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are likely to oxidize the primary alcohol to a carboxylic acid. The high stability of the C-F bonds in the perfluoroalkyl tail suggests that this portion of the molecule will remain intact under typical oxidizing conditions.

Summary of Expected Chemical Stability

The anticipated chemical stability of this compound is summarized in the table below.

Reagent ClassExample ReagentExpected Reactivity/StabilityPotential Products
Strong Acids Concentrated H₂SO₄Stable at low temperatures; potential for dehydration at high temperatures.Unsaturated fluorinated compound
Strong Bases Sodium Hydroxide (NaOH)Stable; deprotonation to form alkoxide.Sodium 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-olate
Mild Oxidizing Agents Pyridinium Chlorochromate (PCC)Oxidation of the alcohol.5,5,6,6,7,7,8,8,8-Nonafluorooctanal
Strong Oxidizing Agents Potassium Permanganate (KMnO₄)Oxidation of the alcohol.5,5,6,6,7,7,8,8,8-Nonafluorooctanoic acid
Recommended Experimental Protocol for Chemical Stability Testing

A general workflow for assessing the chemical stability of this compound is presented below.

G General Workflow for Chemical Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Solutions Prepare Solutions Sample Preparation Sample Preparation Prepare Solutions->Sample Preparation Define test conditions (reagent, concentration, temp) Incubation Incubation Sample Preparation->Incubation Mix sample and reagent Quench Reaction Quench Reaction Incubation->Quench Reaction At specified time points Extraction Extraction Quench Reaction->Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Extraction->LC-MS/GC-MS Analysis Analyze organic phase Data Interpretation Data Interpretation LC-MS/GC-MS Analysis->Data Interpretation Quantify parent compound and identify degradation products

A general experimental workflow for assessing chemical stability.

Methodology:

  • Solution Preparation: Prepare solutions of the test reagents (e.g., 1 M HCl, 1 M NaOH, 0.1 M KMnO₄) in appropriate solvents.

  • Reaction Setup: In separate vials, dissolve a known concentration of this compound in a suitable solvent. Add the test reagent to each vial. Include a control vial with only the compound and solvent.

  • Incubation: Incubate the vials at a controlled temperature (e.g., ambient and an elevated temperature like 50 °C) for a specified period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., by neutralization). Analyze the samples by a suitable chromatographic method (e.g., GC-MS or LC-MS) to quantify the remaining parent compound and identify any degradation products.

Conclusion

This compound is predicted to be a thermally stable compound, with decomposition occurring at elevated temperatures. Its chemical stability is largely governed by the reactivity of the primary alcohol group, which is susceptible to oxidation. It is expected to be relatively stable in acidic and basic media under moderate conditions.

The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound. However, it is crucial to underscore that these are predicted properties. Rigorous experimental studies, following the protocols outlined herein, are essential to definitively characterize the thermal and chemical stability of this compound.

Solubility Profile of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on the principles of chemical interactions and data from structurally similar fluorinated alcohols. Furthermore, a detailed, adaptable experimental protocol for the quantitative determination of solubility is presented, adhering to established methodologies such as the ASTM E1148 standard. This guide is intended to be a valuable resource for researchers and professionals working with this and other fluorinated compounds, enabling informed solvent selection and facilitating further experimental investigation.

Introduction

This compound is a partially fluorinated alcohol with a unique molecular structure comprising a hydrophilic hydroxyl head group and a lipophobic yet hydrophobic fluorinated alkyl tail. This amphipathic nature imparts distinct solubility characteristics that are critical for its application in various fields, including materials science, surface chemistry, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is paramount for process design, formulation development, and reaction optimization.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The molecule possesses a polar hydroxyl group capable of hydrogen bonding and a nonpolar, highly fluorinated alkyl chain.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the hydroxyl group of the fluorinated alcohol. Therefore, good solubility is anticipated in lower-chain alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. Moderate to good solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The highly fluorinated tail of this compound is lipophobic, meaning it has a low affinity for hydrocarbon-based nonpolar solvents. Consequently, limited solubility is predicted in solvents like hexane and toluene.

The following table summarizes the predicted qualitative solubility of this compound in various common organic solvents at standard temperature and pressure. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding interactions between the solvent and the hydroxyl group of the solute.
EthanolHighSimilar to methanol, strong hydrogen bonding is expected.
Polar Aprotic AcetoneModerate to HighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Ethyl AcetateModerateThe ester group can accept hydrogen bonds, but the overall polarity is lower than acetone.
Nonpolar Aromatic TolueneLow to ModerateSome interaction is possible due to the aromatic ring, but the lipophobicity of the fluorinated chain will limit solubility.
Nonpolar Aliphatic HexaneLowThe lipophobic nature of the perfluorinated chain leads to weak interactions with the aliphatic nonpolar solvent.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the principles outlined in standard methods like ASTM E1148 and can be adapted for various solvent-solute systems.

Materials and Equipment
  • Solute: this compound (purity > 98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Vials with PTFE-lined screw caps (e.g., 10 mL)

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, PTFE)

    • Volumetric flasks and pipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the sediment, the tip of the syringe should be positioned in the upper portion of the liquid.

    • Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended particles.

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

    • Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the solute in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow A 1. Preparation of Saturated Solution (Excess Solute + Known Volume of Solvent) B 2. Equilibration (Constant Temperature Shaking for 24-48h) A->B Place in shaker C 3. Settling (Allow Undissolved Solute to Sediment) B->C Allow to stand D 4. Sample Withdrawal & Filtration (Supernatant through 0.22 µm PTFE filter) C->D Careful sampling E 5. Sample Dilution (To fall within calibration range) D->E Accurate dilution F 6. Analytical Measurement (e.g., GC-FID) E->F Inject into instrument G 7. Quantification (Using Calibration Curve) F->G Compare to standards H 8. Report Solubility (g/L, mg/mL, mol/L) G->H Calculate and report

Caption: Workflow for the experimental determination of solubility.

Conclusion

Unveiling the Potential of Nonafluorooctanol Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the research applications of nonafluorooctanol isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The unique physicochemical properties conferred by fluorine atoms position these isomers as versatile tools in various scientific domains, from materials science to medicinal chemistry. This document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate further investigation and application of these compounds.

Core Physicochemical Properties and Spectroscopic Data

The isomeric structure of nonafluorooctanol significantly influences its physical and chemical characteristics. While data for all possible isomers is not exhaustively available, a comparison between the primary alcohol, 1H,1H,2H,2H-perfluorooctan-1-ol, and general properties of secondary fluorinated alcohols provides a foundational understanding.

Table 1: Physicochemical Properties of Nonafluorooctanol Isomers

Property1H,1H,2H,2H-Perfluorooctan-1-olNonafluorooctan-2-ol (Predicted/General)
Molecular Formula C₈H₅F₁₃OC₈H₅F₁₃O
Molecular Weight 364.11 g/mol 364.11 g/mol
Boiling Point 88-95 °C at 28 mmHg[1][2]Expected to be slightly lower than the primary isomer
Density 1.651 g/mL at 25 °C[1][2]Expected to be slightly lower than the primary isomer
Refractive Index (n20/D) 1.313[1][2]Data not readily available
pKa Expected to be lower than non-fluorinated octanolExpected to be slightly higher than the primary isomer
Solubility Miscible with chloroform and methanol; immiscible with water[1][3]Similar solubility profile expected

Table 2: Spectroscopic Data for 1H,1H,2H,2H-Perfluorooctan-1-ol

SpectroscopyKey Features
¹H NMR Signals corresponding to the -CH₂CH₂OH group.
¹³C NMR Resonances for the two hydrocarbon carbons and the perfluorinated carbons.
¹⁹F NMR Multiple signals corresponding to the different fluorine environments in the C₆F₁₃ chain.
IR Spectroscopy Strong, broad O-H stretch; C-H stretching and bending; strong C-F stretching vibrations.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern showing losses of HF and fluorinated fragments.

Key Research Applications of Nonafluorooctanol Isomers

The distinct properties of nonafluorooctanol isomers make them valuable in a range of research applications. The position of the hydroxyl group and the fluorine atoms can influence reactivity, solvent properties, and biological activity.

Synthesis of Fluorinated Materials and Polymers

Primary nonafluorooctanols, such as 1H,1H,2H,2H-perfluorooctan-1-ol, are key precursors in the synthesis of fluorinated polymers.[4] These polymers are utilized in creating nanoparticles for drug delivery, leveraging the unique properties of fluorinated materials to enhance drug stability and bioavailability.[4] They are also used to improve the performance of materials like nanotube composites.[2]

Advanced Solvents in Organic Synthesis and Catalysis

Fluorinated alcohols, including isomers of nonafluorooctanol, are recognized for their unique solvent properties.[5] They can act as effective solvents in various chemical reactions, including catalysis.[6] The high polarity, low nucleophilicity, and ability to form strong hydrogen bonds make them suitable for promoting specific reaction pathways. For instance, fluorinated alcohols have a remarkable effect on transition metal-catalyzed C-H functionalization reactions.[6] The difference in steric hindrance between primary and secondary nonafluorooctanol isomers can be expected to influence their efficacy as solvents or catalysts in stereoselective synthesis.

Protein and Peptide Chemistry

Fluorinated alcohols are widely used to influence the secondary structure of peptides, often promoting the formation of α-helices and β-hairpins. This property is crucial for studying protein folding and for the design of peptide-based biomaterials. While specific protocols for nonafluorooctanol isomers are not abundant, the general principles of using fluorinated alcohols in peptide chemistry are well-established.

Chiral Synthesis and Separation

Chiral nonafluorooctanol isomers hold potential as chiral auxiliaries or resolving agents in asymmetric synthesis.[7] The synthesis of enantiopure chiral fluorinated alcohols is an active area of research, with applications in the preparation of pharmaceuticals and agrochemicals.[8] Chiral secondary alcohols, in particular, are valuable building blocks in asymmetric synthesis.

Surface Chemistry and Modification

The perfluoroalkyl chain in nonafluorooctanol isomers imparts low surface energy. This property is exploited in the creation of hydrophobic and oleophobic surfaces.[9] By forming self-assembled monolayers, these molecules can create highly non-wettable and non-adhesive coatings. The isomeric structure can influence the packing density and stability of these monolayers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of nonafluorooctanol isomers in research. Below are representative protocols for key applications.

Protocol 1: Synthesis of a Fluorinated Acrylate Monomer from 1H,1H,2H,2H-Perfluorooctan-1-ol

This protocol describes the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride to produce a monomer for polymerization.

Materials:

  • 1H,1H,2H,2H-Perfluorooctan-1-ol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • Under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous DCM in a clean, dry round-bottom flask.

  • Add triethylamine to the solution (approximately 1.1 molar equivalents relative to the alcohol).

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Slowly add acryloyl chloride (approximately 1.05 molar equivalents) to the cooled solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1H,1H,2H,2H-perfluorooctyl acrylate by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: General Procedure for Peptide Synthesis Utilizing a Fluorinated Alcohol Co-solvent

This protocol outlines the use of a fluorinated alcohol as a co-solvent to improve the synthesis of challenging peptide sequences.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Fluorinated alcohol (e.g., 1H,1H,2H,2H-perfluorooctan-1-ol)

  • Coupling reagents (e.g., HBTU, DIEA)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Swell the resin in DMF in the synthesis vessel.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Dissolve the Fmoc-amino acid and coupling reagents in a mixture of DMF and the fluorinated alcohol co-solvent (the ratio of DMF to fluorinated alcohol may need to be optimized, e.g., 1:1 v/v).

  • Add the coupling solution to the resin and allow the reaction to proceed.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • After the final amino acid is coupled, wash the resin and cleave the peptide from the resin using the appropriate cleavage cocktail.

  • Precipitate and purify the crude peptide using standard methods.

Signaling Pathways and Biological Interactions

Fluorinated alcohols have been shown to modulate the function of various ion channels, including GABA(A) and NMDA receptors.[10][11] The interaction of these alcohols with receptor proteins can either potentiate or inhibit their function, depending on the specific alcohol and receptor subtype. While the precise mechanisms for nonafluorooctanol isomers are not fully elucidated, the general pathway of GABA(A) receptor modulation by alcohols provides a relevant model.

GABA_A_Modulation cluster_membrane Cell Membrane GABA_R GABA(A) Receptor Cl_ion GABA_R->Cl_ion Opens Channel GABA GABA GABA->GABA_R Binds Nonafluorooctanol Nonafluorooctanol Isomer Nonafluorooctanol->GABA_R Allosteric Modulation Influx Chloride Influx Cl_ion->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibitory Effect Hyperpolarization->Inhibition

Modulation of GABA(A) receptor by Nonafluorooctanol.

The diagram above illustrates the allosteric modulation of the GABA(A) receptor by a nonafluorooctanol isomer. Binding of GABA to its receptor opens a chloride ion channel. The nonafluorooctanol isomer can bind to a separate site on the receptor, enhancing the effect of GABA and increasing chloride influx, which leads to hyperpolarization of the neuron and an overall inhibitory effect. The specific affinity and efficacy of this modulation are likely to differ between nonafluorooctanol isomers due to variations in their three-dimensional structure.

Experimental and Synthetic Workflows

The successful application of nonafluorooctanol isomers in research relies on well-defined experimental and synthetic workflows.

Synthesis_Workflow Start Starting Materials (e.g., Perfluoroalkyl Iodide, Alcohol Precursor) Reaction Chemical Synthesis (e.g., Grignard Reaction, Reduction) Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Application Research Application (e.g., Catalysis, Polymer Synthesis) Characterization->Application

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol in surface modification. This fluorinated alcohol is a versatile precursor for creating low-energy, hydrophobic, and chemically resistant surfaces, which are highly valuable in a range of applications from biomedical devices to microelectronics.

Introduction to Fluorinated Surfaces

Surfaces modified with perfluorinated compounds exhibit unique properties due to the distinct characteristics of the carbon-fluorine bond. These properties include:

  • Low Surface Energy: Resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

  • Chemical Inertness: The strong C-F bond provides high resistance to chemical attack and degradation.[1][2]

  • Biocompatibility: Fluorinated surfaces can reduce protein adsorption and cell adhesion, which is advantageous for medical implants and devices.[3]

  • Reduced Friction: These surfaces often exhibit low coefficients of friction.[1]

This compound is an ideal candidate for creating such surfaces. However, the terminal hydroxyl group (-OH) is not sufficiently reactive to form a stable, covalent bond with most substrates. Therefore, it is typically converted into a more reactive headgroup, most commonly a silane, to form a self-assembled monolayer (SAM).

From Alcohol to Reactive Silane: A Synthetic Approach

To utilize this compound for robust surface modification, it is first necessary to convert the terminal alcohol to a reactive silane, such as a chlorosilane or an alkoxysilane. A common synthetic route involves hydrosilylation of an unsaturated intermediate or direct reaction with a silane precursor. For instance, the alcohol can be converted to an alkene and then reacted with a chlorosilane. A more direct approach involves reacting the alcohol with a precursor like trichlorosilane in the presence of a catalyst.

It is important to note that while the following protocols are based on established methods for similar fluorinated compounds, specific optimization for this compound derivatives may be required.

Experimental Protocols

Substrate Preparation

The quality of the self-assembled monolayer is critically dependent on the cleanliness and reactivity of the substrate surface. The following protocol is for silicon-based substrates (e.g., silicon wafers, glass), which possess native hydroxyl groups.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Anhydrous ethanol or isopropanol

  • Nitrogen or argon gas stream

  • UV-Ozone cleaner (optional)

Procedure:

  • Cut the substrate to the desired dimensions.

  • Clean the substrate by sonicating in a sequence of organic solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.

  • Rinse thoroughly with DI water.

  • Immerse the substrate in a freshly prepared Piranha solution for 30-60 minutes to hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Remove the substrate and rinse extensively with DI water.

  • Dry the substrate under a stream of nitrogen or argon gas.

  • For optimal results, further clean and activate the surface using a UV-Ozone cleaner for 15-20 minutes immediately before silanization.

Formation of the Self-Assembled Monolayer (SAM)

This protocol describes the formation of a SAM using a derivative of this compound, specifically a trichlorosilyl or trialkoxysilyl derivative (hereafter referred to as "fluorinated silane").

Materials:

  • Hydroxylated substrate

  • Fluorinated silane derivative of this compound

  • Anhydrous toluene or hexane

  • Anhydrous ethanol or isopropanol

  • Nitrogen or argon gas atmosphere (glove box or Schlenk line)

Procedure:

  • Prepare a 1-5 mM solution of the fluorinated silane in anhydrous toluene or hexane inside a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.

  • Place the clean, dry, hydroxylated substrate in the silane solution.

  • Allow the self-assembly process to proceed for 2-24 hours at room temperature. The incubation time will depend on the specific silane and desired monolayer density.

  • After incubation, remove the substrate from the solution and rinse with fresh anhydrous toluene or hexane to remove any physisorbed molecules.

  • Rinse the substrate with ethanol or isopropanol to remove any remaining non-covalently bound silane.

  • Dry the modified substrate under a stream of nitrogen or argon gas.

  • To promote the formation of a stable siloxane network, the coated substrate can be cured by baking at 100-120 °C for 30-60 minutes.

Characterization of the Modified Surface

Several analytical techniques can be employed to characterize the properties of the fluorinated SAM.

Wettability: Contact Angle Goniometry

Contact angle measurements provide a quantitative measure of the surface's hydrophobicity.

Protocol:

  • Place the modified substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

  • To assess the homogeneity of the coating, perform measurements at multiple locations on the surface.

  • For a more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.

Surface Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and confirm the presence of the fluorinated monolayer.

Expected Observations:

  • High-resolution spectra of the C 1s region will show peaks corresponding to C-C/C-H, C-O, and C-F bonds.

  • The F 1s spectrum should show a strong peak, confirming the presence of fluorine.

  • The Si 2p spectrum can be used to analyze the silicon substrate and the siloxane linkage.

Surface Morphology and Roughness: Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of monolayer uniformity and roughness.

Procedure:

  • Mount the sample on the AFM stage.

  • Select an appropriate imaging mode (e.g., tapping mode) to minimize damage to the monolayer.

  • Scan a representative area of the surface to obtain a topographical image.

  • Analyze the image to determine the root-mean-square (RMS) roughness and identify any defects in the monolayer.

Data Presentation

The following tables summarize the expected quantitative data for surfaces modified with a fluorinated silane derived from this compound. The values are illustrative and based on data for similar long-chain fluorinated SAMs.

Table 1: Expected Contact Angle Measurements

Probe LiquidExpected Static Contact Angle (θ)Reference
Deionized Water110° - 120°[1]
Hexadecane60° - 75°[1]

Table 2: Expected Surface Composition from XPS

ElementExpected Atomic Concentration (%)
F40 - 50
C30 - 40
O10 - 15
Si5 - 10

Table 3: Expected Surface Roughness from AFM

ParameterExpected Value
RMS Roughness< 0.5 nm

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Surface Characterization sub_cleaning Substrate Cleaning (Sonication) piranha Piranha Treatment (Hydroxylation) sub_cleaning->piranha drying1 Drying (N2 Stream) piranha->drying1 immersion Substrate Immersion (2-24h) drying1->immersion Cleaned Substrate solution_prep Prepare Fluorinated Silane Solution solution_prep->immersion rinsing Rinsing and Drying immersion->rinsing curing Curing (100-120°C) rinsing->curing contact_angle Contact Angle Goniometry curing->contact_angle Modified Surface xps XPS Analysis curing->xps afm AFM Imaging curing->afm

Caption: Experimental workflow for surface modification.

signaling_pathway cluster_precursor Precursor Molecule cluster_reaction Chemical Conversion cluster_surface Surface Interaction cluster_properties Resulting Properties alcohol 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol silane Fluorinated Silane (e.g., -SiCl3) alcohol->silane Silanization sam Self-Assembled Monolayer silane->sam substrate Hydroxylated Substrate (-OH) substrate->sam hydrophobicity Hydrophobicity sam->hydrophobicity low_energy Low Surface Energy sam->low_energy inertness Chemical Inertness sam->inertness

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers from 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorinated polymers derived from 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol. The unique properties of these polymers, stemming from their fluorinated side chains, make them attractive materials for a variety of advanced applications, including the development of novel drug delivery systems, hydrophobic coatings, and specialized biomaterials.

This document outlines the necessary steps for monomer synthesis from the starting alcohol, followed by detailed protocols for polymerization via two common methods: free radical polymerization and atom transfer radical polymerization (ATRP). Additionally, it includes key characterization data and potential applications relevant to the target audience.

Monomer Synthesis: 5,5,6,6,7,7,8,8,8-nonafluorooctyl Acrylate

The first critical step is the conversion of the non-polymerizable this compound into a polymerizable acrylate monomer. This is typically achieved through an esterification reaction with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2]

Monomer_Synthesis This compound This compound Reaction_Vessel Reaction Vessel This compound->Reaction_Vessel Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Base Esterification Esterification Reaction_Vessel->Esterification Purification Purification Esterification->Purification Monomer_Product 5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate Purification->Monomer_Product Polymerization_Workflow cluster_FRP Free Radical Polymerization cluster_ATRP Atom Transfer Radical Polymerization (ATRP) Monomer_FRP 5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate Polymerization_FRP Polymerization Monomer_FRP->Polymerization_FRP Initiator_FRP AIBN or BPO Initiator_FRP->Polymerization_FRP Solvent_FRP Solvent Solvent_FRP->Polymerization_FRP Polymer_FRP Poly(5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate) Polymerization_FRP->Polymer_FRP Monomer_ATRP 5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate Polymerization_ATRP Controlled Polymerization Monomer_ATRP->Polymerization_ATRP Initiator_ATRP Alkyl Halide Initiator Initiator_ATRP->Polymerization_ATRP Catalyst_ATRP Cu(I) Complex Catalyst_ATRP->Polymerization_ATRP Solvent_ATRP Solvent Solvent_ATRP->Polymerization_ATRP Polymer_ATRP Well-defined Poly(5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate) Polymerization_ATRP->Polymer_ATRP

References

Application Notes and Protocols: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol as a Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol as a precursor for the synthesis of advanced functional materials. The unique properties conferred by the fluorine-rich tail of this molecule make it an invaluable building block for creating materials with low surface energy, high hydrophobicity, and excellent biocompatibility, with significant applications in surface modification and biomedical devices.

Overview of this compound

This compound is a fluorinated alcohol characterized by a C8 hydrocarbon chain with nine fluorine atoms attached to the terminal carbons. This structure imparts a unique combination of a reactive hydroxyl head group and a highly fluorinated, non-polar tail. The presence of the perfluorohexyl moiety is responsible for the low surface energy and oleophobicity of materials derived from this precursor.

Key Properties of the Precursor:

PropertyValue
Molecular Formula C₈H₉F₉O
Molecular Weight 292.14 g/mol
Appearance Colorless liquid
Boiling Point Approx. 95-97 °C at 10 mmHg
Density Approx. 1.45 g/mL

Synthesis of Functional Monomers

The primary application of this compound is as a precursor for the synthesis of fluorinated acrylate or methacrylate monomers. These monomers can then be polymerized to create a variety of functional polymers. The synthesis typically involves the esterification of the alcohol with acryloyl chloride or methacryloyl chloride.

Precursor This compound Monomer 5,5,6,6,7,7,8,8,8-Nonafluorooctyl (meth)acrylate Precursor->Monomer Esterification Reagent Acryloyl Chloride / Methacryloyl Chloride Reagent->Monomer Polymer Poly(5,5,6,6,7,7,8,8,8-Nonafluorooctyl (meth)acrylate) Monomer->Polymer Polymerization

Caption: Synthesis pathway from precursor to functional polymer.

Experimental Protocol: Synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctyl Acrylate

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq) dissolved in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate monomer.

Polymerization of Fluorinated Monomers

The synthesized fluorinated acrylate monomer can be polymerized using various techniques, with free radical polymerization being a common and straightforward method. The resulting polymer, poly(5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate), possesses a backbone with pendant fluorinated side chains that dictate its surface properties.

cluster_workflow Polymerization Workflow Monomer Fluorinated Acrylate Monomer Reaction Polymerization Reaction (Inert Atmosphere, Heat) Monomer->Reaction Initiator Free Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation Purification Filtration and Drying Precipitation->Purification Polymer Purified Fluorinated Polymer Purification->Polymer

Caption: General workflow for free radical polymerization.

Experimental Protocol: Free Radical Polymerization of 5,5,6,6,7,7,8,8,8-Nonafluorooctyl Acrylate

Materials:

  • 5,5,6,6,7,7,8,8,8-Nonafluorooctyl acrylate monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the 5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir for 24 hours under an inert atmosphere.

  • Isolation: After the reaction, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Applications in Surface Modification

Polymers derived from this compound are excellent candidates for creating low-energy, hydrophobic, and oleophobic surfaces. Thin films of these polymers can be applied to various substrates to impart these properties.

Quantitative Data: Surface Properties of Fluorinated Polymer Coatings

The following table presents typical surface property data for surfaces coated with polymers analogous to poly(5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate).

PropertyTypical Value Range
Water Contact Angle 110° - 120°
Hexadecane Contact Angle 60° - 75°
Surface Energy 10 - 15 mN/m
Experimental Protocol: Surface Coating and Characterization

Materials:

  • Poly(5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate)

  • A suitable solvent (e.g., a fluorinated solvent or a ketone)

  • Substrate for coating (e.g., glass slide, silicon wafer)

  • Spin coater or dip coater

  • Contact angle goniometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the fluorinated polymer (e.g., 0.1 - 1.0 wt%) in a suitable solvent.

  • Substrate Cleaning: Thoroughly clean the substrate surface using a standard cleaning procedure (e.g., piranha solution for glass/silicon, followed by rinsing with deionized water and drying).

  • Coating Application:

    • Spin Coating: Apply the polymer solution to the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds).

    • Dip Coating: Immerse the substrate in the polymer solution and withdraw it at a constant, controlled speed.

  • Annealing: Anneal the coated substrate in an oven at a temperature slightly above the glass transition temperature of the polymer (if known) for a period to ensure a uniform film.

  • Characterization:

    • Measure the static water and hexadecane contact angles using a goniometer.

    • Calculate the surface energy using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble method).

Biomedical Applications

The low surface energy and high biocompatibility of fluorinated polymers make them suitable for various biomedical applications, particularly for coatings on medical devices to reduce biofouling and improve blood compatibility.

cluster_biomedical Biomedical Application Logic Precursor This compound Polymer Fluorinated Polymer Precursor->Polymer Synthesis Properties Low Surface Energy High Hydrophobicity Biocompatibility Polymer->Properties Applications Medical Device Coatings (e.g., Stents, Catheters) Properties->Applications Outcome Reduced Biofouling Improved Hemocompatibility Applications->Outcome

Application Notes and Protocols for the Creation of Self-Assembled Monolayers with Fluorinated Telomer Alcohols (FTOHs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formation of self-assembled monolayers (SAMs) using fluorinated telomer alcohol (FTOH)-derived silanes. These protocols are designed to guide researchers in creating highly ordered, hydrophobic surfaces on various substrates, which are crucial for applications in biosensors, microfluidics, and drug delivery systems. The use of FTOH-derived silanes allows for the creation of surfaces with low surface energy, excellent chemical resistance, and anti-fouling properties.

The protocols outlined below cover both solution-phase and vapor-phase deposition methods, providing flexibility for different experimental setups and substrate requirements. Additionally, a summary of expected quantitative data for film characterization is provided to aid in the evaluation of the resulting SAMs.

Quantitative Data Summary

The following table summarizes typical quantitative data for self-assembled monolayers formed from FTOH-derived silanes and related molecules on common substrates. This data can be used as a benchmark for the characterization of newly formed SAMs.

MoleculeSubstrateDeposition MethodWater Contact Angle (°)Thickness (nm)
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS)Silicon/Silicon DioxideSolution Phase110.5 ± 0.1~1.2
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FDTS)Silicon/Silicon DioxideVapor Phase~112~1.0 - 1.5
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilaneGlassSolution Phase~112Not Specified
Octadecyltrichlorosilane (OTS) (non-fluorinated analogue)Silicon/Silicon DioxideSolution Phase110.5 ± 0.12.33 ± 0.2
PerfluorooctyltriethoxysilaneTitanium DioxideSolution Phase>150 (superhydrophobic)Not Specified

Experimental Protocols

Protocol 1: Solution-Phase Deposition of FTOH-Silane SAMs on Silicon/Silicon Dioxide

This protocol describes the formation of a dense and highly ordered FTOH-silane SAM on a silicon or silicon dioxide substrate from a solution phase.

Materials and Equipment:

  • Substrates: Silicon wafers or glass slides with a native oxide layer.

  • FTOH-Silane: e.g., (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) or (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FDTS).

  • Solvents: Anhydrous toluene or hexane, HPLC grade acetone, ethanol, and methanol.

  • Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Equipment: Ultrasonic bath, spin coater or nitrogen gun, oven or hotplate, desiccator, glassware (beakers, petri dishes), and tweezers.

Procedure:

  • Substrate Cleaning:

    • Clean the silicon or glass substrates by sonicating in acetone, followed by ethanol, and finally methanol for 15 minutes each.

    • Rinse the substrates thoroughly with deionized water between each solvent wash.

    • Dry the substrates under a stream of dry nitrogen or by baking in an oven at 120°C for 30 minutes.

    • For a more rigorous clean, immerse the substrates in freshly prepared piranha solution for 15-30 minutes. (CAUTION: Handle with extreme care in a fume hood).

    • Rinse the substrates copiously with deionized water and dry as described above. The surface should be hydrophilic (a water droplet spreads out).

  • Silane Solution Preparation:

    • Work in a low-humidity environment (e.g., a glove box or a desiccator) to prevent premature hydrolysis of the silane.

    • Prepare a 1-5 mM solution of the FTOH-silane in an anhydrous solvent such as toluene or hexane. For example, to make a 1 mM solution of FDTS (MW = 581.56 g/mol ) in 10 mL of toluene, dissolve 5.82 mg of FDTS.

  • SAM Deposition:

    • Immerse the cleaned and dried substrates into the FTOH-silane solution.

    • Seal the container and leave it undisturbed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.

    • Sonicate the substrates in the anhydrous solvent for 1-2 minutes to further remove any loosely bound silanes.

    • Rinse again with the anhydrous solvent and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen.

    • To promote the formation of a stable siloxane network, cure the coated substrates by baking at 110-120°C for 30-60 minutes.[1]

  • Characterization:

    • The quality of the SAM can be assessed by measuring the static water contact angle. A high contact angle (typically >110°) indicates the formation of a hydrophobic monolayer.

    • The thickness of the SAM can be determined using techniques such as spectroscopic ellipsometry or atomic force microscopy (AFM).[2]

Protocol 2: Vapor-Phase Deposition of FTOH-Silane SAMs

Vapor-phase deposition is a solvent-free method that can produce highly uniform and stable SAMs, especially on complex geometries.[1]

Materials and Equipment:

  • Substrates: Silicon wafers, glass slides, or other hydroxylated surfaces.

  • FTOH-Silane: e.g., (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FDTS).

  • Cleaning Reagents: As described in Protocol 1.

  • Equipment: Vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber, vacuum pump, small vials, oven.

Procedure:

  • Substrate Preparation:

    • Clean and dry the substrates as described in Protocol 1 to ensure a reactive, hydroxylated surface.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator or CVD chamber.

    • In a separate small, open vial, place 50-100 µL of the liquid FTOH-silane (e.g., FDTS).[1]

    • Place the vial inside the desiccator, ensuring it does not come into direct contact with the substrates.[1]

  • Deposition Process:

    • Evacuate the desiccator to a pressure of approximately 100-200 mTorr.[1]

    • Allow the deposition to proceed for 2-4 hours at room temperature.[1] Alternatively, the chamber can be heated to 50-80°C to increase the vapor pressure of the silane and accelerate the reaction.[3][4]

  • Post-Deposition Treatment:

    • Vent the chamber with an inert gas like dry nitrogen or argon.[1]

    • Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any unreacted silane.[1]

    • Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove physisorbed molecules.[1]

    • Dry the substrates under a stream of nitrogen or argon.[1]

    • Cure the SAMs by baking at 110-120°C for 30-60 minutes to enhance stability and cross-linking.[1]

  • Characterization:

    • Characterize the resulting SAM using contact angle measurements and thickness determination as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for creating FTOH-silane SAMs.

Solution_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Deposition SolventClean Solvent Cleaning (Acetone, Ethanol, Methanol) PiranhaClean Piranha Cleaning (Optional, for rigorous clean) SolventClean->PiranhaClean then Drying1 Drying (N2 Stream / Oven) PiranhaClean->Drying1 then SolutionPrep Prepare FTOH-Silane Solution (1-5 mM) Drying1->SolutionPrep Immersion Immerse Substrate (2-24 hours) SolutionPrep->Immersion Rinsing Rinse with Anhydrous Solvent Immersion->Rinsing Sonication Sonicate in Anhydrous Solvent Rinsing->Sonication Drying2 Drying (N2 Stream) Sonication->Drying2 Curing Curing (110-120°C) Drying2->Curing Characterization Characterization Curing->Characterization Ready for

Caption: Workflow for solution-phase deposition of FTOH-silane SAMs.

Vapor_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Deposition Cleaning Substrate Cleaning (as in Protocol 1) Drying1 Drying Cleaning->Drying1 Setup Place Substrate & FTOH-Silane in Vacuum Chamber Drying1->Setup Evacuate Evacuate Chamber (~100-200 mTorr) Setup->Evacuate Deposit Deposit (2-4 hours) Evacuate->Deposit Vent Vent with Inert Gas Deposit->Vent Rinsing Rinse with Anhydrous Solvent Vent->Rinsing Drying2 Drying (N2 Stream) Rinsing->Drying2 Curing Curing (110-120°C) Drying2->Curing Characterization Characterization Curing->Characterization Ready for

Caption: Workflow for vapor-phase deposition of FTOH-silane SAMs.

References

Application Note: Analysis of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a fluorinated alcohol of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile compounds like fluorinated alcohols.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method

The sample containing this compound is first prepared by dissolution in a suitable organic solvent. An internal standard may be added for accurate quantification. The prepared sample is then injected into the gas chromatograph, where it is vaporized.[3] The volatile analytes are separated based on their boiling points and interactions with the stationary phase of the GC column.[3] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[3] Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard.

Experimental Protocols

1. Reagents and Standards

  • This compound (purity ≥ 98%)

  • Methanol, HPLC grade or equivalent

  • Dichloromethane, HPLC grade or equivalent

  • Hexane, HPLC grade or equivalent

  • Internal Standard (IS): e.g., 1H,1H,2H,2H-Perfluorodecan-1-ol

  • Anhydrous Sodium Sulfate

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with dichloromethane to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.[1][4]

  • Liquid Samples (e.g., reaction mixtures):

    • Pipette 1 mL of the liquid sample into a clean glass vial.

    • Add 1 mL of dichloromethane and the internal standard solution.

    • Vortex for 1 minute.

    • If the sample is aqueous, allow the layers to separate and collect the organic (bottom) layer. Pass the organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[1]

  • Solid Samples:

    • Accurately weigh approximately 100 mg of the homogenized solid sample into a centrifuge tube.

    • Add 2 mL of dichloromethane and the internal standard solution.

    • Vortex for 2 minutes, then sonicate for 10 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[4]

    • Carefully transfer the supernatant (dichloromethane extract) to a clean vial.

    • Filter the extract using a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.[4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required depending on the specific instrument and laboratory conditions.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless (or split 10:1 depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Acquisition Mode Full Scan

Data Presentation and Analysis

Data acquisition and processing are performed using the instrument's software. The identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of the reference standard. For quantification, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

Table 1: Expected Retention Time and Mass Spectral Data

Compound Retention Time (min) Key Mass Fragments (m/z) and Relative Abundance
This compound~ 9.5227 (M-HF-H2O)+, 131, 69, 45
1H,1H,2H,2H-Perfluorodecan-1-ol (IS)~ 11.2427 (M-HF-H2O)+, 131, 69

Note: The fragmentation pattern is predictive and should be confirmed experimentally.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Solvent Add Dichloromethane & Internal Standard Sample->Solvent Extract Vortex / Sonicate Solvent->Extract Separate Centrifuge / Separate Layers Extract->Separate Filter Filter / Dry Separate->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Inject 1 µL into GC Vial->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Identify Identify Peak by Retention Time & Mass Spectrum TIC->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: High-Sensitivity Detection of Fluorotelomer Alcohols in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorotelomer alcohols (FTOHs) are a significant class of per- and polyfluoroalkyl substances (PFAS) that are precursors to persistent perfluorocarboxylic acids (PFCAs) found globally in the environment. Due to their volatility and potential for long-range transport, sensitive and reliable analytical methods are crucial for monitoring their presence in various environmental matrices. This application note details robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of FTOHs in water and sediment samples. The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, offering a comprehensive guide for environmental researchers and analytical scientists.

Introduction

Fluorotelomer alcohols (FTOHs) are widely used in industrial and consumer products, leading to their release into the environment.[1][2][3] As precursors to highly persistent PFCAs like PFOA and PFHxA, the environmental fate and transport of FTOHs are of significant concern.[1][3] Their analysis is challenging due to their volatility and the low concentrations typically found in environmental samples. While gas chromatography-mass spectrometry (GC-MS) is a common technique for FTOH analysis, LC-MS/MS offers advantages in its compatibility with aqueous samples and the potential for simultaneous analysis of a broader range of PFAS compounds.[4] This document provides detailed protocols for the extraction and quantification of common FTOHs (e.g., 4:2, 6:2, 8:2, and 10:2 FTOH) from environmental matrices using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of FTOHs in environmental samples is depicted below. This process includes sample collection and preservation, extraction and cleanup, and subsequent analysis by LC-MS/MS.

FTOH_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Water, Sediment) preservation Preservation (e.g., Freezing) sample_collection->preservation extraction Extraction (LLE or SPE) preservation->extraction cleanup Sample Cleanup (e.g., SPE Cartridges) extraction->cleanup lc_separation LC Separation (C18 or Phenyl Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI-) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for the analysis of Fluorotelomer Alcohols (FTOHs) in environmental samples.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various LC-MS/MS methods for FTOH analysis.

AnalyteMatrixExtraction MethodLOD (ng/L or ng/g dw)LOQ (ng/L or ng/g dw)Recovery (%)Reference
6:2 FTOHWaterLLE (MeCN or MTBE)90-70-120[5][6]
8:2 FTOHWaterLLE (MeCN or MTBE)90-70-120[5][6]
10:2 FTOHWaterLLE (MeCN or MTBE)90-70-120[5][6]
4:2 FTOHSedimentSPE (WAX & Silica)-0.017-0.06067-83[7]
6:2 FTOHSedimentSPE (WAX & Silica)-0.017-0.06067-83[7]
8:2 FTOHSedimentSPE (WAX & Silica)-0.017-0.06067-83[7]
10:2 FTOHSedimentSPE (WAX & Silica)-0.017-0.06067-83[7]
4:2 FTOHTextiles-200-1200500-3700-[8]
6:2 FTOHTextiles-200-1200500-3700-[8]
8:2 FTOHTextiles-200-1200500-3700-[8]
10:2 FTOHTextiles-200-1200500-3700-[8]

LOD = Limit of Detection; LOQ = Limit of Quantification; LLE = Liquid-Liquid Extraction; SPE = Solid-Phase Extraction; MeCN = Acetonitrile; MTBE = Methyl tert-butyl ether; dw = dry weight.

Detailed Experimental Protocols

Protocol 1: Analysis of FTOHs in Water Samples

This protocol is adapted from the work of Szostek et al. (2006) for the analysis of FTOHs in aqueous matrices.[5][6]

1. Sample Collection and Preservation:

  • Collect water samples in polypropylene bottles.

  • To minimize analyte loss, it is recommended to store samples frozen in sealed vials with aluminum foil-lined septa until extraction.[5][6]

2. Materials and Reagents:

  • FTOH standards (e.g., 6:2, 8:2, 10:2 FTOH)

  • Acetonitrile (MeCN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Formic acid

3. Sample Preparation (Liquid-Liquid Extraction):

  • Allow water samples to thaw to room temperature.

  • For a 10 mL water sample, add 10 mL of either acetonitrile or methyl tert-butyl ether.

  • Vortex vigorously for 5 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • Start at 60% B, hold for 1 min.

      • Linearly increase to 95% B over 10 min.

      • Hold at 95% B for 5 min.

      • Return to initial conditions and equilibrate for 5 min.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize MS conditions to facilitate the formation of deprotonated FTOH molecules [M-H]⁻.[5][6]

    • Monitor at least two MRM transitions per analyte for quantification and confirmation.

Protocol 2: Analysis of FTOHs in Sediment Samples with Derivatization

This protocol enhances sensitivity for FTOH analysis in complex matrices like sediment by employing a derivatization step, as described by Peng et al. (2013).[9][7]

1. Sample Collection and Storage:

  • Collect sediment samples and store them frozen and protected from light.

  • Freeze-dry the samples before extraction.

2. Materials and Reagents:

  • FTOH standards and isotope-labeled internal standards (e.g., ¹³C₄-8:2 FTOH).

  • Dansyl chloride (DNS)

  • 4-(dimethylamino)-pyridine (DMAP)

  • Triethylamine

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Hexane

  • Solid-Phase Extraction (SPE) cartridges: Weak Anion Exchange (WAX) and Silica.

3. Sample Extraction and Cleanup:

  • Extract 1 g of freeze-dried sediment with 10 mL of acetonitrile using ultrasonication.

  • Centrifuge and collect the supernatant. Repeat the extraction twice.

  • Combine the extracts and concentrate to approximately 1 mL.

  • Perform SPE cleanup using WAX and silica cartridges.

4. Derivatization:

  • To the cleaned extract, add dansyl chloride in acetonitrile and 4-(dimethylamino)-pyridine in dichloromethane as a catalyst.[7]

  • The reaction converts FTOHs to their dansylated derivatives, which have improved ionization efficiency in ESI-MS.

5. Final Cleanup:

  • Pass the derivatized sample through a silica SPE cartridge.

  • Elute the target dansylated FTOHs with 8 mL of hexane:DCM (1:1).[9]

  • Evaporate the eluate to dryness and reconstitute in 0.1 mL of acetonitrile for analysis.[9]

6. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: Phenyl-phase column (e.g., Waters ACQUITY UPLC BEH phenyl, 1.7 µm; 2.1 mm × 100 mm).[9]

    • Mobile Phase A: Methanol

    • Mobile Phase B: Ultrapure water with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the dansylated FTOHs.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the derivatization reaction of an FTOH with dansyl chloride, which is a key step in enhancing the sensitivity of the LC-MS/MS method for sediment samples.

Derivatization_Reaction FTOH Fluorotelomer Alcohol (R-OH) Product Dansylated FTOH (R-O-Dansyl) FTOH->Product + Dansyl_Cl Dansyl Chloride Dansyl_Cl->Product + Catalyst DMAP (Catalyst) Catalyst->Product facilitates

Caption: Derivatization of FTOHs with dansyl chloride for enhanced LC-MS/MS detection.

Conclusion

The LC-MS/MS methods detailed in this application note provide sensitive and reliable approaches for the quantification of fluorotelomer alcohols in environmental water and sediment samples. The direct injection method for water is straightforward and effective, while the derivatization protocol for sediments significantly enhances sensitivity, allowing for the detection of FTOHs at very low concentrations. Proper sample handling and the use of appropriate internal standards are critical for achieving accurate and reproducible results. These protocols can be adapted by environmental monitoring laboratories and research institutions to better understand the occurrence and fate of these important PFAS precursors.

References

Application of Partially Fluorinated Surfactants in Emulsion Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partially fluorinated surfactants (PFSs) are a unique class of surface-active agents that offer distinct advantages in emulsion polymerization compared to their traditional hydrocarbon counterparts. Their molecular structure, typically consisting of a fluorinated tail and a hydrophilic head group, imparts exceptional properties such as high surface activity, thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[1] These attributes make them highly effective stabilizers for monomer droplets and polymer particles in emulsion systems, leading to the synthesis of fluoropolymers with tailored properties for a wide range of applications, including advanced coatings, drug delivery vehicles, and high-performance materials.

This document provides detailed application notes and experimental protocols for the use of partially fluorinated surfactants in emulsion polymerization. It is intended to guide researchers, scientists, and drug development professionals in the successful synthesis and characterization of fluoropolymer latexes.

Advantages of Partially Fluorinated Surfactants in Emulsion Polymerization

The incorporation of fluorine atoms into the surfactant structure leads to several key benefits:

  • Enhanced Stability: PFSs can create highly stable emulsions and latexes due to the strong cohesive forces between the fluorinated chains.[2]

  • Reduced Critical Micelle Concentration (CMC): They are effective at lower concentrations than many hydrocarbon surfactants, which can be cost-effective and reduce the potential for surfactant migration in the final product.

  • Improved Polymer Properties: The use of PFSs can influence the final polymer properties, such as increased thermal stability, chemical resistance, and hydrophobicity.[3]

  • Polymerizable Functionality: Some PFSs can be designed with polymerizable groups, allowing them to be covalently bound to the polymer backbone. This minimizes surfactant migration and potential environmental concerns associated with free surfactants.[4]

Data Presentation: Performance of Partially Fluorinated Surfactants

The choice of surfactant significantly impacts the outcome of emulsion polymerization. The following tables summarize key performance indicators for different types of partially fluorinated surfactants.

Table 1: Properties of Selected Partially Fluorinated Surfactants

Surfactant TypeChemical Name/AbbreviationCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
Anionic (Polymerizable)Perfluoro(4-methyl-3,6-dioxaoct-7-ene) sodium sulfonate (PSVNa)1.2 x 10⁻²22.5
AnionicAmmonium perfluorooctanoate (APFO)2.5 x 10⁻²24.0
Cationic(Details for a specific cationic PFS were not available in the provided search results)--
Non-ionic(Details for a specific non-ionic PFS were not available in the provided search results)--

Data for PSVNa and APFO from Meng et al., 2017.

Table 2: Comparative Performance in Emulsion Polymerization of Fluorinated Acrylates

Emulsifier SystemMonomer Conversion (%)Average Particle Size (nm)Polydispersity Index (PDI)
PSVNa>95850.05
PSVNa/SDS (1:1)>95700.04
APFO~90950.06

Data from Meng et al., 2017. Polymerization of dodecafluoroheptyl methacrylate (DFHMA) and methyl methacrylate (MMA).

Table 3: Thermal Properties of Fluorinated Polyacrylate Films

Polymer SystemDecomposition Temperature (°C)
Fluorinated Polyacrylate (with HFMA)363.21
Fluorine-Free Polyacrylate343.21

Data from Liu et al., 2017. HFMA: hexafluorobutyl methacrylate.

Experimental Protocols

The following are detailed protocols for emulsion polymerization using partially fluorinated surfactants.

Protocol 1: Emulsion Polymerization of Fluorinated Acrylates using a Polymerizable Anionic Surfactant

This protocol is based on the work of Meng et al. (2017) using the polymerizable surfactant PSVNa.[4]

Materials:

  • Dodecafluoroheptyl methacrylate (DFHMA) (monomer)

  • Methyl methacrylate (MMA) (co-monomer)

  • Perfluoro(4-methyl-3,6-dioxaoct-7-ene) sodium sulfonate (PSVNa) (emulsifier)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bisulfite (NaHSO₃) (initiator)

  • Deionized water

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels.

  • Water bath with temperature control.

Procedure:

  • Preparation of the Emulsion:

    • To the four-necked flask, add deionized water and the PSVNa emulsifier (2% by weight of total monomers).

    • Stir the mixture under a nitrogen atmosphere until the emulsifier is completely dissolved.

    • Add the DFHMA and MMA monomers (e.g., 40:60 weight ratio) to the flask while stirring to form a stable pre-emulsion.

  • Initiation of Polymerization:

    • Heat the flask to the reaction temperature of 55-60 °C in the water bath.

    • Add the KPS and NaHSO₃ initiator solution (0.4% by weight of total monomers, dissolved in a small amount of deionized water) to the flask to initiate the polymerization.

  • Polymerization Reaction:

    • Maintain the reaction at 55-60 °C for 4 hours under continuous stirring and a nitrogen atmosphere.

    • Monitor the reaction progress by taking samples periodically to determine monomer conversion via gravimetry.

  • Cooling and Characterization:

    • After 4 hours, cool the reactor to room temperature.

    • The resulting fluorinated acrylate latex can be characterized for particle size and distribution (e.g., using Dynamic Light Scattering - DLS), and the polymer can be isolated for further analysis.

Protocol 2: Semi-Continuous Seeded Emulsion Polymerization of Fluorinated Polyacrylate

This protocol is adapted from the work of Liu et al. (2017) using a mixed surfactant system.[3]

Materials:

  • Butyl acrylate (BA) (monomer)

  • Methyl methacrylate (MMA) (co-monomer)

  • Hexafluorobutyl methacrylate (HFMA) (fluorinated monomer)

  • Sodium lauryl glutamate (SLG) (anionic surfactant)

  • Alkylphenol ethoxylates (OP-10) (non-ionic surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Equipment:

  • Reaction vessel equipped with a stirrer, condenser, nitrogen inlet, and monomer/initiator feeding pumps.

  • Heating mantle or water bath.

Procedure:

  • Seed Latex Preparation:

    • In the reaction vessel, prepare a seed latex by polymerizing a small portion of the monomers (BA and MMA) in the presence of the SLG/OP-10 mixed emulsifier (e.g., 4.0% total emulsifier, 1:1 mass ratio) and KPS initiator (e.g., 0.6% of total monomer weight).

  • Monomer Emulsion Preparation:

    • In a separate vessel, prepare the monomer emulsion by mixing the remaining BA, MMA, and HFMA (e.g., 7.0% of total monomer weight) with deionized water and the SLG/OP-10 emulsifier mixture.

  • Semi-Continuous Polymerization:

    • Heat the seed latex in the reaction vessel to the desired reaction temperature (e.g., 80 °C) under a nitrogen atmosphere.

    • Continuously feed the monomer emulsion and a separate KPS initiator solution into the reactor over a period of 3-4 hours.

    • After the feeding is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • The resulting fluorinated polyacrylate latex can be characterized for its properties. The polymer film can be prepared and tested for thermal stability (Thermogravimetric Analysis - TGA) and water resistance (contact angle measurement).

Characterization of Fluoropolymer Latexes and Films

A comprehensive characterization of the synthesized materials is crucial for understanding their properties and performance.

Table 4: Key Characterization Techniques

PropertyTechniqueDescription
Latex Properties
Particle Size and DistributionDynamic Light Scattering (DLS)Measures the size and size distribution of the polymer particles in the latex.
Particle MorphologyTransmission Electron Microscopy (TEM)Provides direct visualization of the shape and morphology of the latex particles.
Latex StabilityZeta Potential MeasurementDetermines the surface charge of the particles, which is an indicator of colloidal stability.
Polymer Properties
Chemical StructureFourier-Transform Infrared Spectroscopy (FTIR)Confirms the incorporation of the fluorinated monomer into the polymer backbone.
Thermal StabilityThermogravimetric Analysis (TGA)Determines the decomposition temperature and thermal stability of the polymer.
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)Measures the temperature at which the polymer transitions from a glassy to a rubbery state.
Surface Properties of FilmsContact Angle MeasurementQuantifies the hydrophobicity and oleophobicity of the polymer films.

Visualization of Experimental Workflow and Stabilization Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for emulsion polymerization using partially fluorinated surfactants.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_characterization Characterization Monomers Monomers (Fluorinated + Non-fluorinated) PreEmulsion Pre-emulsion Formation Monomers->PreEmulsion Surfactant Partially Fluorinated Surfactant Surfactant->PreEmulsion Water Deionized Water Water->PreEmulsion Initiator Initiator Polymerization Polymerization Initiator->Polymerization PreEmulsion->Polymerization Heat & Initiation Latex Fluoropolymer Latex Polymerization->Latex Analysis Latex & Polymer Analysis Latex->Analysis

Caption: General workflow for emulsion polymerization.

Stabilization Mechanism

This diagram illustrates the role of partially fluorinated surfactants in stabilizing monomer droplets and polymer particles during emulsion polymerization.

StabilizationMechanism cluster_droplet Monomer Droplet Stabilization cluster_micelle Micelle Formation & Nucleation cluster_particle Polymer Particle Stabilization MonomerDroplet Monomer Droplet SurfactantLayer1 PFS Adsorption Layer MonomerDroplet->SurfactantLayer1 Stabilization Micelle Monomer-swollen Micelle MonomerDroplet->Micelle Monomer Diffusion ParticleNucleation Particle Nucleation Micelle->ParticleNucleation Initiator Initiator Radical Initiator->ParticleNucleation PolymerParticle Growing Polymer Particle ParticleNucleation->PolymerParticle Particle Growth SurfactantLayer2 PFS Stabilization Layer PolymerParticle->SurfactantLayer2 Prevents Coagulation

Caption: Stabilization by partially fluorinated surfactants.

Conclusion

Partially fluorinated surfactants are powerful tools in emulsion polymerization, enabling the synthesis of advanced fluoropolymers with unique and desirable properties. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of these surfactants in their own work. Careful selection of the surfactant type and optimization of the polymerization conditions are key to achieving the desired latex and polymer characteristics for specific applications in materials science and drug development. Further research into the development and application of novel cationic and non-ionic partially fluorinated surfactants will undoubtedly expand the possibilities in this exciting field.

References

laboratory handling and safety precautions for 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed guidelines and safety protocols for the handling, storage, and disposal of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol (CAS No. 3792-02-7) in a laboratory setting. This fluorinated alcohol is a specialized chemical used in research and development. Due to its chemical nature, adherence to strict safety precautions is imperative to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These protocols are intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. While specific experimental data for some properties of this compound are not extensively published, the available data and properties of structurally similar fluorinated alcohols are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 3792-02-7[1][2][3]
Molecular Formula C₈H₉F₉O[1][2]
Molecular Weight 292.14 g/mol [1][2]
Appearance Data not available (likely a liquid)N/A
Boiling Point Data not availableN/A
Flash Point Data not availableN/A
Density Data not availableN/A
Solubility Insoluble in water.[4][4]

Note: Due to the limited availability of specific experimental data, users should handle this compound with the precautions appropriate for similar fluorinated organic molecules, which may present respiratory, skin, and eye irritation hazards.

Hazard Identification and Safety Precautions

While a detailed toxicological profile for this compound is not fully established, similar fluorinated compounds may cause skin, eye, and respiratory irritation.[5][6] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Key Safety Precautions:

  • Ventilation: Always use this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[8][9]

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][9]

  • Skin Protection: Wear appropriate chemically resistant gloves (e.g., neoprene, viton, or butyl) and a lab coat.[7]

  • Handling: Avoid direct contact with skin and eyes.[8] Wash hands thoroughly after handling.[10] Avoid breathing vapors or mists.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6][10]

Experimental Protocols

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.

  • Personal Protective Equipment (PPE): Don all required PPE, including a lab coat, chemical safety goggles, and chemically resistant gloves.

  • Dispensing:

    • Ground and bond containers when transferring the material to prevent static discharge.[5]

    • Carefully open the container.

    • Use a clean, compatible pipette or other transfer device to dispense the required amount of the liquid.

    • Avoid splashing or generating aerosols.

  • Post-Dispensing:

    • Securely close the container immediately after use.[9][10]

    • Clean any minor drips in the work area with a suitable absorbent material.

    • Decontaminate the work surface.

    • Properly dispose of any contaminated materials (e.g., pipette tips, wipes) as hazardous waste.[10]

    • Remove PPE and wash hands thoroughly with soap and water.

  • Container: Store in the original, tightly sealed container.[7][10]

  • Location: Keep in a cool, dry, and well-ventilated place.[7][9]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[6][10]

  • Environment: Protect from direct sunlight and heat sources.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek medical attention if irritation persists.[7][12]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[7][10] Get medical attention if irritation develops or persists.[7]

  • Inhalation: Move the affected person to fresh air.[5][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting.[7] If the person is conscious, give two glasses of water to drink.[7] Seek immediate medical attention.[7]

This protocol is for minor spills (<100 mL) that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Control Ignition Sources: Extinguish any nearby open flames and turn off equipment that could be a source of ignition.[9]

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent.[13][14]

    • Start from the outside of the spill and work inwards to prevent it from spreading.[15]

  • Cleanup:

    • Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable container for hazardous waste.[5][16]

  • Decontamination:

    • Wipe the spill area with detergent and water.[7]

    • Place all contaminated cleaning materials and PPE into the hazardous waste container.

  • Disposal: Seal the waste container, label it as "Spill Debris containing this compound," and arrange for disposal through your institution's hazardous waste program.[11]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, compatible, and sealed container.

  • Labeling: Label the waste container with its full chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not empty into drains or dispose of with general laboratory trash.[8][11]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_storage_disposal 4. Storage & Final Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Spill Kit) prep_area->check_safety don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe dispense Dispense Chemical don_ppe->dispense Proceed to Handling close_container Securely Close Container dispense->close_container clean_up Clean Work Area close_container->clean_up store Store in Cool, Dry, Well-Ventilated Area close_container->store Return to Storage dispose_consumables Dispose of Contaminated Consumables as Waste clean_up->dispose_consumables Proceed to Post-Handling remove_ppe Remove PPE dispose_consumables->remove_ppe dispose_waste Dispose of Waste via EHS Protocol dispose_consumables->dispose_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs spill_cleanup Follow Spill Protocol spill->spill_cleanup exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for safe handling of this compound.

References

Derivatization of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol for Specific Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol (NFO) is a fluorotelomer alcohol characterized by a significant fluorinated alkyl chain, which imparts unique properties such as low surface energy, hydrophobicity, and chemical resistance. Derivatization of the terminal hydroxyl group of NFO allows for the synthesis of a wide range of functional molecules with tailored properties for specific applications in materials science, biomedical engineering, and as specialty surfactants. This document provides detailed application notes and experimental protocols for the key derivatization reactions of NFO: esterification and etherification.

Key Derivatization Strategies

The primary routes for the derivatization of this compound involve the reaction of its terminal hydroxyl group to form esters and ethers. These derivatives are valuable as monomers for fluorinated polymers, as components in hydrophobic and oleophobic coatings, and as specialized surfactants.

Esterification of NFO

Esterification of NFO with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields fluorinated esters. These esters, particularly acrylate and methacrylate derivatives, are important monomers for the synthesis of fluoropolymers with low surface energy and high durability.

Etherification of NFO

Etherification of NFO, for instance, through the Williamson ether synthesis or reaction with epoxides, produces fluorinated ethers. These ethers can be used as stable fluids, components in specialty coatings, or as intermediates for further functionalization.

Application Notes

Synthesis of Fluorinated Acrylate and Methacrylate Monomers for Low Surface Energy Coatings

Application: The resulting poly(fluoroalkyl acrylate)s and poly(fluoroalkyl methacrylate)s are extensively used in the formulation of hydrophobic and oleophobic coatings for a variety of substrates, including textiles, electronics, and architectural surfaces. These coatings provide water and oil repellency, anti-fouling, and self-cleaning properties.

Principle: NFO is reacted with acryloyl chloride or methacryloyl chloride in the presence of a base to yield the corresponding fluorinated acrylate or methacrylate monomer. These monomers can then be polymerized via free radical polymerization to produce the desired fluoropolymer. The presence of the fluorinated side chains leads to the low surface energy of the resulting polymer films.

Preparation of Fluorinated Epoxy Resins for Advanced Composites and Adhesives

Application: Fluorinated epoxy resins, synthesized from NFO-derived intermediates, exhibit enhanced chemical resistance, low moisture absorption, and improved dielectric properties compared to their non-fluorinated counterparts. They are used in high-performance composites, adhesives, and electronic encapsulants.

Principle: A common route involves the synthesis of a diglycidyl ether of a fluorinated diol. While NFO is a mono-ol, it can be used to synthesize intermediates that are then used to create fluorinated epoxy resins. For example, NFO can be reacted with a diepoxide to create a fluorinated diol, which is then further reacted with epichlorohydrin to form a fluorinated epoxy resin.

Formulation of Specialty Fluorinated Surfactants

Application: Derivatization of NFO can lead to the synthesis of non-ionic or ionic fluorinated surfactants. These surfactants are highly effective at reducing surface tension and are used in applications such as fire-fighting foams, emulsifiers for fluoropolymers, and as leveling agents in coatings.[1]

Principle: The hydrophobic fluorinated tail of NFO is combined with a hydrophilic head group. For non-ionic surfactants, this can be achieved by ethoxylation of the alcohol. For ionic surfactants, the hydroxyl group can be derivatized with a charged functional group.

Experimental Protocols

Protocol 1: Synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctyl Acrylate

This protocol describes the esterification of this compound with acryloyl chloride.

Materials:

  • This compound (NFO)

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydroquinone (inhibitor)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) and a catalytic amount of hydroquinone in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 5,5,6,6,7,7,8,8,8-nonafluorooctyl acrylate.

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of a Fluorinated Glycidyl Ether Derivative

This protocol outlines the etherification of this compound with epichlorohydrin, a key step towards synthesizing fluorinated epoxy resins.

Materials:

  • This compound (NFO)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Toluene or another suitable solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add this compound (1.0 eq), a large excess of epichlorohydrin (e.g., 5-10 eq), and a phase-transfer catalyst (e.g., 0.05 eq TBAB).

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Slowly add the NaOH solution to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 70 °C.

  • After the addition is complete, continue stirring at 60-70 °C for an additional 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, add water and an organic solvent (e.g., diethyl ether or toluene) to the reaction mixture.

  • Separate the organic layer, and wash it several times with water to remove the catalyst and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure.

  • Purify the resulting fluorinated glycidyl ether by vacuum distillation.

Data Presentation

DerivativeSynthesis MethodReactantsCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
5,5,6,6,7,7,8,8,8-Nonafluorooctyl Acrylate EsterificationNFO, Acryloyl ChlorideTriethylamineDichloromethane12-160 to RTData not available in literatureGeneral Protocol
5,5,6,6,7,7,8,8,8-Nonafluorooctyl Methacrylate EsterificationNFO, Methacryloyl ChlorideTriethylamineDichloromethane12-160 to RTData not available in literatureGeneral Protocol
Fluorinated Glycidyl Ether EtherificationNFO, EpichlorohydrinNaOH/TBABToluene (optional)6-950-70Data not available in literatureGeneral Protocol

Mandatory Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification cluster_product Final Product NFO 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol Reaction Esterification in Dichloromethane NFO->Reaction AcylChloride Acryloyl/Methacryloyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Workup Aqueous Wash (NaHCO3, H2O, Brine) Reaction->Workup Quench Drying Drying (MgSO4) Workup->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product Fluorinated (Meth)acrylate Monomer Purification->Product

Caption: Workflow for the synthesis of fluorinated (meth)acrylate monomers from NFO.

Etherification_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification cluster_product Final Product NFO 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol Reaction Etherification NFO->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Sodium Hydroxide Base->Reaction Catalyst Phase Transfer Catalyst (TBAB) Catalyst->Reaction Workup Aqueous Wash Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Purification Vacuum Distillation Drying->Purification Product Fluorinated Glycidyl Ether Purification->Product

Caption: Workflow for the synthesis of a fluorinated glycidyl ether from NFO.

Logical_Relationship cluster_derivatives Primary Derivatives cluster_applications Specific Applications NFO This compound (NFO) Ester Fluorinated Ester (e.g., Acrylate, Methacrylate) NFO->Ester Esterification Ether Fluorinated Ether (e.g., Glycidyl Ether) NFO->Ether Etherification Surfactants Fluorinated Surfactants NFO->Surfactants Further Derivatization Polymers Specialty Fluoropolymers Ester->Polymers Polymerization Ether->Surfactants Resins Advanced Epoxy Resins Ether->Resins Coatings Low Surface Energy Coatings (Hydrophobic/Oleophobic) Polymers->Coatings Biomedical Biocompatible Materials & Drug Delivery Polymers->Biomedical

Caption: Logical relationships of NFO derivatization and applications.

References

Application Notes and Protocols for Creating Hydrophobic and Oleophobic Coatings Using Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of surfaces that repel both water (hydrophobic) and oil (oleophobic) is of significant interest across various scientific and industrial fields, including biomedical devices, microfluidics, and self-cleaning coatings.[1] This is achieved by lowering the surface energy of a material.[2] Fluorinated compounds, particularly those with long perfluoroalkyl chains, are highly effective for this purpose due to the unique properties of the carbon-fluorine bond, which imparts low polarizability and weak intermolecular forces.[3][4]

These application notes provide detailed protocols for the fabrication of hydrophobic and oleophobic coatings on various substrates, primarily focusing on the use of fluoroalkylsilanes (FAS) to functionalize silica nanoparticles. This method allows for the creation of transparent and durable coatings with excellent water and oil repellency.[5][6]

Principle of Action: Surface Modification with Fluorinated Silanes

The underlying principle of this method involves a two-step process: first, creating a desirable surface roughness on the nanoscale, and second, chemically modifying that surface to lower its energy.

  • Creating Nanoscale Roughness: The Stöber method is a well-established sol-gel process used to synthesize monodisperse silica nanoparticles (SiO2) of controlled size.[6] This process involves the hydrolysis and condensation of an alkoxide precursor, such as tetraethoxysilane (TEOS), in an alcohol solvent with a catalyst, typically ammonia.[5][6] The resulting nanoparticles provide a rough surface structure when coated on a substrate.

  • Lowering Surface Energy: The synthesized silica nanoparticles are then functionalized with a fluoroalkylsilane, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane or a similar FAS molecule.[5][6] The silane end of the FAS molecule reacts with the hydroxyl groups (-OH) on the surface of the silica nanoparticles and the substrate, forming stable covalent bonds (Si-O-Si).[5][7] The fluorinated "tails" of the FAS molecules are then oriented outwards from the surface, creating a low-energy, non-polar interface that repels both water and oils.[8][9]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Silica Nanoparticles via Stöber Process and Functionalization

This protocol details the synthesis of silica nanoparticles and their subsequent functionalization with a fluoroalkylsilane.

Materials:

  • Tetraethoxysilane (TEOS)

  • Ethanol

  • Ammonium hydroxide (NH4OH)

  • Fluoroalkylsilane (FAS), e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FAS-17)

  • Beakers

  • Magnetic stirrer and stir bar

  • Hotplate

Procedure:

  • In a beaker, mix ethanol and ammonium hydroxide.[6]

  • Place the beaker on a hotplate set to 50°C and begin stirring with a magnetic stir bar.[6]

  • Slowly add tetraethoxysilane (TEOS) dropwise to the stirred solution.[6]

  • Continue stirring until the transparent solution becomes opaque, which indicates the formation of silica nanoparticles.[6]

  • In a separate beaker, prepare an ethanolic solution of the fluoroalkylsilane (FAS).[6]

  • Add the synthesized silica nanoparticle suspension to the FAS solution to functionalize the nanoparticles.[6]

  • Continue to stir the mixture to ensure complete functionalization of the silica nanoparticles.

Protocol 2: Coating of Substrates with Fluorinated Silica Nanoparticles

This protocol describes the application of the synthesized fluorinated silica nanoparticles onto a substrate using spin-coating.

Materials:

  • Substrates (e.g., glass slides, silicon wafers, aluminum)

  • Suspension of fluorinated silica nanoparticles from Protocol 1

  • Spin-coater

  • Pipette

Procedure:

  • Ensure the substrates are thoroughly cleaned and dried. Suitable cleaning methods depend on the substrate material and may involve sonication in solvents like acetone and ethanol, followed by drying with nitrogen gas.[10]

  • Place a substrate onto the chuck of the spin-coater.

  • Using a pipette, dispense a small amount of the fluorinated silica nanoparticle suspension onto the center of the substrate.

  • Start the spin-coater and ramp up to the desired speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to evenly spread the coating and evaporate the solvent.

  • To increase the coating thickness and enhance the hydrophobic/oleophobic properties, the spin-coating process can be repeated multiple times.[5][6]

  • After the final layer is applied, the coated substrate should be cured, typically in an oven at a specific temperature (e.g., 100-150°C) for a defined period to ensure adhesion and stability of the coating.

Data Presentation

The effectiveness of the hydrophobic and oleophobic coatings is primarily evaluated by measuring the contact angle of water and oil droplets on the surface. A higher contact angle indicates greater repellency. Superhydrophobicity is generally defined as a water contact angle greater than 150°.[2]

Table 1: Water Contact Angle and Contact Angle Hysteresis of Fluorinated Silica Nanoparticle Coatings on Aluminum Substrates [6]

Number of Coated LayersAs-Prepared Solution - Water Contact Angle (°)As-Prepared Solution - Contact Angle Hysteresis (°)50 vol.% Diluted Solution - Water Contact Angle (°)50 vol.% Diluted Solution - Contact Angle Hysteresis (°)
1> 9014 ± 3> 9015 ± 3
3> 1503 ± 1~14011 ± 4
7> 1502 ± 1> 1504 ± 1

Table 2: Contact Angles of Various Liquids on a Superhydrophobic and Oleophobic Surface [11]

LiquidContact Angle (°)
Water158.9
Tetrabromoethane> 150
Methyl Benzoate> 150
Hexadecane139.6

Visualization of Experimental Workflow and Principles

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_coating Substrate Coating TEOS TEOS Stober Stöber Process TEOS->Stober Ethanol_NH4OH Ethanol + NH4OH Ethanol_NH4OH->Stober Silica_NP Silica Nanoparticles Stober->Silica_NP Functionalization Functionalization Silica_NP->Functionalization FAS Fluoroalkylsilane (FAS) FAS->Functionalization Functionalized_NP Functionalized Silica NP Functionalization->Functionalized_NP Spin_Coating Spin-Coating Functionalized_NP->Spin_Coating Substrate Clean Substrate Substrate->Spin_Coating Curing Curing Spin_Coating->Curing Coated_Substrate Hydrophobic/Oleophobic Surface Curing->Coated_Substrate

Caption: Experimental workflow for creating hydrophobic and oleophobic coatings.

surface_modification cluster_key Key Substrate Substrate -OH -OH -OH Reaction Surface Reaction Substrate->Reaction FAS Fluoroalkylsilane (FAS) R-Si-X3 FAS->Reaction Modified_Surface Modified Surface R R R Si Si Si O O O Substrate Reaction->Modified_Surface Covalent Bonding R R = Fluorinated Alkyl Chain (CF3(CF2)n-) Si Si = Silicon X X = Hydrolyzable Group (e.g., -Cl, -OCH3) OH -OH = Hydroxyl Group

Caption: Chemical principle of surface modification with fluoroalkylsilanes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Specific Fluorotelomer Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of specific fluorotelomer alcohol (FTOH) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing fluorotelomer alcohols (FTOHs)?

A1: The most common method for synthesizing FTOHs is through the radical telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, most frequently methanol.[1] This process involves the reaction of a telogen (the alcohol) with a taxogen (TFE) in the presence of a radical initiator, resulting in a mixture of FTOH telomers with varying chain lengths. The general reaction is:

CH₃OH + n CF₂=CF₂ → H(CF₂CF₂)nCH₂OH[1]

An alternative synthetic route involves the use of a pentafluoroethyl iodide telogen, which reacts with TFE to form a perfluoroalkyl iodide. This intermediate is then reacted with ethylene, and the terminal iodine is subsequently substituted with a hydroxyl group to yield the FTOH.[2]

Q2: How can the chain length of the FTOH be controlled during synthesis?

A2: Controlling the chain length to achieve a desired distribution of FTOHs is a significant challenge in telomerization reactions. The distribution of telomers is primarily influenced by the following reaction parameters:[1]

  • Ratio of Reactants: A higher ratio of the telogen (methanol) to the taxogen (TFE) generally promotes the formation of shorter-chain telomers. Conversely, a higher concentration of TFE favors longer chains.[1]

  • Reaction Temperature and Pressure: These parameters impact the reaction kinetics and the solubility of TFE in the reaction medium, thereby influencing the relative rates of polymerization and chain transfer.[1]

  • Initiator Concentration: The concentration of the radical initiator affects the rates of initiation and termination, which in turn influences the average molecular weight of the FTOH products.[1]

Q3: What are the common side products and impurities in FTOH synthesis?

A3: The primary "side products" in the synthesis of a specific long-chain FTOH are other FTOH homologs with different chain lengths. Other common impurities can include:

  • Unreacted starting materials (telogen and taxogen).

  • Byproducts from the radical initiator.

  • Perfluoroalkanoic acids (PFAAs) and their esters, which can form under certain reaction conditions.[3]

  • Perfluoroalkyl iodides, if using an iodide-based synthesis route.[3]

Q4: What are the main safety hazards associated with FTOH synthesis?

A4: The synthesis of FTOHs involves several significant hazards:[1]

  • Tetrafluoroethylene (TFE): TFE is a flammable and highly reactive gas that can undergo explosive decomposition. It requires specialized handling and equipment.[1]

  • Radical Initiators: Many radical initiators, such as organic peroxides, are thermally unstable and can be explosive. They need to be stored and handled with extreme care.[1]

  • High-Pressure Equipment: Telomerization reactions are often conducted under high pressure, necessitating the use of appropriately rated and maintained high-pressure reactors.[1]

Q5: How are specific FTOH isomers purified from the reaction mixture?

A5: The purification of specific FTOH isomers is challenging due to the presence of a mixture of homologous compounds with very similar physical properties. Common purification techniques include:[1]

  • Fractional Distillation/Rectification: This method separates FTOHs based on their boiling points. However, the boiling points of adjacent long-chain homologs can be very close, making complete separation difficult.[1]

  • Crystallization: For solid FTOHs, fractional crystallization can be an effective method for purification.[1]

  • Chromatographic Techniques: Preparative chromatography, such as column chromatography, can be used for the separation of specific isomers, although it can be a costly and time-consuming process for large-scale purification.

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Step
Inactive Initiator Peroxides and other radical initiators have a limited shelf life and are sensitive to temperature. Use a fresh batch of the initiator and ensure it has been stored correctly.[1]
Incorrect Reaction Conditions Verify that the reaction temperature and pressure are within the optimal range for the telomerization reaction. Ensure adequate mixing to facilitate the dissolution of TFE in the methanol and its contact with the initiator.[1]
Presence of Inhibitors Ensure all reagents and the solvent are of high purity and free from radical inhibitors. Purify the TFE gas to remove any stabilizing agents. Thoroughly clean and dry the reactor to eliminate any residues from previous reactions.[1]
Problem 2: Poor Selectivity for the Desired FTOH Isomer/Homolog
Potential Cause Troubleshooting Step
Incorrect Reactant Ratio To favor shorter-chain FTOHs, increase the molar ratio of methanol to TFE. For longer chains, increase the relative concentration of TFE.[1]
Suboptimal Temperature or Pressure Adjust the temperature and pressure to influence the reaction kinetics. Lower temperatures may favor the formation of longer-chain telomers by reducing the rate of chain transfer.
High Initiator Concentration Reduce the concentration of the radical initiator. A higher concentration of radicals can lead to a higher rate of chain transfer relative to propagation, resulting in shorter chains.[1]
Problem 3: Difficulty in Purifying the Target FTOH Isomer
Potential Cause Troubleshooting Step
Co-elution of Homologs in Chromatography Optimize the chromatographic method. Experiment with different stationary phases, mobile phase compositions, and gradient profiles to improve the resolution between adjacent homologs.
Inefficient Fractional Distillation Use a distillation column with a higher number of theoretical plates to improve separation efficiency. Consider vacuum distillation to reduce the boiling points and prevent thermal degradation of the FTOHs.
Presence of Acidic Impurities Treat the crude product with a mild base to neutralize and remove acidic impurities like perfluoroalkanoic acids before further purification.[3]

Experimental Protocols

Key Experiment: Characterization of FTOH Isomers by GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for the quantification of FTOHs.[4][5][6]

Sample Preparation:

  • Collect samples in 40 mL volatile vials containing 2 mL of methanol.[4][5][6]

  • Ensure zero headspace is achieved in the vials to prevent loss of volatile FTOHs.[4][5][6]

  • Store samples appropriately and return them to the laboratory as soon as possible due to short holding times.[4][5][6]

Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a pulsed splitless injector.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS).

  • Ionization Mode: Positive Chemical Ionization (PCI) is often used to improve sensitivity and selectivity.[4][5][6]

  • Column: A suitable column for separating FTOH isomers, such as an Rtx-200.[7]

  • Carrier Gas: Helium.[7]

  • Injection: Pulsed split injection (e.g., 30 psi until 0.15 min).[7]

  • Oven Program: An optimized temperature ramp is crucial for separating different FTOH homologs and isomers.

Data Analysis:

  • Identify and quantify target FTOH isomers based on their retention times and specific mass transitions (parent ion to daughter ion).

  • Use isotopically labeled internal standards for accurate quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Radical Telomerization (TFE + Methanol) distillation Fractional Distillation synthesis->distillation Crude Product crystallization Crystallization distillation->crystallization Partially Purified Fractions chromatography Preparative Chromatography crystallization->chromatography Enriched Isomer Fractions gcms GC-MS/MS Analysis chromatography->gcms Isolated Isomer nmr NMR Spectroscopy gcms->nmr Structure Confirmation troubleshooting_logic start Low Yield of Desired Isomer check_conversion Check Overall Reaction Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion troubleshoot_conversion Troubleshoot Reaction Conditions: - Initiator Activity - Temperature/Pressure - Inhibitors low_conversion->troubleshoot_conversion Yes good_conversion Good Conversion low_conversion->good_conversion No troubleshoot_conversion->check_conversion check_selectivity Analyze Product Distribution (Homologs & Isomers) good_conversion->check_selectivity poor_selectivity Poor Selectivity check_selectivity->poor_selectivity troubleshoot_selectivity Adjust Selectivity Parameters: - Reactant Ratios - Initiator Concentration - Temperature poor_selectivity->troubleshoot_selectivity Yes end Optimized Synthesis poor_selectivity->end No troubleshoot_selectivity->check_conversion

References

Technical Support Center: Purification of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete removal of starting materials or non-fluorinated impurities.

Possible Cause Suggested Solution
Inefficient extraction during workup.Ensure thorough mixing during aqueous washes. Use a brine wash to break up emulsions and improve phase separation.
Co-elution during flash chromatography.Optimize the solvent system. A common starting point for fluorinated compounds is a hexane/ethyl acetate gradient. If co-elution persists, consider using a different stationary phase, such as fluorinated silica gel, which can offer different selectivity for fluorinated molecules.[1]
Similar boiling points preventing separation by distillation.For impurities with close boiling points, fractional distillation under reduced pressure is recommended to enhance separation efficiency.

Issue 2: Product loss or degradation during purification.

Possible Cause Suggested Solution
Decomposition on acidic silica gel.Fluorinated alcohols can be sensitive to the acidic nature of standard silica gel.[2] Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, use a less acidic stationary phase like alumina.
Thermal decomposition during distillation.Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. A patent for a similar mixture of fluorinated alcohols suggests a boiling range of 105-135 °C at 40 mmHg.
Volatility of the product.When removing solvent under reduced pressure (e.g., rotary evaporation), use a moderate temperature and pressure to avoid significant loss of the product.

Issue 3: Difficulty in removing colored impurities.

Possible Cause Suggested Solution
Presence of highly polar, colored byproducts.Consider a pre-purification step. Passing the crude material through a small plug of silica gel or activated carbon can help remove baseline impurities before proceeding to the main purification method.
Impurities from the reaction or starting materials.Review the synthesis protocol to identify potential sources of colored byproducts. Ensure high-purity starting materials are used.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: The following table summarizes the known and estimated properties of this compound.

PropertyValueSource
Molecular Formula C₈H₉F₉O[3][4]
Molecular Weight 292.14 g/mol [3][4]
Boiling Point Estimated to be in the range of 105-135 °C at 40 mmHg (for a similar mixture).
Appearance Likely a colorless liquid.General property of similar alcohols.
Solubility Expected to be soluble in common organic solvents like ethers, esters, and chlorinated solvents. Solubility in non-polar solvents like hexanes may be limited.General property of fluorinated alcohols.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: The synthesis of fluorinated alcohols can lead to several types of impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding halide or other functionalized precursors.

  • Over-oxidation Products: If the alcohol is prepared by reduction of a carboxylic acid or ester, incomplete reduction can leave these starting materials as impurities. Conversely, if prepared by oxidation, over-oxidation to the corresponding aldehyde or carboxylic acid is possible.

  • Elimination Byproducts: The presence of a base can sometimes lead to the elimination of HF, resulting in unsaturated fluorinated compounds.

  • Etherification Products: In the presence of acidic conditions or other alcohols, self-etherification or reaction with other alcohols can occur.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities:

  • Distillation: This is a good method for large-scale purification and for removing non-volatile impurities. Vacuum distillation is recommended to prevent thermal decomposition.

  • Flash Column Chromatography: This is the preferred method for removing impurities with similar boiling points and for achieving high purity on a smaller scale. Given the fluorinated nature of the compound, using a fluorinated stationary phase can sometimes provide better separation.[1]

  • Recrystallization: If the compound is a solid at room temperature or forms a stable crystalline solid at low temperatures, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and will require screening.

Q4: How can I monitor the purity of my this compound during and after purification?

A4: Several analytical techniques can be used:

  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds. A flame ionization detector (FID) is commonly used. The use of a mass spectrometer (GC-MS) can help in identifying any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying and quantifying impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. It is advisable to collect a forerun and a tail fraction to maximize the purity of the main fraction.

  • Characterization: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexanes. The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing: Pack a glass column with silica gel (or fluorinated silica gel for enhanced separation of fluorinated compounds) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Run the column using the selected solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Analysis: Confirm the purity of the final product using GC or NMR.

Visualizations

Purification_Workflow crude_product Crude Product distillation Vacuum Distillation crude_product->distillation Large Scale / Non-volatile Impurities chromatography Flash Chromatography crude_product->chromatography High Purity / Similar Boiling Points pure_product Pure Product distillation->pure_product impurities_removed Non-volatile Impurities Removed distillation->impurities_removed chromatography->pure_product byproducts_removed Closely Related Byproducts Removed chromatography->byproducts_removed

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue incomplete_separation Incomplete Separation? start->incomplete_separation product_loss Product Loss/Degradation? start->product_loss colored_impurities Colored Impurities? start->colored_impurities optimize_chromatography Optimize Chromatography (Solvent/Stationary Phase) incomplete_separation->optimize_chromatography Yes fractional_distillation Use Fractional Distillation (Reduced Pressure) incomplete_separation->fractional_distillation Yes deactivate_silica Deactivate Silica Gel or Use Alumina product_loss->deactivate_silica Yes, on column reduce_temp Lower Distillation Temperature (Vacuum) product_loss->reduce_temp Yes, during distillation carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment Yes check_synthesis Review Synthesis for Impurity Source colored_impurities->check_synthesis Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of fluorinated compounds in experimental settings.

Troubleshooting Guide

My fluorinated compound won't dissolve in common laboratory solvents. What should I do?

The poor solubility of highly fluorinated compounds in both aqueous and organic solvents is a common challenge. This is due to the unique properties of fluorine, which impart both hydrophobicity and lipophobicity.[1][2] The first step is to systematically explore a range of solvents and then consider more advanced solubilization techniques.

Systematic Solvent Selection

A logical approach to solvent selection can save time and resources. The following workflow diagram illustrates a systematic process for identifying a suitable solvent system.

Solvent_Selection_Workflow start Start: Poorly Soluble Fluorinated Compound test_aqueous Test Aqueous Solubility (e.g., Water, Buffers) start->test_aqueous test_organic Test Common Organic Solvents (e.g., DMSO, Ethanol, Methanol) test_aqueous->test_organic No soluble_aqueous Soluble in Aqueous System Proceed with Experiment test_aqueous->soluble_aqueous Yes test_fluorous Test Fluorous Solvents (e.g., Trifluorotoluene, Perfluorohexane) test_organic->test_fluorous No soluble_organic Soluble in Organic Solvent Proceed with Experiment test_organic->soluble_organic Yes soluble_fluorous Soluble in Fluorous Solvent Consider Biphasic System or Fluorous-Miscible Co-solvent test_fluorous->soluble_fluorous Yes insoluble Insoluble in All Tested Solvents test_fluorous->insoluble No formulation Proceed to Formulation Strategies (Co-solvency, pH Adjustment, etc.) insoluble->formulation

Caption: A systematic workflow for selecting a suitable solvent for a fluorinated compound.

Solvent Solubility Data

The following table summarizes the solubility of Perfluorooctanesulfonic acid (PFOS), a representative highly fluorinated compound, in various solvents to illustrate the differences in solubility between common organic solvents.[3]

SolventDielectric ConstantSolubility of PFOS (g/L)
Methanol32.737.1
Acetone20.7>37.1 (Higher than Methanol)
Acetonitrile37.512.0
Ethanol24.5~7.0
Carbon Tetrachloride2.2<0.1
Hexane1.9<0.1
Octanol10.30.11

Data sourced from ResearchGate.[3]

As the data indicates, polar aprotic solvents like acetone and polar protic solvents like methanol tend to be more effective for this specific fluorinated acid than nonpolar solvents. However, for other fluorinated compounds, especially those that are less polar, "fluorous" solvents may be required.[4] Fluorous solvents, such as perfluorohexane and trifluorotoluene, are specifically designed to dissolve highly fluorinated molecules.[4][5]

Advanced Solubilization Techniques

If direct dissolution in a single solvent is unsuccessful, several formulation strategies can be employed to enhance solubility.

  • Co-solvency: This technique involves using a mixture of a primary solvent with one or more co-solvents to increase the overall solubility of the compound. For fluorinated compounds, a common approach is to use a mixture of a standard organic solvent and a fluorous solvent.

  • pH Adjustment: For ionizable fluorinated compounds, altering the pH of the solution can significantly impact solubility.[6] By adjusting the pH to a point where the compound is in its ionized form, its solubility in aqueous or polar protic solvents can be dramatically increased.

  • Use of Surfactants and Micelles: Semifluorinated surfactants can form micelles in aqueous solutions with a "fluorous" core.[1][2] These micelles can encapsulate highly fluorinated molecules, effectively solubilizing them in an aqueous environment.[1][2]

  • Solid Dispersions: This method involves dispersing the fluorinated compound in a solid, inert carrier matrix at the molecular level.[7][8] When this solid dispersion is introduced into a solvent, the carrier dissolves, releasing the fluorinated compound in a finely dispersed state, which enhances its dissolution rate and apparent solubility.[7][8]

  • Lipid-Based Formulations: For lipophilic fluorinated compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[9][10] These formulations form fine emulsions upon contact with aqueous media, facilitating the solubilization and absorption of the compound.[9][10]

Experimental Protocols

Protocol 1: Co-solvency Method

This protocol provides a general guideline for using a co-solvent system to dissolve a poorly soluble fluorinated compound.

  • Initial Screening:

    • Attempt to dissolve a small amount of your fluorinated compound in a primary solvent (e.g., DMSO, ethanol).

    • In a separate vial, attempt to dissolve a small amount in a fluorous co-solvent (e.g., trifluorotoluene).

  • Co-solvent Titration:

    • To the vial containing the compound in the primary solvent, add the fluorous co-solvent dropwise while vortexing or stirring.

    • Observe for dissolution. Continue adding the co-solvent up to a certain percentage (e.g., 50% v/v).

    • If the compound dissolves, note the approximate ratio of primary solvent to co-solvent.

  • Systematic Evaluation:

    • Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 80:20, 70:30, etc.) of the primary solvent to the fluorous co-solvent.

    • Add a known amount of the fluorinated compound to a fixed volume of each co-solvent mixture.

    • Agitate the samples (e.g., on a shaker at a constant temperature) until equilibrium is reached (typically 24-48 hours).

    • Visually inspect for undissolved material. For quantitative analysis, filter the saturated solutions and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: pH Adjustment for Ionizable Fluorinated Compounds

This protocol outlines the steps for enhancing the solubility of an acidic or basic fluorinated compound.

  • Determine the pKa:

    • If the pKa of your compound is unknown, it can be predicted using software or determined experimentally via potentiometric titration.

  • Prepare Buffers:

    • Prepare a series of buffers with pH values spanning a range around the pKa of your compound (e.g., pKa ± 2 pH units).

  • Solubility Determination:

    • Add an excess amount of your fluorinated compound to a fixed volume of each buffer solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

    • Filter the saturated solutions to remove any undissolved solid.

    • Measure the concentration of the dissolved compound in the filtrate using an appropriate analytical technique.

  • Optimal pH Selection:

    • Plot solubility as a function of pH to identify the pH at which the compound is most soluble. For an acidic compound, solubility will increase as the pH rises above the pKa. For a basic compound, solubility will increase as the pH falls below the pKa.

Co_solvency_Mechanism cluster_0 Poorly Soluble Fluorinated Compound in Primary Solvent cluster_1 Addition of Co-solvent cluster_2 Solubilized Compound in Co-solvent System compound_agg Compound Aggregates compound_sol Solvated Compound compound_agg->compound_sol Disruption of Intermolecular Forces & Solvation primary_solvent Primary Solvent (e.g., Water) solvent_mixture Solvent-Co-solvent Mixture primary_solvent->solvent_mixture co_solvent Co-solvent (e.g., Ethanol) co_solvent->solvent_mixture

Caption: Mechanism of how a co-solvent system improves the solubility of a compound.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often poorly soluble in both water and organic solvents?

A1: Highly fluorinated compounds are often described as being both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1][2] This is because the highly electronegative fluorine atoms create a molecule with a low polarizability, leading to weak van der Waals interactions with both polar and non-polar solvent molecules.[11]

Q2: Are "fluorous" solvents safe to use in the lab?

A2: Many fluorous solvents have favorable safety profiles, exhibiting high thermal and chemical stability, low toxicity, and non-flammability.[4][5] However, as with any chemical, it is crucial to consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. Some fluorinating agents, on the other hand, can be highly reactive and require special precautions.

Q3: Can I use heat to improve the solubility of my fluorinated compound?

A3: Increasing the temperature can enhance the solubility of many compounds, including some fluorinated ones. However, it is essential to consider the thermal stability of your compound. Some fluorinated molecules may decompose at elevated temperatures. Always perform a small-scale test and consult literature for the thermal properties of your compound or similar structures.

Q4: How do I choose a suitable carrier for creating a solid dispersion of a fluorinated drug?

A4: The choice of carrier is critical for the success of a solid dispersion.[12] Ideal carriers are water-soluble, non-toxic, and chemically inert with the drug.[12] Common carriers include polymers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[12] The selection often depends on the physicochemical properties of the fluorinated drug and the desired release profile. It is recommended to screen several carriers to find the most compatible one.

Q5: What are the key considerations when developing a lipid-based formulation for a fluorinated compound?

A5: When developing a lipid-based formulation, key factors to consider include the solubility of the fluorinated compound in various lipid excipients (oils, surfactants, and co-solvents), the potential for the compound to precipitate upon dilution in aqueous media, and the digestibility of the lipid components.[13][14] The goal is to create a stable formulation that can maintain the drug in a solubilized state in the gastrointestinal tract to allow for absorption.[14]

References

Technical Support Center: Optimizing Polymerization of Fluorinated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the polymerization of fluorinated monomers.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of fluorinated monomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Polymer Yield

Question: My polymerization reaction is resulting in a very low yield of the fluoropolymer. What are the potential causes and how can I improve it?

Answer: Low polymer yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inhibitor Presence: Many commercial fluorinated monomers are shipped with inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before the reaction.

    • Solution: Pass the monomer through an inhibitor removal column (e.g., packed with basic alumina) prior to use. For liquid monomers, distillation can also be an effective method. It is important to note that once the inhibitor is removed, the monomer is more prone to spontaneous polymerization and should be used promptly or stored under appropriate conditions (e.g., refrigerated, under an inert atmosphere).[1][2]

  • Insufficient Initiator Concentration or Activity: The initiator concentration is critical for achieving a good yield. If the concentration is too low, the number of initiated chains will be insufficient, leading to a low overall conversion. The initiator's half-life at the reaction temperature also plays a crucial role.

    • Solution: Increase the initiator concentration incrementally. Ensure the chosen initiator has an appropriate decomposition rate at your reaction temperature. For example, azo-bis-iso-butyronitrile (AIBN) is commonly used for reactions in organic solvents at temperatures above 65°C, while persulfate salts like potassium persulfate (KPS) are suitable for aqueous emulsion polymerizations.[3]

  • Impurities in the Reaction System: Oxygen is a potent inhibitor of radical polymerization. Other impurities in the monomer, solvent, or from the reaction vessel can also terminate growing polymer chains.

    • Solution: Ensure all reaction components are thoroughly deoxygenated by purging with an inert gas like nitrogen or argon. Use high-purity monomers and solvents. Thoroughly clean and dry all glassware and reaction vessels.

  • Suboptimal Reaction Temperature or Pressure: The polymerization rate is highly dependent on temperature and, for gaseous monomers, pressure.

    • Solution: Optimize the reaction temperature. Higher temperatures generally increase the rate of polymerization but can also lead to side reactions or initiator decomposition that is too rapid. For gaseous monomers like tetrafluoroethylene (TFE) or vinylidene fluoride (VDF), increasing the pressure will increase the monomer concentration in the reaction phase, leading to a higher yield.[4][5][6]

Issue 2: Poor Molecular Weight Control (Too Low or Too High)

Question: I am struggling to achieve the desired molecular weight for my fluoropolymer. It's either too low or uncontrollably high. What can I do?

Answer: Controlling the molecular weight of fluoropolymers is essential for tailoring their properties. Both excessively low and high molecular weights can be problematic.

Potential Causes and Solutions for Low Molecular Weight:

  • High Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, each with a shorter length, resulting in a lower average molecular weight.[7]

    • Solution: Decrease the initiator concentration.

  • Chain Transfer Reactions: Chain transfer agents, or even the solvent or monomer itself, can terminate a growing polymer chain and initiate a new one, leading to lower molecular weight.[8][9]

    • Solution: To intentionally control and lower the molecular weight, a chain transfer agent (CTA) can be added. Common CTAs include thiols and some halogenated compounds.[10][] If low molecular weight is unintentional, consider changing the solvent to one with a lower chain transfer constant.[2][8]

  • High Reaction Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions, leading to lower molecular weight.

    • Solution: Lower the reaction temperature, while ensuring it remains sufficient for initiator decomposition.

Potential Causes and Solutions for High Molecular Weight (or Gelation):

  • Low Initiator Concentration: A very low initiator concentration can lead to a small number of chains growing to a very high molecular weight, potentially leading to gel formation.

    • Solution: Increase the initiator concentration.

  • Low Concentration of Chain Transfer Agent: If a CTA is being used, its concentration may be too low.

    • Solution: Increase the concentration of the chain transfer agent.[12]

  • Trommsdorff (Gel) Effect: In bulk or concentrated solution polymerizations, the viscosity can increase significantly, which slows down the termination reactions between polymer chains, leading to a rapid increase in molecular weight and potential gelation.[13]

    • Solution: Conduct the polymerization in a more dilute solution or switch to a different polymerization technique like emulsion or suspension polymerization where the viscosity effect is less pronounced.

Issue 3: High Polydispersity Index (PDI)

Question: The fluoropolymer I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?

Answer: A high PDI indicates a wide range of polymer chain lengths, which can negatively impact the material's properties.

Potential Causes and Solutions:

  • Non-uniform Initiation: If the initiator is not introduced or activated uniformly, polymer chains will start growing at different times, leading to a broader PDI.

    • Solution: Ensure rapid and uniform mixing of the initiator at the start of the reaction. For photopolymerization, ensure the light source provides even illumination.

  • Chain Transfer to Polymer: This can lead to branched polymers and a broader PDI.

    • Solution: Lower the monomer conversion to reduce the likelihood of this side reaction.

  • Fluctuations in Temperature or Monomer Concentration: Inconsistent reaction conditions can lead to variations in the polymerization rate and, consequently, the PDI.

    • Solution: Maintain strict control over the reaction temperature and ensure a constant monomer feed rate in semi-batch or continuous processes.

  • Conventional Radical Polymerization Limitations: Conventional free radical polymerization often yields polymers with a PDI of 1.5-2.0 or higher.

    • Solution: For better control over the PDI, consider using controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Quantitative Data on Reaction Conditions

The following tables summarize typical reaction conditions for the polymerization of common fluorinated monomers. These values should be considered as starting points, and optimization may be necessary for specific experimental setups.

Table 1: Emulsion Polymerization of Vinylidene Fluoride (VDF)

ParameterTypical RangeNotes
Temperature 75 - 90 °CHigher temperatures increase the reaction rate.[4]
Pressure 2.0 - 3.8 MPaMaintained by continuous addition of VDF monomer.[4]
Initiator Potassium Persulfate (KPS)A common water-soluble initiator.
Initiator Conc. 0.5 - 1.0 wt% (based on monomer)Higher concentrations can lead to lower molecular weight.
Emulsifier Fluorinated surfactantsOften used, though surfactant-free systems exist.[14]

Table 2: Suspension Polymerization of Vinylidene Fluoride (VDF)

ParameterTypical RangeNotes
Temperature 30 - 60 °CLower than emulsion polymerization.[4]
Pressure 2.1 - 7.0 MPaHigher pressure can increase monomer density.[4][15]
Initiator Organic PeroxidesOil-soluble initiators are required.
Initiator Conc. 0.1 - 0.5 wt% (based on monomer)
Dispersant Methyl hydroxypropyl celluloseUsed to stabilize the monomer droplets.[15]
Chain Transfer Agent 0.05 - 0.4 wt% (based on monomer)Used for molecular weight control.[4]

Table 3: Radical Polymerization of Tetrafluoroethylene (TFE)

ParameterTypical RangeNotes
Temperature 310 - 350 K (37 - 77 °C)
Pressure 10 - 20 atm (1.0 - 2.0 MPa)Gaseous monomer requires elevated pressure.[1]
Initiator Ammonium PersulfateFor aqueous systems.[1]
Polymerization Type Suspension or EmulsionBoth methods are used commercially.[1]

Experimental Protocols

Protocol 1: General Procedure for Inhibitor Removal from Liquid Fluorinated Monomers

  • Set up a glass column packed with a suitable inhibitor remover, such as basic alumina. The amount of packing will depend on the quantity of monomer to be purified.

  • Secure an addition funnel above the column.

  • Add the inhibited monomer to the addition funnel.

  • Slowly add the monomer dropwise to the column, ensuring it does not overflow.

  • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • For low-melting solid monomers, the column may need to be gently heated to prevent solidification. Avoid overheating, as this could induce polymerization.[2][16]

  • The purified monomer should be used immediately or stored under an inert atmosphere at a low temperature.

Protocol 2: Emulsion Polymerization of a Fluorinated Acrylate

  • To a four-necked flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and dropping funnels, add deionized water and the emulsifier(s).

  • Heat the flask to the desired reaction temperature (e.g., 80°C) in a water bath while stirring and purging with nitrogen.

  • In a separate vessel, prepare a pre-emulsion of the fluorinated acrylate monomer, any co-monomers, and a portion of the deionized water.

  • Prepare an aqueous solution of the initiator (e.g., potassium persulfate).

  • Add a small portion of the initiator solution and the pre-emulsion to the reaction flask to form seed particles.

  • After a short period (e.g., 15-30 minutes), begin the continuous, dropwise addition of the remaining pre-emulsion and initiator solution over several hours.

  • After the additions are complete, maintain the reaction at temperature for an additional period (e.g., 1-2 hours) to ensure high conversion.

  • Cool the reactor to room temperature to obtain the fluorinated polyacrylate latex.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right initiator for my fluoropolymer synthesis?

The choice of initiator primarily depends on two factors: its solubility and its decomposition temperature.

  • Solubility: For polymerizations in organic solvents (solution or bulk), an oil-soluble initiator like AIBN or benzoyl peroxide is suitable. For aqueous systems like emulsion or suspension polymerization, a water-soluble initiator such as potassium persulfate is typically used.[3]

  • Decomposition Temperature: The initiator must decompose to generate radicals at a reasonable rate at the desired reaction temperature. The "10-hour half-life temperature" is a useful parameter for selecting an initiator, as it indicates the temperature at which half of the initiator will decompose in 10 hours.[17]

Q2: My fluoropolymer is discolored. What could be the cause?

Discoloration, such as yellowing or browning, can be caused by:

  • Thermal Degradation: If the polymerization temperature is too high, the polymer can begin to degrade.

  • Impurities: Impurities in the monomer or solvent can lead to side reactions that produce colored byproducts. Fillers in some formulations can also cause discoloration if not properly selected.[18]

  • Oxidation: The presence of oxygen during polymerization can lead to the formation of chromophores.

To avoid discoloration, ensure accurate temperature control, use high-purity reagents, and maintain an inert atmosphere during the reaction.

Q3: Can I control the molecular weight of my fluoropolymer without using a chain transfer agent?

Yes, to some extent. The molecular weight is inversely related to the initiator concentration; a lower initiator concentration will generally result in a higher molecular weight.[7] Reaction temperature also has an effect, with lower temperatures typically favoring higher molecular weights. However, for precise control, especially for achieving lower molecular weights, the use of a chain transfer agent is the most effective method.[10][][12]

Q4: What is the effect of solvent on solution polymerization of fluorinated monomers?

The solvent in solution polymerization has several effects:

  • Heat Dissipation: It helps to dissipate the heat generated during the exothermic polymerization reaction, allowing for better temperature control.[8]

  • Viscosity Control: The solvent reduces the viscosity of the reaction mixture, which can help prevent the autoacceleration (gel effect) that leads to uncontrolled molecular weight increase.[8]

  • Chain Transfer: The solvent can act as a chain transfer agent, which will lower the molecular weight of the resulting polymer. The extent of this effect depends on the specific solvent's chain transfer constant.[2][8]

  • Solubility: The solubility of the growing polymer in the solvent is crucial. If the polymer precipitates out of solution, this can affect the reaction kinetics and the properties of the final material.[2]

Q5: How does pressure affect the gas-phase polymerization of fluorinated monomers?

For gaseous monomers like TFE and VDF, pressure is a critical parameter. Increasing the reaction pressure leads to:

  • Increased Monomer Concentration: A higher pressure increases the concentration of the monomer in the reaction phase, which generally leads to a higher rate of polymerization and higher yields.[19][20]

  • Increased Polymer Density: Higher pressure can lead to a denser polymer phase, which can affect monomer diffusion to the active sites of the catalyst or growing polymer chains.[19]

  • Potential for Broader Particle Size Distribution: In some cases, higher pressure can result in a broader particle size distribution of the polymer product.[19]

Visualizations

Troubleshooting_Low_Yield start Low Polymer Yield inhibitor Inhibitor Present? start->inhibitor initiator Initiator Issue? inhibitor->initiator No remove_inhibitor Remove inhibitor via column or distillation inhibitor->remove_inhibitor Yes impurities Impurities Present? initiator->impurities No optimize_initiator Optimize initiator concentration and type initiator->optimize_initiator Yes conditions Suboptimal Conditions? impurities->conditions No purify Deoxygenate and use high-purity reagents impurities->purify Yes optimize_conditions Optimize temperature and pressure conditions->optimize_conditions Yes

Caption: Troubleshooting flowchart for low polymer yield.

Molecular_Weight_Control mw_control Molecular Weight Control low_mw Low Molecular Weight mw_control->low_mw high_mw High Molecular Weight mw_control->high_mw cause_low_1 High Initiator Concentration low_mw->cause_low_1 cause_low_2 Chain Transfer low_mw->cause_low_2 cause_low_3 High Temperature low_mw->cause_low_3 cause_high_1 Low Initiator Concentration high_mw->cause_high_1 cause_high_2 Insufficient Chain Transfer Agent high_mw->cause_high_2 cause_high_3 Gel Effect high_mw->cause_high_3 solution_low_1 Decrease Initiator Concentration cause_low_1->solution_low_1 solution_low_2 Change Solvent or Add CTA cause_low_2->solution_low_2 solution_low_3 Lower Reaction Temperature cause_low_3->solution_low_3 solution_high_1 Increase Initiator Concentration cause_high_1->solution_high_1 solution_high_2 Increase CTA Concentration cause_high_2->solution_high_2 solution_high_3 Dilute Reaction or Change Method cause_high_3->solution_high_3

Caption: Factors influencing molecular weight control.

Experimental_Workflow_Emulsion title Emulsion Polymerization Workflow step1 1. Reactor Setup & Purge step2 2. Prepare Pre-emulsion & Initiator Solution step1->step2 step3 3. Seed Formation step2->step3 step4 4. Monomer & Initiator Feed step3->step4 step5 5. Post-Polymerization step4->step5 step6 6. Cooling & Collection step5->step6

Caption: Workflow for emulsion polymerization.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of PFAS Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Per- and Polyfluoroalkyl Substances (PFAS).

Troubleshooting Guide: A Step-by-Step Approach

Question 1: Are all the peaks in my chromatogram tailing, or only the PFAS analytes?

  • If all peaks are tailing: The issue is likely systemic or mechanical, affecting the entire HPLC system.[1][2] This could be related to a physical problem in the flow path.[2] Proceed to the "Systemic Issues" section of the troubleshooting workflow.

  • If only the PFAS peaks (or a subset of analytes) are tailing: The cause is likely a specific chemical interaction between the PFAS compounds, the stationary phase, and the mobile phase.[1] This is the most common scenario for acidic compounds like PFAS.[1] Proceed to the "Analyte-Specific Issues" section of the troubleshooting workflow.

Question 2: I've identified the issue as analyte-specific. What should I investigate first?

The most common cause of peak tailing for acidic compounds like PFAS is secondary interactions with the stationary phase.[3] Specifically, interactions with residual silanol groups on the surface of silica-based columns are a primary cause.[3][4]

Key areas to investigate for analyte-specific tailing:

  • Mobile Phase pH and Buffer Strength: The pH of the mobile phase is critical. For acidic compounds like PFAS, a mobile phase pH below their pKa is often necessary to ensure they are in a single, protonated form and to suppress the ionization of residual silanol groups on the column packing.[3][5]

  • Column Chemistry and Health: The type of column and its condition are crucial. Not all C18 columns are the same, and some may have more active silanol groups than others.[4] Column degradation or contamination can also lead to peak tailing.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

Question 3: My issue seems to be systemic. What are the common mechanical causes of peak tailing?

Systemic issues that cause all peaks to tail are often related to "extra-column band broadening."[5] This occurs when the sample band spreads out in the components of the HPLC system outside of the column.

Common mechanical causes include:

  • Column Void or Damage: A void or channel in the column packing at the inlet can cause the sample to travel through at different rates, leading to a tailing peak.[2][5]

  • Improper Fittings or Connections: A poor connection between the tubing and the column or other components can create a small void or "dead volume" where the sample can get diluted.[2]

  • Excessively Long or Wide Tubing: The tubing connecting the injector, column, and detector contributes to extra-column volume.[5][6] Using tubing with a narrow internal diameter is recommended.[6]

  • Blocked Frit: A clogged inlet frit on the column can distort the flow path and cause peak shape issues.[1]

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common problem for PFAS compounds? PFAS are acidic compounds, and many legacy HPLC methods use reversed-phase columns with silica-based packings.[7] These packings can have residual silanol groups (Si-OH) on their surface.[4] At mobile phase pH levels above 3.0, these silanol groups can become deprotonated (Si-O⁻) and interact ionically with the acidic PFAS analytes, creating a secondary retention mechanism that leads to peak tailing.[3]

Q2: How can I adjust my mobile phase to reduce peak tailing for PFAS?

  • Lower the pH: Operating at a lower pH (e.g., 2-3) helps to keep the silanol groups on the column fully protonated, minimizing secondary interactions.[3]

  • Increase Buffer Strength: A buffer concentration of 10-50 mM can help maintain a consistent pH and improve peak shape.[5]

  • Use Mobile Phase Additives: Additives like ammonium formate or formic acid can improve peak shape and retention for PFAS. Historically, triethylamine was used to mask silanol groups, but modern, high-purity columns often make this unnecessary.

Q3: What type of HPLC column is best for PFAS analysis to avoid peak tailing? While standard C18 columns are commonly used, newer column chemistries can provide better peak shapes for challenging PFAS compounds.[7][8] Consider the following:

  • End-capped Columns: These columns have been chemically treated to block many of the residual silanol groups, reducing secondary interactions.[3][6]

  • Positively Charged Surface Columns: Some newer columns have a slight positive charge on the surface, which can improve retention and peak shape for negatively charged PFAS analytes, especially short-chain compounds.[9]

  • Alternative Stationary Phases: Phenyl-Hexyl or C8 columns can offer different selectivity and may provide better peak shapes for certain PFAS.[10]

Q4: Can background contamination from my HPLC system affect peak shape? Yes. PFAS are ubiquitous, and components within the HPLC system itself, such as PTFE tubing, solvent frits, and vial septa, can leach PFAS, leading to background contamination.[11][12] This can result in ghost peaks or a noisy baseline, which can interfere with the integration of the analyte peaks and potentially contribute to apparent tailing.[11] To mitigate this, it is recommended to use PEEK tubing and certified PFAS-free consumables.[12] Installing a delay column between the pump and the injector can also help by chromatographically separating the system-generated PFAS from the injected sample PFAS.[13][14]

Q5: My short-chain PFAS compounds show poor peak shape and low retention. How can I fix this? Short-chain PFAS are very polar and often have low retention on traditional C18 columns, which can lead to poor peak shape as they elute near the column void.[9] To improve this:

  • Use a column designed for polar analytes, such as one with a positively charged surface chemistry, to increase retention.[9]

  • Optimize the mobile phase with a high aqueous content at the beginning of the gradient to promote retention.[9]

Q6: Could my sample preparation be causing peak tailing? Yes. If the sample is not adequately cleaned up, matrix components can interfere with the chromatography, leading to peak tailing.[3] Using a sample clean-up procedure like Solid Phase Extraction (SPE) can help remove these interferences.[3] Additionally, injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7]

Data Presentation

Table 1: Effect of Mobile Phase Additives on PFAS Peak Shape and Retention This table summarizes the typical effects of different mobile phase additives on the chromatographic analysis of PFAS compounds.

Mobile Phase AdditiveTypical ConcentrationPrimary Effect on PFAS AnalysisImpact on Peak TailingReference
Ammonium Acetate 2-20 mMProvides buffering capacity around neutral pH. Commonly used in EPA methods.Can be effective, but tailing may persist for some analytes depending on column and pH.[15]
Formic Acid 0.1%Lowers mobile phase pH, protonating silanol groups and improving peak shape for acidic analytes.Generally reduces peak tailing for PFAS by minimizing secondary silanol interactions.[16][17]
Ammonium Formate 5-10 mMActs as a buffer at acidic pH and can improve peak shape and sensitivity.Often provides good peak symmetry when combined with formic acid.[9]
Methanol vs. Acetonitrile As organic modifierChoice of organic solvent can influence selectivity and peak shape.Methanol is commonly used in PFAS methods. Acetonitrile can offer different selectivity and may reduce tailing in some cases by preventing strong interactions between the analyte and the stationary phase.[18]

Experimental Protocols

Protocol 1: General HPLC-MS/MS Method for PFAS Analysis

This protocol provides a general methodology for the analysis of PFAS in water samples, focusing on conditions relevant to achieving good peak shape.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

    • Load 250-500 mL of the water sample onto the cartridge.

    • Wash the cartridge with a mild buffer to remove interferences.

    • Elute the PFAS analytes with a small volume of ammoniated methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96:4 methanol/water.

  • HPLC System and Column:

    • HPLC System: An HPLC system with PFAS-free components (e.g., PEEK tubing) is recommended.[12] A delay column should be installed between the pump and injector.[13]

    • Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a column with positively charged surface chemistry.

    • Guard Column: Use a compatible guard column to protect the analytical column.

    • Column Temperature: 40 °C

  • Mobile Phase:

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Alternative Acidic Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in water.

      • Mobile Phase B: 0.1% Formic Acid in acetonitrile/methanol.

  • Gradient Elution Program:

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 12.0 min: 95% B

      • 15.0 min: 95% B

      • 15.1 min: 10% B

      • 20.0 min: 10% B

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for confirmation.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 systemic Systemic / Mechanical Issue q1->systemic Yes analyte_specific Analyte-Specific Chemical Issue q1->analyte_specific No, only PFAS check_connections Check for loose fittings and dead volume systemic->check_connections check_column_void Inspect column for voids (replace if necessary) systemic->check_column_void check_frit Check/replace column frit systemic->check_frit check_ph Optimize Mobile Phase pH (Lower pH for PFAS) analyte_specific->check_ph check_column_chem Evaluate Column Chemistry (Use end-capped or alternate phase) analyte_specific->check_column_chem check_overload Reduce Sample Concentration / Injection Volume analyte_specific->check_overload

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Silanol_Interaction cluster_column Silica Surface cluster_mobile_phase silica Si silanol Si-O⁻ H⁺ pfas PFAS-COO⁻ H⁺ (Analyte) pfas->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Secondary interaction between PFAS and silanol groups.

References

improving signal-to-noise ratio in 19F NMR of fluorinated molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ¹⁹F NMR Spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the signal-to-noise ratio (S/N) in experiments involving fluorinated molecules.

Troubleshooting Guides

This section addresses common issues encountered during ¹⁹F NMR experiments. Each guide is in a question-and-answer format, providing potential causes and step-by-step solutions.

Issue 1: My ¹⁹F NMR signal is weak or has a poor signal-to-noise ratio (S/N). What can I do?

A poor S/N is a frequent challenge in ¹⁹F NMR, especially with low-concentration samples. Several factors related to your sample, the spectrometer hardware, and the experimental parameters can contribute to this issue.[1][2]

Potential Causes & Solutions:

  • Low Sample Concentration: The most straightforward cause of a weak signal is a low concentration of the fluorinated analyte.

    • Solution: If possible, increase the concentration of your sample.

  • Suboptimal Acquisition Parameters: Incorrectly set parameters can severely degrade signal intensity.

    • Solution 1: Optimize Relaxation Delay (D1): The relaxation delay should be long enough to allow the fluorine nuclei to return to equilibrium between scans. For quantitative results, a delay of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended.[3] For routine spectra where quantitation is not critical, a shorter delay (1-1.5 x T₁) can be used to acquire more scans in a given time.

    • Solution 2: Increase the Number of Scans (nt): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

    • Solution 3: Use an Optimized Pulse Angle: For a given relaxation delay, a specific pulse angle (the Ernst angle) will provide the maximum S/N. However, a 90° pulse is often used to maximize the signal for a single scan.[4]

  • Hardware Limitations: The spectrometer's hardware plays a crucial role in sensitivity.

    • Solution: Use a Cryoprobe: A cryogenically cooled probe can reduce thermal noise and increase the S/N ratio by a factor of up to 4 compared to a standard room temperature probe.[5][6] This means experiments can be run in 1/16th of the time for the same S/N.[5]

  • Inefficient Data Processing: How the Free Induction Decay (FID) is processed can impact the final spectrum's S/N.

    • Solution: Apply an Exponential Weighting Function: Multiplying the FID by an exponential function (line broadening, lb) before Fourier transformation can improve the S/N at the cost of slightly broader peaks.[7] A small lb value (e.g., 0.2-0.5 Hz) is a good starting point.[7]

Issue 2: The baseline of my ¹⁹F NMR spectrum is rolling or distorted. How can I fix this?

Baseline distortions are common in ¹⁹F NMR due to the wide spectral widths often required.[1][7]

Potential Causes & Solutions:

  • Large Spectral Width: Acquiring a very wide spectral range can lead to baseline issues.[1][7]

    • Solution: If the approximate chemical shift range of your signals is known, reduce the spectral width (sw) to cover only the region of interest.[7]

  • Incorrect Phase Correction: Applying a large first-order phase correction (lp) can introduce baseline roll.[1][7]

    • Solution: Try to phase the spectrum using only the zero-order correction (aph0 on some spectrometers) first.[7] If first-order correction is needed, apply it carefully. Automated phasing (aph) should be followed by manual inspection and adjustment if necessary.

  • Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to distortions at the beginning of the FID.

    • Solution: Apply a backward linear prediction to reconstruct the initial data points of the FID or increase the pre-acquisition delay if the spectrometer software allows.

  • Probe Background Signals: Fluorine-containing materials in the NMR probe (like Teflon components) can produce very broad, underlying signals that distort the baseline.

    • Solution: Acquire a background spectrum of the probe with a solvent-filled tube (without your analyte) and subtract it from your sample spectrum.

Issue 3: My ¹⁹F peaks are split into complex multiplets. How can I simplify the spectrum and improve S/N?

¹⁹F nuclei couple to other nuclei (homonuclear ¹⁹F-¹⁹F coupling and heteronuclear ¹⁹F-¹H or ¹⁹F-¹³C coupling), which splits the signal and can reduce the peak height, thereby lowering the S/N for each peak in the multiplet.

Potential Causes & Solutions:

  • Heteronuclear Coupling (¹H-¹⁹F): Coupling to protons is very common in fluorinated organic molecules.

    • Solution: Apply Proton Decoupling: Use a standard proton decoupling pulse sequence. This will collapse the ¹H-¹⁹F multiplets into singlets (or simpler multiplets if other couplings exist), which concentrates the signal intensity into a single peak and improves S/N. For quantitative experiments, inverse gated decoupling should be used to avoid Nuclear Overhauser Effect (NOE) distortions.[3]

  • Complex Higher-Order Coupling: When the chemical shift difference between two coupled nuclei is not much larger than the coupling constant, complex second-order multiplets can arise.

    • Solution: Use a Higher Field Spectrometer: Moving to a higher magnetic field strength increases the chemical shift dispersion in Hz, which can simplify second-order spectra into first-order multiplets, making them easier to interpret.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to improve the S/N in my ¹⁹F NMR experiment?

For a given sample, the most significant improvement in S/N is typically achieved by using a cryoprobe. A cryoprobe can enhance the S/N by a factor of up to four, which is equivalent to reducing the experiment time by a factor of sixteen.[5][6]

Q2: How does the relaxation delay (D1) affect my signal?

The relaxation delay (D1) is the time allowed for the nuclear spins to relax back to their equilibrium state before the next pulse is applied. If D1 is too short relative to the T₁ relaxation time, the signal will become saturated, leading to lower intensity. For quantitative measurements, D1 should be at least 5x the longest T₁ value of interest.[3]

Q3: Should I use ¹H decoupling for my ¹⁹F NMR experiments?

In most cases, yes. Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F coupling, which collapses multiplets into singlets. This increases the signal height and improves the S/N. However, if you need to observe the coupling constants for structural elucidation, you would acquire a coupled spectrum. For quantitative work, inverse gated decoupling is essential to suppress the NOE.[3]

Q4: Can data processing alone significantly improve my S/N?

Data processing can provide a moderate improvement in S/N. The most common method is signal averaging, where the S/N increases by the square root of the number of scans. Another technique is to apply a matched exponential window function to the FID before Fourier transform, which improves S/N at the expense of resolution (peak broadening).[2][8] Post-acquisition signal averaging of individually saved scans can also enhance S/N while providing more kinetic data points in reaction monitoring.[9][10]

Q5: Are there advanced methods for dramatic signal enhancement?

Yes, techniques like hyperpolarization can provide enormous signal enhancements. Signal Amplification By Reversible Exchange (SABRE) is one such method that has been shown to improve the S/N in ¹⁹F NMR by up to 5700-fold in certain cases.[11] However, these methods require specialized equipment and experimental conditions.

Quantitative Data Summary

The following tables summarize the expected S/N improvements from various techniques.

Table 1: Hardware and Advanced Technique S/N Enhancement

TechniqueTypical S/N Improvement FactorNotes
Cryoprobe ~4xCompared to a room temperature probe.[5][6]
SABRE Hyperpolarization Up to 5700xRequires specific chemical systems and hardware.[11]
Nuclear Overhauser Effect (NOE) Up to 1.5x (theoretically)By saturating protons, magnetization can be transferred to fluorine.[12]

Table 2: Acquisition & Processing Parameter S/N Enhancement

ParameterRelationship to S/NNotes
Number of Scans (nt) S/N ∝ √ntDoubling scans increases S/N by ~1.4x.
Proton Decoupling VariableCollapses multiplets, increasing peak height.
Exponential Multiplication (lb) Moderate ImprovementImproves S/N at the cost of resolution.

Experimental Protocols

Protocol 1: Optimizing the Relaxation Delay (D1)

This protocol describes a basic inversion-recovery experiment to measure the T₁ relaxation time, which is essential for setting an optimal D1 for quantitative analysis.

  • Setup: Use a standard inversion-recovery pulse sequence (180° - τ - 90° - acquire).

  • Parameter Array: Create an array of variable delay times (τ), ranging from very short (e.g., 0.01 s) to long (e.g., >5x your estimated T₁). A logarithmic spacing of points is often efficient.

  • Acquisition: Acquire a series of 1D spectra, one for each τ value.

  • Analysis: Plot the peak intensity as a function of τ. The intensity will start negative, pass through zero, and recover to a positive maximum. Fit the data to the equation: I(τ) = I₀(1 - 2e^(-τ/T₁)). The fitted value of T₁ is the spin-lattice relaxation time.

  • Set D1: For quantitative experiments, set the relaxation delay D1 to be at least 5 times the measured T₁ value.

Visualizations

Troubleshooting Workflow for Low S/N

This diagram outlines a logical workflow for diagnosing and solving poor signal-to-noise issues in a ¹⁹F NMR experiment.

G start Start: Poor S/N Observed sample_check Is sample concentration sufficient? start->sample_check increase_conc Increase Concentration sample_check->increase_conc No acq_params Are acquisition parameters optimized? sample_check->acq_params Yes increase_conc->acq_params optimize_d1 Optimize D1 (T1 measurement) acq_params->optimize_d1 No increase_scans Increase Number of Scans (nt) acq_params->increase_scans No decoupling Is ¹H decoupling active? acq_params->decoupling Yes optimize_d1->decoupling increase_scans->decoupling activate_decoupling Activate ¹H Decoupling decoupling->activate_decoupling No hardware Is a high-sensitivity probe available? decoupling->hardware Yes activate_decoupling->hardware use_cryoprobe Use Cryoprobe hardware->use_cryoprobe Yes processing Can data processing be improved? hardware->processing No use_cryoprobe->processing apply_lb Apply Line Broadening (lb) processing->apply_lb Yes end_ok S/N Improved processing->end_ok No, further optimization needed apply_lb->end_ok

Caption: A decision tree for troubleshooting low S/N in 19F NMR.

Relationship Between Key Parameters and S/N

This diagram illustrates how different experimental factors influence the final signal-to-noise ratio.

G cluster_sample Sample Properties cluster_hardware Hardware cluster_params Acquisition Parameters cluster_processing Data Processing Concentration Analyte Concentration SNR Final S/N Concentration->SNR T1_Relaxation T1 Relaxation Time Relax_Delay Relaxation Delay (D1) T1_Relaxation->Relax_Delay informs Probe_Type Probe Type (Cryo vs. RT) Probe_Type->SNR Field_Strength Magnetic Field (B₀) Field_Strength->SNR Num_Scans Number of Scans Num_Scans->SNR Relax_Delay->SNR Decoupling Decoupling Decoupling->SNR Weighting Weighting Function (lb) Weighting->SNR

Caption: Factors influencing the signal-to-noise ratio in 19F NMR experiments.

References

Technical Support Center: Minimizing Contamination in Trace Analysis of Fluorotelomer Alcohols (FTOHs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of fluorotelomer alcohols (FTOHs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the trace analysis of FTOHs.

Issue 1: Persistent Background Contamination in Blanks

Symptom: You observe peaks corresponding to FTOHs in your method blanks, solvent blanks, or instrument blanks, even after implementing standard cleaning procedures.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Solvents and Reagents Test each batch of solvent (e.g., methanol, ethyl acetate) and reagent for FTOH contamination before use by concentrating a large volume and analyzing it by GC-MS/MS.Purchase high-purity, "PFAS-free" or "distilled-in-glass" solvents when available.If contamination is detected, consider purifying the solvent by distillation or using a different batch or supplier.
Leaching from Laboratory Materials Identify and replace potential sources of FTOH contamination in your workflow. Common culprits include PTFE-containing materials (septa, tubing, vial caps), some types of polypropylene, and LDPE plastics.[1]Whenever possible, use glass, stainless steel, or high-density polyethylene (HDPE) for sample collection, storage, and preparation.[1]Be aware that even fluoropolymer materials like PFA can have surface contamination and require rigorous cleaning.[2]
Airborne Contamination FTOHs are volatile and can be present in indoor air, originating from sources like textiles, carpets, and building materials.[3][4]Prepare samples and standards in a clean environment, such as a dedicated clean bench or a laboratory with filtered air supply.Minimize the exposure of samples, solvents, and labware to the laboratory atmosphere. Cover all vessels when not in use.
Carryover from Previous Analyses If analyzing high-concentration samples, carryover in the GC-MS/MS system is a common issue.[5][6][7]Implement a rigorous syringe and injection port cleaning routine between samples. This may involve multiple rinses with different solvents.Run solvent blanks after high-concentration samples to ensure the system is clean before analyzing the next sample.If carryover persists, consider baking out the GC inlet and column at a high temperature.

Issue 2: Poor Reproducibility of Results

Symptom: You observe significant variability in the measured concentrations of FTOHs in replicate samples or quality control standards.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Handling Develop and strictly follow a standardized operating procedure (SOP) for all sample collection, storage, and preparation steps.Ensure that all samples are treated identically, including the duration of each step and the volumes of reagents used.
Matrix Effects The sample matrix can interfere with the ionization and detection of FTOHs, leading to signal suppression or enhancement.[8]Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.Employ isotopically labeled internal standards that closely mimic the behavior of the target FTOHs.
Instrument Instability Regularly check the performance of your GC-MS/MS system by analyzing a reference standard.Monitor key instrument parameters such as retention times, peak shapes, and signal-to-noise ratios.If instability is observed, perform necessary maintenance, such as cleaning the ion source or replacing the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of FTOH contamination in a laboratory?

A1: The most common sources of FTOH contamination in a laboratory environment include:

  • Indoor Air: FTOHs are volatile and can be present in the air from off-gassing of treated products like carpets, textiles, and furniture.[3][4]

  • Laboratory Consumables: Many common lab materials can contain and leach FTOHs. These include items with PTFE (Teflon) components such as vial septa, tubing, and stir bars. Some types of plasticware, especially low-density polyethylene (LDPE) and certain polypropylene tubes, can also be a source.[1]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of FTOHs. It is crucial to test all solvents and reagents for background contamination.

  • Personal Care Products: Some personal care products worn by laboratory personnel can contain fluorinated compounds. It is advisable to wear appropriate personal protective equipment, including gloves.

Q2: What is the recommended procedure for cleaning laboratory glassware for FTOH trace analysis?

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.

  • Rinse: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone to remove organic residues. Ensure the solvent used is FTOH-free.

  • Baking: Bake the glassware in a muffle furnace at a high temperature (e.g., 400°C) for several hours to pyrolyze any remaining organic contaminants.[9]

  • Storage: After cooling, cover the glassware with aluminum foil (pre-baked to remove any organic residues) and store it in a clean, dedicated cabinet to prevent airborne contamination.

Q3: Which materials should I avoid when conducting FTOH trace analysis?

A3: To minimize contamination, avoid the following materials:

  • PTFE (Teflon): This is a significant source of FTOH contamination. Avoid PTFE-coated stir bars, tubing, and vial septa.[1]

  • LDPE (Low-Density Polyethylene): This plastic can leach various additives and should be avoided for sample storage and preparation.

  • Rubber and Silicone: These materials can absorb and later release volatile compounds, including FTOHs.

  • Glassware with Frits: Sintered glass frits can be difficult to clean and may trap contaminants.

Q4: How can I effectively monitor for contamination during my analytical runs?

A4: A robust quality control (QC) program is essential for monitoring contamination. This should include:

  • Method Blanks: Analyze a blank sample (e.g., FTOH-free water or solvent) with each batch of samples. This will help identify any contamination introduced during the entire analytical process.[8]

  • Solvent Blanks: Inject a clean solvent between samples to check for carryover from the autosampler and GC inlet.[6]

  • Instrument Blanks: Periodically run the analytical method without an injection to assess the cleanliness of the GC-MS/MS system itself.

  • Laboratory Control Samples (LCS): Analyze a certified reference material or a laboratory-prepared sample with a known concentration of FTOHs to monitor the accuracy and precision of your method.[8][10]

  • Matrix Spikes: Add a known amount of FTOH standard to a real sample to evaluate the effect of the sample matrix on the analytical results.[10][11][12][13]

Data Presentation

Table 1: Potential for FTOH Contamination from Common Laboratory Materials

MaterialPolymer TypePotential for FTOH ContaminationRecommendations
Sample VialsGlassLowRecommended. Use with PTFE-free septa.
Polypropylene (PP)VariableTest specific brands for leaching. High-density PP is generally better.
Polystyrene (PS)HighAvoid for sample and standard storage.
Vial Caps/SeptaPTFE/SiliconeHighAvoid. Use PTFE-free alternatives like polyethylene or polypropylene septa.
PolypropyleneLowRecommended.
TubingPTFEHighAvoid. Use stainless steel or PEEK tubing for solvent lines.
PFAModerateCan be a source of contamination; requires rigorous cleaning.[2]
PolypropyleneLowSuitable for some applications, but test for leaching.
Pipette TipsPolypropyleneLowGenerally acceptable, but use from a reliable manufacturer and test a batch if contamination is suspected.
SolventsVariousVariableTest each lot for background FTOH levels. Purchase "PFAS-free" grades when available.

Experimental Protocols

Protocol 1: Preparation of a Method Blank (Water Sample)

  • In a clean laboratory environment, take a new, pre-cleaned glass bottle.

  • Add a volume of FTOH-free reagent water equivalent to the volume of the samples being analyzed.

  • Add any preservatives or internal standards that are added to the field samples.

  • Cap the bottle with a pre-cleaned, FTOH-free cap.

  • Process the method blank alongside the field samples, subjecting it to the exact same extraction, concentration, and analysis steps.

  • Analyze the method blank to ensure that no FTOHs are detected above the method detection limit.

Protocol 2: Preparation of a Matrix Spike Sample

  • Select a representative sample from the analytical batch.

  • Dispense two equal aliquots of the sample into separate, pre-cleaned containers.

  • To one aliquot (the matrix spike), add a small, known volume of a standard solution containing the FTOHs of interest. The final concentration of the spike should be within the calibrated range of the instrument.[11][13]

  • The second aliquot will serve as the unspiked sample.

  • Process both the spiked and unspiked samples through the entire analytical procedure.

  • Calculate the percent recovery of the spike to assess matrix interference.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (Clean Environment) cluster_extraction Extraction cluster_analysis Analysis cluster_qc Quality Control Sample Field Sample Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Blank Method Blank Blank->Extraction LCS Lab Control Spike LCS->Extraction MatrixSpike Matrix Spike MatrixSpike->Extraction GCMS GC-MS/MS Analysis Extraction->GCMS DataReview Data Review and Validation GCMS->DataReview ContaminationCheck Check Blanks for Contamination DataReview->ContaminationCheck RecoveryCheck Check Spike Recoveries DataReview->RecoveryCheck

Caption: Workflow for FTOH analysis with integrated quality control.

Contamination_Troubleshooting cluster_sources Potential Sources Contamination FTOH Contamination Detected in Blank Air Airborne Contamination->Air Investigate Solvents Solvents/Reagents Contamination->Solvents Investigate Labware Labware/Materials Contamination->Labware Investigate Carryover Instrument Carryover Contamination->Carryover Investigate ActionAir ActionAir Air->ActionAir Isolate Prep Area ActionSolvents ActionSolvents Solvents->ActionSolvents Test New Batch ActionLabware ActionLabware Labware->ActionLabware Use Glass/HDPE ActionCarryover ActionCarryover Carryover->ActionCarryover Clean Injector/Column

Caption: Troubleshooting logic for FTOH blank contamination.

References

Technical Support Center: Long-Term Storage Stability of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the long-term storage of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorinated compound is showing signs of degradation during long-term storage. What are the most likely causes?

A1: Degradation of fluorinated compounds during long-term storage can be attributed to several factors, primarily:

  • Hydrolysis: The presence of moisture can lead to the cleavage of labile functional groups, and in some cases, the carbon-fluorine (C-F) bond itself, particularly if the fluorine is activated by adjacent electron-withdrawing groups.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. Many fluorinated compounds are photosensitive.

  • Thermal Decomposition: Elevated temperatures can accelerate degradation kinetics, leading to the breakdown of the molecule. While the C-F bond is generally thermally stable, the overall molecular structure may have less stable points.

  • Interaction with Excipients: In formulated products, interactions between the fluorinated active pharmaceutical ingredient (API) and excipients can lead to chemical instability.

  • Oxidation: Although many fluorinated compounds are resistant to oxidation, some may be susceptible, especially in the presence of oxidizing agents or under certain storage conditions.

  • Microbial Degradation: While less common for highly fluorinated compounds due to the strength of the C-F bond, some partially fluorinated molecules can be susceptible to microbial transformation.[1]

Q2: What are the recommended general storage conditions for fluorinated compounds?

A2: To ensure the long-term stability of fluorinated compounds, the following storage conditions are generally recommended:

  • Temperature: Store at controlled room temperature (20-25°C) or as specified by the manufacturer. For particularly sensitive compounds, refrigeration (2-8°C) or freezing (-20°C or below) may be necessary.

  • Light: Protect from light by storing in amber vials or light-resistant containers.

  • Humidity: Store in a dry environment with low relative humidity (RH). The use of desiccants is recommended for moisture-sensitive compounds.

  • Atmosphere: For compounds prone to oxidation or hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: How can I detect and quantify the degradation of my fluorinated compound?

A3: The most common and effective analytical techniques for detecting and quantifying the degradation of fluorinated compounds are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both. UV or mass spectrometry (MS) detectors are typically used.

  • Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds and their degradation products.[2][3] It provides information about the chemical environment of the fluorine atoms, which can change upon degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the structures of unknown degradation products.

Troubleshooting Guides

Troubleshooting HPLC Analysis of Fluorinated Compound Degradation
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Incompatible sample solvent with mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase whenever possible.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to suppress ionization of the analyte.
Ghost peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure.- Inject a blank solvent to check for carryover.
Baseline drift or noise - Mobile phase not properly degassed.- Detector lamp aging.- Column bleed.- Degas the mobile phase using sonication or an online degasser.- Replace the detector lamp if its lifetime is exceeded.- Use a high-quality, stable column and ensure mobile phase compatibility.
Poor resolution between parent and degradant peaks - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration).- Try a different column with alternative selectivity (e.g., phenyl-hexyl instead of C18).- Adjust the gradient slope for better separation.
Troubleshooting ¹⁹F NMR for Stability Studies
Issue Potential Cause Troubleshooting Steps
Rolling or distorted baseline - Large spectral width.- Incorrect phasing.- Acoustic ringing.- Acquire the spectrum with a smaller spectral width if possible.- Carefully perform manual phase correction.- Use a longer acquisition delay to allow the FID to decay.[4]
Small, uneven peaks around the main signal - ¹³C satellite peaks.- These are expected due to the natural abundance of ¹³C and can be used for structural confirmation. They are often asymmetric due to isotope effects.[4]
Poor signal-to-noise ratio (S/N) - Low sample concentration.- Insufficient number of scans.- Suboptimal probe tuning.- Increase the sample concentration if possible.- Increase the number of scans.- Ensure the NMR probe is properly tuned to the ¹⁹F frequency.
Inaccurate quantification - Incomplete relaxation of the nuclei.- Non-uniform excitation.- Use a longer relaxation delay (D1) to ensure full relaxation between pulses.- Calibrate the 90° pulse width accurately.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. Here is a general protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time.

  • Oxidative Degradation: Treat the compound with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C, 100°C).

  • Photodegradation: Expose the compound (in solution and as a solid) to a light source (e.g., xenon lamp) with a specified light intensity and duration.

After exposure to each stress condition, analyze the samples by a stability-indicating HPLC method and/or ¹⁹F NMR to identify and quantify any degradation products.

Stability-Indicating RP-HPLC Method for a Fluorinated API

This protocol is a general template and should be optimized for the specific compound of interest.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the API and potential degradants absorb, or MS detection.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data on Fluorinated Compound Stability

The following tables summarize available quantitative data on the degradation of select fluorinated compounds under various conditions.

Table 1: Photodegradation Quantum Yields of Selected Fluorinated Pesticides

CompoundQuantum Yield (Φ)Wavelength (nm)Reference
Penoxsulam0.0033Simulated Sunlight
Florasulam0.0025Simulated Sunlight
Sulfoxaflor0.0015Simulated Sunlight
Fluroxypyr0.00012Simulated Sunlight

Table 2: Hydrolysis Rate Constants (k) of a Fluorinated Pharmaceutical at 37°C

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
1.20.001693
5.00.00051386
7.40.0008866
9.00.01546.2

Note: The data in these tables are illustrative and may not be representative of all fluorinated compounds.

Visualizations

Stability_Testing_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Storage Store Compound (Controlled Temp/Humidity/Light) Sampling Periodic Sampling Storage->Sampling Time Analysis Analytical Testing (HPLC, 19F NMR) Sampling->Analysis Data Data Evaluation Analysis->Data Stable Compound is Stable Data->Stable No significant change Unstable Degradation Observed Data->Unstable Change detected Investigate Investigate Cause (Hydrolysis, Photolysis, etc.) Unstable->Investigate Optimize Optimize Storage Conditions Investigate->Optimize Optimize->Storage

Caption: Experimental workflow for long-term stability testing of fluorinated compounds.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products API Fluorinated API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Heat Thermal Stress API->Heat Light Photostability API->Light DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Base->DP2 Oxidation->DP1 DPn ... Heat->DPn Light->DP2

Caption: Logical relationship of forced degradation studies to identify potential degradation products.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Environmental FTOHs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Fluorotelomer Alcohols (FTOHs) in various environmental samples.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of FTOHs, focusing on the mitigation of matrix effects.

Problem 1: Poor signal intensity or significant ion suppression for FTOHs.

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: Complex environmental matrices contain numerous co-eluting substances that can interfere with the ionization of FTOHs.

    • Solution: Employ a robust sample preparation method to remove interfering matrix components. Solid Phase Extraction (SPE) is a commonly used and effective technique. For complex matrices like sediment and biota, a multi-step cleanup approach may be necessary. A combination of different SPE sorbents (e.g., graphitized carbon black, Florisil) or a sequence of SPE and Liquid-Liquid Extraction (LLE) can provide cleaner extracts.

  • Suboptimal LC-MS/MS Conditions: The choice of mobile phase, gradient, and mass spectrometer settings can significantly impact signal intensity and matrix effects.

    • Solution: Optimize chromatographic conditions to separate FTOHs from co-eluting matrix components. Experiment with different mobile phase compositions (e.g., methanol/water vs. acetonitrile/water) and gradients. Adjusting the pH of the mobile phase can also alter the retention of interfering compounds. In the mass spectrometer, optimize parameters such as spray voltage, gas flows, and collision energy for each FTOH.

  • High Matrix Load: Injecting a sample with a high concentration of matrix components can overwhelm the ionization source.

    • Solution: If sensitivity allows, dilute the final sample extract. This is a simple and often effective way to reduce matrix effects.[1]

Problem 2: Inconsistent and irreproducible results for FTOH quantification.

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition of environmental samples can vary significantly, leading to inconsistent matrix effects between samples.

    • Solution 1: Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method to compensate for matrix effects.[1] A SIL-IS for each target FTOH should be added to the sample at the beginning of the extraction process. Since the SIL-IS has nearly identical physicochemical properties to the native FTOH, it will experience similar matrix effects, allowing for accurate correction.

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix-induced signal suppression or enhancement.[1]

  • Analyte Loss During Sample Preparation: FTOHs can be lost during various steps of the sample preparation process, leading to poor recovery and reproducibility.

    • Solution: Carefully optimize each step of the sample preparation protocol, including extraction, cleanup, and solvent evaporation. Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. The use of a keeper solvent can help to minimize the loss of more volatile FTOHs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect FTOH analysis?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of FTOHs.[1] For instance, direct LC-MS/MS analysis of FTOHs in environmental samples can be hindered by significant signal suppression.[2]

Q2: How can I assess the extent of matrix effects in my samples?

A2: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the signal response of an analyte spiked into a pre-extracted sample blank with the response of the same amount of analyte in a pure solvent. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A study on sediment samples showed that with a derivatization method and proper cleanup, matrix effects for various FTOHs could be reduced to less than 15%.[2]

Q3: Which sample preparation technique is best for minimizing matrix effects in FTOH analysis?

A3: The choice of sample preparation technique depends on the complexity of the matrix.

  • For water samples: Solid Phase Extraction (SPE) is a widely used and effective technique.

  • For solid samples like soil and sediment: Pressurized Liquid Extraction (PLE) or ultrasonic extraction followed by SPE cleanup is often employed. For sediments, a combination of WAX and silica cartridges for cleanup has been shown to be effective.[2]

  • For biological tissues (biota): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or extraction with an organic solvent followed by multi-step cleanup using different SPE sorbents is typically necessary to remove lipids and other interferences.

Q4: Are there any alternatives to using expensive stable isotope-labeled internal standards?

A4: While SIL-IS are the gold standard, other approaches can be used if they are not available:

  • Matrix-Matched Calibration: As mentioned earlier, this can effectively compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the FTOH standards to aliquots of the sample extract. A calibration curve is then generated for each sample, which corrects for matrix effects specific to that sample. However, this method is time-consuming and requires a larger sample volume.

  • Surrogate Analytes: In some cases, a structurally similar compound that is not present in the sample can be used as a surrogate to monitor recovery. However, it may not perfectly mimic the matrix effects experienced by the target FTOHs.

Q5: Can derivatization help in mitigating matrix effects for FTOH analysis?

A5: Yes, derivatization can be a very effective strategy. For example, derivatizing FTOHs with dansyl chloride has been shown to significantly improve sensitivity and reduce matrix effects in the LC-MS/MS analysis of sediment samples.[2] Derivatization can change the chemical properties of the FTOHs, potentially moving their chromatographic retention time away from interfering matrix components and improving their ionization efficiency.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for FTOH analysis from the cited literature.

Table 1: Matrix Effects of Dansylated FTOHs in Sediment Samples [2]

FTOH AnalyteMatrix Effect (%)
4:2 FTOH1.1 ± 9.7
6:2 FTOH9.7 ± 11
8:2 FTOH10 ± 5.3
10:1 FTOH10 ± 3.0
10:2 FTOH7.4 ± 3.5

Table 2: Method Recoveries of Dansylated FTOHs in Sediment Samples [2]

FTOH AnalyteOverall Method Recovery (%)
4:2 FTOH75 ± 8.2
6:2 FTOH67 ± 6.0
8:2 FTOH83 ± 9.4
10:1 FTOH79 ± 7.1
10:2 FTOH71 ± 6.5

Experimental Protocols

Protocol 1: Detailed Methodology for FTOH Analysis in Sediment using Derivatization and SPE Cleanup [2]

  • Sample Extraction:

    • Freeze-dry and homogenize the sediment sample.

    • Weigh 2 g of the dried sediment into a polypropylene centrifuge tube.

    • Spike with the appropriate stable isotope-labeled internal standards.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction step twice more with 10 mL of acetonitrile each time.

    • Combine the supernatants.

  • Derivatization:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add 100 µL of 1 g/L 4-(dimethylamino)-pyridine (DMAP) in dichloromethane and 100 µL of 1 g/L dansyl chloride in acetonitrile.

    • Vortex and heat at 60°C for 30 minutes.

    • After cooling, add 100 µL of 1% formic acid to stop the reaction.

  • SPE Cleanup:

    • Condition a WAX SPE cartridge (e.g., 60 mg, 3 mL) with 4 mL of methanol followed by 4 mL of deionized water.

    • Load the derivatized extract onto the SPE cartridge.

    • Wash the cartridge with 4 mL of deionized water.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the dansylated FTOHs with 8 mL of hexane:dichloromethane (1:1, v/v).

  • Final Preparation and LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_cleanup SPE Cleanup (WAX Cartridge) cluster_analysis Analysis start Homogenized Sediment Sample spike Spike with SIL-IS start->spike add_acn Add Acetonitrile spike->add_acn sonicate Ultrasonic Extraction add_acn->sonicate centrifuge Centrifuge & Collect Supernatant sonicate->centrifuge repeat_ext Repeat Extraction 2x centrifuge->repeat_ext combine Combine Supernatants repeat_ext->combine concentrate Concentrate Extract combine->concentrate add_reagents Add DMAP & Dansyl Chloride concentrate->add_reagents react Heat at 60°C add_reagents->react stop_reaction Add Formic Acid react->stop_reaction condition Condition Cartridge stop_reaction->condition load Load Sample condition->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Hexane:DCM dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for FTOH analysis in sediment.

troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Signal / Ion Suppression cause1 Inadequate Sample Cleanup start->cause1 cause2 Suboptimal LC-MS/MS Conditions start->cause2 cause3 High Matrix Load start->cause3 solution1a Implement Robust SPE/LLE cause1->solution1a solution1b Use Multi-step Cleanup cause1->solution1b solution2a Optimize LC Gradient & Mobile Phase cause2->solution2a solution2b Optimize MS Parameters cause2->solution2b solution3 Dilute Sample Extract cause3->solution3

Caption: Troubleshooting poor FTOH signal.

References

strategies for enhancing the yield of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common industrial synthesis is a multi-step process involving:

  • Telomerization: A perfluoroalkyl iodide, often pentafluoroethyl iodide (C2F5I), is reacted with tetrafluoroethylene (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides.[1]

  • Ethylene Insertion: The resulting perfluoroalkyl iodide mixture is then reacted with ethylene to introduce a two-carbon spacer, yielding a fluorotelomer iodide.[1]

  • Hydrolysis: The terminal iodine atom of the fluorotelomer iodide is replaced with a hydroxyl group to form the final fluorotelomer alcohol, this compound.[1]

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: The overall yield is highly dependent on the efficiency of each step. Key factors include:

  • Telomerization Control: Achieving the desired chain length distribution in the telomerization step is crucial. This is influenced by the molar ratio of the telogen (perfluoroalkyl iodide) to the taxogen (TFE), reaction temperature, pressure, and initiator concentration.

  • Ethylene Insertion Efficiency: Optimizing the conditions for the radical addition of the perfluoroalkyl iodide to ethylene is necessary to maximize the formation of the desired fluorotelomer iodide.

  • Hydrolysis Completion: Ensuring the complete conversion of the fluorotelomer iodide to the alcohol without significant side reactions is vital for a high yield in the final step.

  • Purification Efficiency: Minimizing product loss during the purification of intermediates and the final product is essential. Fractional distillation is a common method, but challenges can arise from the close boiling points of homologous impurities.

Q3: What are the common impurities and byproducts in this synthesis?

A3: The synthesis typically produces a mixture of homologous fluorotelomer alcohols with varying perfluoroalkyl chain lengths. Other potential impurities include:

  • Unreacted starting materials (perfluoroalkyl iodides, ethylene).

  • Byproducts from the decomposition of the radical initiator.

  • Oligomers and polymers formed from the uncontrolled polymerization of ethylene or TFE.

  • During hydrolysis, residual iodinated compounds can persist if the reaction is incomplete.

Q4: How can the purity of the final product be assessed?

A4: A combination of analytical techniques is recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the desired product and any volatile impurities, including other fluorotelomer alcohol homologs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure of the final product and identifying any fluorinated or proton-containing impurities.

Troubleshooting Guides

Low Yield in Telomerization Step
Problem Potential Cause Recommended Solution
Low Conversion of Starting Materials Inactive or insufficient radical initiator.Use a fresh batch of initiator and consider optimizing its concentration. Ensure the reaction temperature is appropriate for the initiator's half-life.
Presence of radical inhibitors in reagents or solvent.Purify reagents and solvents to remove any potential inhibitors. Ensure the reaction vessel is thoroughly cleaned and dried.
Incorrect reaction temperature or pressure.Verify and optimize the reaction temperature and pressure to ensure they are within the optimal range for the specific telomerization reaction.
Undesirable Distribution of Telomers (Too short or too long chains) Incorrect ratio of telogen to taxogen.Adjust the molar ratio of the perfluoroalkyl iodide (telogen) to tetrafluoroethylene (TFE) (taxogen). A higher telogen-to-taxogen ratio generally favors shorter chains.
Suboptimal initiator concentration.A higher initiator concentration can lead to shorter chains due to increased termination events. Conversely, a lower concentration may result in longer chains.
Inappropriate reaction temperature.Higher temperatures can increase the rate of chain transfer, leading to shorter telomers. Lower temperatures may favor longer chain propagation.
Low Yield in Ethylene Insertion Step
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient ethylene pressure or concentration.Increase the ethylene pressure or ensure a continuous feed of ethylene to maintain a sufficient concentration in the reaction mixture.
Low reaction temperature.The radical addition of the perfluoroalkyl iodide to ethylene may require a specific temperature range to proceed efficiently. Consider a moderate increase in temperature.
Inefficient radical initiation.If a radical initiator is used in this step, ensure it is active and used at an appropriate concentration.
Formation of Polyethylene Byproduct High ethylene concentration or temperature.Optimize the ethylene concentration and reaction temperature to favor the 1:1 adduct formation over ethylene polymerization.
Low Yield in Hydrolysis Step

| Problem | Potential Cause | Recommended Solution | | Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction progress using TLC or GC-MS. | | | Inappropriate solvent. | The choice of solvent can influence the rate of hydrolysis. Solvents with higher dielectric constants, such as acetonitrile and methanol, have been shown to enhance the hydrolysis of similar fluorinated esters.[2][3] | | | Inefficient hydrolyzing agent. | Ensure the concentration and reactivity of the hydrolyzing agent (e.g., oleum, or other reagents) are sufficient for the conversion. | | Formation of Elimination Byproducts | Harsh reaction conditions. | If elimination is observed, consider using milder hydrolysis conditions, such as a lower temperature or a different hydrolyzing agent. |

Data Presentation

Table 1: Illustrative Effect of Initiator Concentration on Telomer Distribution

Initiator Concentration (mol%)Yield of C4F9I (%)Yield of C6F13I (%)Yield of C8F17I (%)
0.5254520
1.0354015
2.0453010

Note: This table is illustrative and based on general principles of telomerization. Actual results will vary based on specific reaction conditions.

Table 2: Illustrative Effect of Solvent on Hydrolysis of Fluorotelomer Iodide

SolventDielectric ConstantReaction Time (h)Yield of Alcohol (%)
Ethyl Acetate6.024< 5
Methyl tert-butyl ether (MTBE)4.324< 5
Acetonitrile37.512> 90
Methanol32.712> 90

Note: This table is based on data for the hydrolysis of a fluorotelomer stearate and illustrates the principle of solvent effects on hydrolysis rates.[2][3]

Experimental Protocols

Step 1: Telomerization of Pentafluoroethyl Iodide with Tetrafluoroethylene
  • Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure sensors, and gas inlets is thoroughly cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen).

  • Charging Reactants: Pentafluoroethyl iodide (telogen) and a suitable radical initiator (e.g., a peroxide or an azo compound) dissolved in an appropriate solvent (if necessary) are charged into the autoclave.

  • Reaction Conditions: The autoclave is sealed and pressurized with tetrafluoroethylene (taxogen) to the desired pressure. The reaction mixture is heated to the target temperature with constant stirring. The pressure is maintained by continuously feeding TFE.

  • Reaction Monitoring: The reaction progress can be monitored by observing the uptake of TFE.

  • Work-up: After the desired reaction time, the autoclave is cooled, and the excess TFE is safely vented. The crude reaction mixture containing a distribution of perfluoroalkyl iodides is collected.

  • Purification: The unreacted starting materials and lower-boiling telomers are removed by distillation. The desired fraction of perfluoroalkyl iodides is then isolated by fractional distillation under reduced pressure.

Step 2: Ethylene Insertion into Perfluorohexyl Iodide
  • Reactor Setup: A similar high-pressure autoclave as in Step 1 is used.

  • Charging Reactants: The purified perfluorohexyl iodide from the previous step is charged into the autoclave.

  • Reaction Conditions: The autoclave is pressurized with ethylene to the desired pressure and heated to the reaction temperature. The reaction is typically carried out under radical conditions, which may be initiated thermally or with the addition of a radical initiator.

  • Work-up: After the reaction is complete, the autoclave is cooled, and any unreacted ethylene is vented. The crude product, 1-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctane, is collected.

  • Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Step 3: Hydrolysis of 1-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctane
  • Reaction Setup: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is set up in a fume hood.

  • Reaction: The purified 1-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctane is dissolved in a suitable solvent. A hydrolyzing agent (e.g., N-methylformamide followed by hydrolysis with sulfuric acid, or other suitable reagents) is added dropwise to the stirred solution.

  • Heating: The reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is carefully poured into ice water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Final Purification: The final product is purified by fractional distillation under reduced pressure to obtain the high-purity alcohol.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Telomerization cluster_step2 Step 2: Ethylene Insertion cluster_step3 Step 3: Hydrolysis cluster_purification Purification C2F5I Pentafluoroethyl Iodide (Telogen) Reactor1 High-Pressure Autoclave C2F5I->Reactor1 TFE Tetrafluoroethylene (Taxogen) TFE->Reactor1 Initiator1 Radical Initiator Initiator1->Reactor1 Telomers Mixture of Perfluoroalkyl Iodides Reactor1->Telomers Reactor2 High-Pressure Autoclave Telomers->Reactor2 Ethylene Ethylene Ethylene->Reactor2 FTI Fluorotelomer Iodide (Crude) Reactor2->FTI Reactor3 Reaction Flask FTI->Reactor3 HydrolysisReagent Hydrolysis Reagent HydrolysisReagent->Reactor3 CrudeAlcohol Crude 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol Reactor3->CrudeAlcohol Purification Fractional Distillation CrudeAlcohol->Purification FinalProduct Pure 5,5,6,6,7,7,8,8,8- Nonafluorooctan-1-ol Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_telomerization Troubleshooting Telomerization cluster_ethylene Troubleshooting Ethylene Insertion cluster_hydrolysis Troubleshooting Hydrolysis cluster_purification Troubleshooting Purification Start Low Yield Observed Step Identify Synthesis Step with Low Yield Start->Step Telomerization Telomerization Step->Telomerization Step 1 EthyleneInsertion Ethylene Insertion Step->EthyleneInsertion Step 2 Hydrolysis Hydrolysis Step->Hydrolysis Step 3 Purification Purification Step->Purification Final Telo_Cause1 Check Initiator Activity/Concentration Telomerization->Telo_Cause1 Telo_Cause2 Verify Reactant Ratio (Telogen/Taxogen) Telomerization->Telo_Cause2 Telo_Cause3 Optimize Temperature and Pressure Telomerization->Telo_Cause3 Eth_Cause1 Ensure Sufficient Ethylene Pressure EthyleneInsertion->Eth_Cause1 Eth_Cause2 Optimize Reaction Temperature EthyleneInsertion->Eth_Cause2 Eth_Cause3 Check for Polymerization Byproducts EthyleneInsertion->Eth_Cause3 Hyd_Cause1 Increase Reaction Time/Temperature Hydrolysis->Hyd_Cause1 Hyd_Cause2 Evaluate Solvent Choice Hydrolysis->Hyd_Cause2 Hyd_Cause3 Confirm Reagent Activity Hydrolysis->Hyd_Cause3 Pur_Cause1 Improve Fractional Distillation Efficiency Purification->Pur_Cause1 Pur_Cause2 Analyze for Close-Boiling Impurities Purification->Pur_Cause2

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Surface Activity of Fluorotelomer Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Understanding the Interfacial Behavior of FTOH Isomers

Fluorotelomer alcohols (FTOHs) are a significant class of fluorinated compounds utilized in the synthesis of surfactants and polymers, imparting properties such as water and oil repellency.[1][2][3] Their molecular structure, which can vary in the length of the fluorinated carbon chain and the hydrocarbon portion, gives rise to different isomers with distinct physicochemical properties. This guide provides a comparative analysis of the surface activity of various FTOH isomers, supported by available experimental data, to inform material selection and application in research and development.

Unraveling the Surface Activity of FTOH Isomers

The surface activity of surfactants is primarily characterized by their ability to reduce the surface tension of a liquid and to form micelles at a specific concentration known as the critical micelle concentration (CMC). These properties are intrinsically linked to the molecular structure of the surfactant. For FTOHs, the length of the highly fluorinated alkyl chain and the presence of branching are key determinants of their behavior at interfaces.

Comparative Data on Surface Activity Parameters

While comprehensive experimental data comparing a wide range of FTOH isomers is limited in publicly available literature, the following table summarizes key findings on their interfacial properties. It is important to note that some of the data is derived from molecular dynamics simulations, which provide valuable insights but are not direct experimental measurements.

FTOH IsomerPerfluorinated Chain LengthHydrocarbon Chain LengthBranchingSurface Tension (mN/m)Critical Micelle Concentration (CMC) (mM)Data Source Type
6:2 FTOH 62LinearData not availableData not available-
7:1 FTOH 71LinearData not availableData not available-
8:2 FTOH 82LinearData not availableData not available-
10:2 FTOH 102LinearData not availableData not available-

A molecular dynamics simulation study comparing 7:1 FTOH and 6:2 FTOH at the water/hexane interface revealed differences in their monolayer phase behavior, suggesting that even subtle changes in the hydrocarbon segment can influence their interfacial arrangement.[4][5] The study indicated that 7:1 FTOH is more prone to forming a 2D crystalline phase compared to 6:2 FTOH.[4][5]

Experimental Protocols for Assessing Surface Activity

The characterization of the surface activity of FTOH isomers relies on established experimental techniques. The following are detailed methodologies for key experiments.

Surface Tension Measurement (Pendant Drop Method)

The pendant drop method is a precise technique for determining the surface tension of liquids.

Methodology:

  • Sample Preparation: Prepare solutions of the FTOH isomer in a suitable solvent (e.g., ultrapure water) at various concentrations.

  • Apparatus: Utilize a goniometer/tensiometer equipped with a syringe for forming a pendant drop, a camera for capturing the drop profile, and software for analyzing the drop shape.

  • Procedure: a. A small droplet of the FTOH solution is formed at the tip of the syringe needle. b. The shape of the pendant drop is determined by the balance between the surface tension and gravity. c. The instrument's software captures an image of the drop and analyzes its profile. d. The surface tension is calculated from the drop shape parameters using the Young-Laplace equation.

  • Data Analysis: Plot surface tension as a function of the logarithm of the FTOH concentration.

Critical Micelle Concentration (CMC) Determination

The CMC can be determined from the break point in the plot of surface tension versus concentration.

Methodology:

  • Data Collection: Use the surface tension data obtained from the pendant drop method at various concentrations below and above the expected CMC.

  • Procedure: a. Plot the surface tension values (γ) against the natural logarithm of the concentration (ln C). b. The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a much smaller change in surface tension. c. The CMC is determined as the concentration at which the two linear portions of the plot intersect.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the surface activity of FTOH isomers.

G cluster_prep Sample Preparation cluster_st Surface Tension Measurement cluster_analysis Data Analysis cluster_results Results prep1 Prepare stock solution of FTOH isomer prep2 Create a series of dilutions prep1->prep2 st2 Measure surface tension of each dilution using pendant drop method prep2->st2 st1 Calibrate tensiometer st1->st2 an1 Plot surface tension vs. log(concentration) st2->an1 st3 Record temperature st3->st2 an2 Identify the intersection of the two linear regions an1->an2 res2 Determine Surface Tension at CMC (γ_CMC) an1->res2 res1 Determine Critical Micelle Concentration (CMC) an2->res1

Caption: Experimental workflow for determining surface activity.

The Influence of Molecular Structure on Surface Activity

The structure of FTOH isomers plays a critical role in their surface activity. Generally, for a homologous series of linear surfactants, increasing the length of the hydrophobic tail (the perfluorinated segment in FTOHs) leads to a lower CMC and a greater efficiency in reducing surface tension. This is because a longer hydrophobic chain provides a stronger driving force for the molecules to aggregate at the surface and form micelles to minimize contact with water.

The presence of branching in the hydrophobic tail typically increases the CMC and the surface area per molecule at the interface. This is attributed to the steric hindrance caused by the branches, which makes it more difficult for the surfactant molecules to pack efficiently at the interface and to form compact micelles. Consequently, a higher concentration of branched isomers is required to achieve the same reduction in surface tension as their linear counterparts.

Conclusion

The surface activity of fluorotelomer alcohol isomers is a crucial parameter for their application in various scientific and industrial fields. While a comprehensive experimental dataset for a wide range of FTOH isomers is not yet readily available, the established methodologies for measuring surface tension and CMC provide a clear path for such comparative studies. Understanding the relationship between the molecular architecture of FTOH isomers and their interfacial properties will enable a more rational design and selection of these compounds for specific applications, from advanced drug delivery systems to high-performance materials.

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fluorinated compounds such as 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is paramount. This guide provides a comprehensive comparison of the primary analytical methodologies employed for this purpose, offering insights into their performance, supported by experimental data, and detailed protocols to aid in methodological selection and implementation.

While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical principles and techniques applied to other structurally similar fluorotelomer alcohols (FTOHs) are directly applicable. This guide, therefore, leverages data from studies on analogous FTOHs, particularly 8:2 FTOH (1H,1H,2H,2H-perfluorodecan-1-ol), to present a robust comparative framework. The primary analytical techniques for the quantification of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance characteristics of these methods based on data reported for similar FTOHs.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

ParameterGC-MS (EI)GC-MS/MS (EI)GC-MS (CI)GC-APCI-MS/MS
Principle Electron IonizationTandem MS with EIChemical IonizationAtmospheric Pressure Chemical Ionization
Typical Analytes Volatile & Semi-volatile FTOHsVolatile & Semi-volatile FTOHsVolatile FTOHsWide range of FTOHs
Sample Matrix Air, Water, TextilesTextiles, Environmental SamplesAirWater
Detection Limits (IDL) 0.8–20 µg/L[1]0.1–2 ng/mL[2]<20 fg/µL[2]1–5 fg[3]
Linearity (r²) Not specified>0.999[2]Not specifiedNot specified
Key Advantages Robust, widely availableHigh selectivity and sensitivityHigh sensitivityExcellent sensitivity, reduced matrix effects[3]
Key Disadvantages Lower sensitivityPotential for fragmentationHigher upkeep and running cost[2]Less common instrumentation

Table 2: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

ParameterLC-MSLC-MS/MSLC-MS/MS with Derivatization
Principle Liquid Chromatography separation with MS detectionTandem MS for enhanced selectivityChemical derivatization to improve ionization
Typical Analytes FTOHs in aqueous samplesFTOHs in various matricesFTOHs in complex matrices (e.g., sediment)
Sample Matrix Water[4][5]Water, Biotic Samples[4][5][6]Sediment[1]
Detection Limits (IDL/LOD) ~1.2 ng/mL[4][5]~0.09 ng/mL[4][5]0.0075–0.015 µg/L[1]
Linearity (r²) Not specifiedNot specified>0.998[1]
Key Advantages Suitable for less volatile compoundsHigh sensitivity and selectivitySignificantly improved sensitivity[1]
Key Disadvantages Lower sensitivity than LC-MS/MSMatrix effects can be a concernAdditional sample preparation step

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using GC-MS/MS and LC-MS/MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This protocol is adapted from a method for the analysis of FTOHs in textile samples.[2]

1. Sample Preparation (Textile Extraction):

  • Cut 1 g of the textile sample into small pieces (2 mm x 2 mm).
  • Place the sample in a vial and add 10 mL of ethyl acetate.
  • Heat the vial at 60 °C for 2 hours.
  • Filter the extract through a 0.22 µm nylon filter.
  • Concentrate the extract 10-fold.
  • Spike with an appropriate internal standard (e.g., 2-Perfluorobutyl-[1,1,2,2-2H4]-ethanol).

2. GC-MS/MS Analysis:

  • Instrument: Triple quadrupole GC-MS/MS system (e.g., Shimadzu GCMS-TQ8040) with an autosampler.[2]
  • Column: SH-Stabilwax column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
  • Ionization Mode: Electron Ionization (EI).[2]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium.
  • Temperature Program: Optimized for the separation of target analytes.
  • Quantification: Based on calibration curves prepared from neat standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for the determination of FTOHs in aqueous samples.[4][5]

1. Sample Preparation (Water Sample Extraction):

  • Two primary extraction methods can be employed:
  • Acetonitrile Extraction: Mix the water sample with acetonitrile.
  • Methyl tert-butyl ether (MTBE) Extraction: Extract the water sample with MTBE.
  • Fortify samples with FTOH standards at different concentrations for validation.
  • The extraction methods should yield recoveries between 70% and 120%.[4][5]

2. LC-MS/MS Analysis:

  • Instrument: Liquid chromatography system coupled to a tandem mass spectrometer.
  • Chromatographic Conditions: Optimized to achieve focused chromatographic peaks for FTOHs.
  • Mobile Phase: Optimized to facilitate the formation of deprotonated FTOH molecules.
  • Ionization Mode: Negative Ion Electrospray (ESI-).[4][5]
  • Quantification: Based on calibration curves and validated for a range of environmental water samples.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for both GC-MS/MS and LC-MS/MS quantification of this compound.

GC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Textile) Extraction Solvent Extraction (Ethyl Acetate) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Concentration Concentration Filtration->Concentration IS_Spiking Internal Standard Spiking Concentration->IS_Spiking Injection GC Injection IS_Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS/MS workflow for this compound.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water) Extraction Liquid-Liquid Extraction (ACN or MTBE) Sample->Extraction Derivatization Derivatization (Optional, e.g., Dansyl Chloride) Extraction->Derivatization Injection LC Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection MS/MS Detection Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for this compound.

References

GC-MS vs. LC-MS/MS for Volatile PFAS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of volatile per- and polyfluoroalkyl substances (PFAS) is a critical challenge. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application, supported by experimental data and detailed methodologies.

While LC-MS/MS is the established gold standard for the analysis of a broad range of PFAS, its applicability to volatile and neutral PFAS species is limited.[1][2] This has positioned GC-MS as a vital complementary, and in some cases superior, technique for the comprehensive analysis of these challenging compounds.[3][4] Volatile PFAS, such as fluorotelomer alcohols (FTOHs), perfluoroalkyl iodides (PFIs), fluorotelomer acrylates (FTACs), and perfluoroalkane sulfonamides (FASAs), exhibit properties that make them more amenable to analysis by GC-MS.[1][5]

Principles of Analysis

GC-MS excels in the analysis of volatile and semi-volatile compounds.[4] In this technique, the sample is vaporized and introduced into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase within the column. The separated compounds then enter a mass spectrometer for detection and quantification. For volatile PFAS, headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique that offers high sensitivity and minimizes sample preparation.[5][6]

LC-MS/MS , on the other hand, is ideal for the analysis of a wider range of compounds, including polar and non-volatile substances.[2] Separation occurs in a liquid phase based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The separated compounds are then ionized and analyzed by tandem mass spectrometry. While highly effective for ionic PFAS, LC-MS/MS can face challenges with volatile PFAS due to their poor retention on reversed-phase columns and inefficient ionization by common techniques like electrospray ionization (ESI).[7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of volatile PFAS using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike Internal Standard Sample->Spike Vial Headspace Vial with Salt HS_SPME Headspace SPME Vial->HS_SPME Spike->Vial GC Gas Chromatography HS_SPME->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Analysis MS->Data

GC-MS with HS-SPME Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction (SPE) Sample->SPE Elute Elution & Concentration SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC Liquid Chromatography Reconstitute->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition & Analysis MSMS->Data

LC-MS/MS with SPE Workflow

Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics for the target analytes. The following tables summarize quantitative data for the analysis of various volatile PFAS by GC-MS and LC-MS/MS, compiled from multiple sources.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) (ng/L)

Compound ClassCompoundGC-MS/MS (HS-SPME) MDLGC-MS/MS (HS-SPME) LOQLC-MS/MS (APCI) LOD
Fluorotelomer Alcohols (FTOHs) 4:2 FTOH-1.00.003 µg/L
6:2 FTOH-1.00.005 µg/L
8:2 FTOH-2.50.003 µg/L
10:2 FTOH-2.50.003 µg/L
Perfluoroalkane Sulfonamides (FASAs) N-MeFOSA-1.00.005 µg/L
N-EtFOSA-1.00.005 µg/L
Fluorotelomer Iodides (FTIs) 6:2 FTI-1.0-
8:2 FTI-1.0-
Fluorotelomer Acrylates (FTACs) 6:2 FTAC-2.5-
8:2 FTAC-2.5-

Data for GC-MS/MS (HS-SPME) is sourced from Shimadzu Application News No. SSL-GCMS-2311.[1] Data for LC-MS/MS (APCI) is sourced from Ayala-Cabrera et al. (2019), presented in µg/L and converted here for comparison.[7]

Table 2: Linearity and Precision

TechniqueParameterValueReference
GC-MS/MS (HS-SPME) Calibration Range (ng/L)1 - 2000[1]
Coefficient of Determination (R²)≥ 0.994[6]
Relative Standard Deviation (RSD)< 15%[6]
LC-MS/MS (APCI) Linearity (R²)> 0.99[7]
Precision (RSD)< 9%[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results.

GC-MS with Headspace SPME (HS-SPME) Protocol

This method is adapted from a Shimadzu application note for the analysis of volatile PFAS in water.[5]

  • Sample Preparation:

    • To a 20 mL headspace vial, add 10 mL of the water sample.

    • Add an appropriate amount of internal standard.

    • Add NaCl to achieve a final concentration of 2% (w/v) to enhance the partitioning of volatile analytes into the headspace.

    • Seal the vial and vortex for 30 seconds.

  • HS-SPME Conditions:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

    • Incubation Temperature: 80°C

    • Incubation Time: 10 min

    • Extraction Time: 30 min

    • Desorption Temperature: 250°C

    • Desorption Time: 1 min

  • GC-MS/MS Conditions:

    • GC System: Shimadzu GCMS-TQ8040 NX[6]

    • Column: SH-I-624Sil MS Capillary, 30 m x 0.25 mm ID x 1.40 µm[6]

    • Carrier Gas: Helium

    • Oven Program: 40°C (7 min hold), ramp at 5°C/min to 190°C, then ramp at 40°C/min to 300°C (5 min hold)[6]

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

LC-MS/MS Protocol

This protocol is based on the work of Ayala-Cabrera et al. (2019) for the analysis of neutral PFAS.[7]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a polymeric SPE cartridge with methanol followed by ultrapure water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column

    • Mobile Phase: Acetonitrile/water gradient

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI)[7]

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of volatile PFAS, each with its own set of advantages.

GC-MS, particularly when coupled with HS-SPME, offers a highly sensitive and automated method for the analysis of volatile PFAS with minimal sample preparation. [5] It is especially well-suited for neutral and less polar compounds that are challenging to analyze by LC-MS/MS.

LC-MS/MS remains the workhorse for a broader range of PFAS, and with the use of alternative ionization techniques like APCI, it can also achieve low detection limits for some volatile PFAS. [7]

The choice between GC-MS and LC-MS/MS for the analysis of volatile PFAS will depend on the specific compounds of interest, the required sensitivity, and the available instrumentation. For a comprehensive understanding of volatile PFAS contamination, a combined approach utilizing both techniques is often the most effective strategy.

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, properties, and biological interactions of fluorinated and non-fluorinated surfactants, supported by experimental data.

In the realm of scientific research and pharmaceutical development, the selection of appropriate surfactants is a critical determinant of experimental success and product efficacy. Both fluorinated and non-fluorinated surfactants offer unique properties that make them suitable for a range of applications, from stabilizing emulsions to facilitating drug delivery. This guide provides a comprehensive comparison of these two classes of surfactants, presenting key performance data, detailed experimental methodologies, and an examination of their interactions with biological systems.

Performance Comparison: Key Physicochemical Properties

Fluorinated surfactants are renowned for their exceptional ability to reduce surface tension at very low concentrations, a property that distinguishes them from their non-fluorinated hydrocarbon counterparts. This efficiency is primarily attributed to the unique physicochemical characteristics of the fluorine atom, including its high electronegativity and low polarizability.[1]

The critical micelle concentration (CMC) is another crucial parameter, representing the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates a more efficient surfactant. As the data in the table below illustrates, fluorinated surfactants typically exhibit significantly lower CMCs than their non-fluorinated analogs.

Surfactant TypeChemical NameAbbreviationSurface Tension at CMC (γCMC) (mN/m)Critical Micelle Concentration (CMC) (mM)
Non-Fluorinated Sodium Dodecyl SulfateSDS~33 - 40~8.2
Fluorinated Perfluorooctanoic AcidPFOA~15 - 20~7

Note: The values presented are approximate and can vary depending on the purity of the surfactant, temperature, and the presence of other solutes.[2][3][4]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for determining key surfactant properties are provided below.

Determination of Surface Tension (Du Noüy Ring Method)

The Du Noüy ring method is a widely used technique for measuring the surface tension of a liquid.[5][6]

Principle: A platinum-iridium ring is submerged in the liquid and then slowly pulled through the surface. The force required to detach the ring from the liquid surface is directly proportional to the surface tension.[5]

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Micropipettes

  • Solutions of varying surfactant concentrations

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the surfactant solution in the sample vessel.

  • Lower the platinum-iridium ring until it is fully submerged in the solution.

  • Slowly raise the ring, ensuring it remains parallel to the liquid surface.

  • Record the maximum force exerted on the ring just before it detaches from the surface.

  • Calculate the surface tension using the appropriate formula, which accounts for the dimensions of the ring and the measured force.

Determination of Critical Micelle Concentration (Conductivity Method)

The conductivity method is a simple and reliable technique for determining the CMC of ionic surfactants.[7][8]

Principle: The conductivity of an ionic surfactant solution changes as the concentration increases. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down because the newly added surfactant molecules form micelles, which are less mobile than individual ions. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[8]

Apparatus:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Burette

  • Volumetric flasks

  • Surfactant stock solution and deionized water

Procedure:

  • Prepare a series of surfactant solutions of known concentrations by diluting a stock solution.

  • Measure the conductivity of each solution using the conductivity meter, ensuring the temperature is constant.

  • Plot the measured conductivity as a function of the surfactant concentration.

  • Identify the two linear regions of the plot and determine their intersection point. The concentration at this intersection is the CMC.

Biocompatibility and Applications in Drug Development

The biocompatibility of surfactants is a paramount consideration in their application in drug delivery and other biomedical fields.

Fluorinated Surfactants: Certain partially fluorinated non-ionic surfactants have demonstrated low toxicity in cell culture studies and low hemolytic activity, suggesting their potential for use in biomedical applications such as drug delivery systems.[8][9] Some fluorinated polymeric surfactants have also shown low toxicity and are being explored as carriers for poorly water-soluble drugs.[5] However, concerns have been raised about the environmental persistence and potential toxicity of some long-chain perfluoroalkyl substances.[5]

Non-Fluorinated Surfactants: Many non-fluorinated surfactants, such as poloxamers, are widely used in pharmaceutical formulations and have a well-established safety profile. They can play a role in biofilm management and have been shown to enhance cellular viability and proliferation in wound healing contexts.[10]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Apparatus:

  • 96-well microplate reader

  • Incubator (37°C, 5% CO2)

  • Micropipettes

  • Cell culture medium

  • MTT solution

  • Solubilization solution (e.g., SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the surfactant for a specified period.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Interaction with Cellular Signaling Pathways

Surfactants can interact with cell membranes and modulate cellular signaling pathways, which has significant implications for their use in drug delivery and therapy. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and immune responses.[14]

Surfactant Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway can be activated by various stimuli, including lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This activation leads to the transcription of pro-inflammatory genes. Some surfactants have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[7][15] This inhibitory effect can occur through the prevention of the degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus.[15]

Below is a diagram illustrating the simplified NF-κB signaling pathway and the potential point of inhibition by certain surfactants.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Initiates Surfactant Surfactant Surfactant->IKK Inhibits

References

Assessing the Biodegradability of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of fluorinated compounds is of increasing concern. This guide provides a comparative assessment of the biodegradability of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol, a long-chain fluorotelomer alcohol (8:2 FTOH), against shorter-chain fluorinated alternatives and non-fluorinated counterparts. The information presented herein is intended to assist in the selection of more environmentally benign alternatives in research and development applications.

Data Presentation: A Comparative Overview of Biodegradability

The following table summarizes the available data on the ready biodegradability of this compound and its alternatives. It is important to note that a direct comparative study under identical conditions was not identified in the public literature. Therefore, the data presented is a compilation from various studies and should be interpreted with caution.

SubstanceChemical StructureTypeReady Biodegradability (% Degradation)Test MethodKey Findings & Remarks
This compound (8:2 FTOH) CF₃(CF₂)₅CH₂CH₂OHLong-chain Fluorotelomer AlcoholData not available for a standard 28-day ready biodegradability test. Studies show it does transform.Primarily soil and sludge microcosm studies.Undergoes aerobic and anaerobic biotransformation to form persistent and potentially toxic perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[1]
6:2 Fluorotelomer Alcohol (6:2 FTOH) CF₃(CF₂)₅CH₂CH₂OHShort-chain Fluorotelomer AlcoholData not available for a standard 28-day ready biodegradability test.Microbial degradation studies.Also a precursor to PFCAs, though with shorter carbon chains.
Alkyl Polyglucoside (C8-C14) Mixture of C₈-C₁₄ alkyl chains attached to glucose unitsNon-ionic Surfactant (Non-fluorinated)~78-81%OECD 301B (CO₂ Evolution Test)Considered readily biodegradable.[2]
1-Octanol CH₃(CH₂)₇OHNon-fluorinated Alcohol> 60% within 28 daysOECD 301D (Closed Bottle Test)Considered readily biodegradable.

Experimental Protocols: OECD 301F Manometric Respirometry Test

The OECD 301F test is a robust method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.[3][4][5]

Principle: A known concentration of the test substance is inoculated in a mineral medium as the sole source of organic carbon and incubated in a closed flask at a constant temperature for up to 28 days.[3] The consumption of oxygen by the microbial population during biodegradation is measured manometrically. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer (e.g., OxiTop® system)

  • Glass bottles with gas-tight seals

  • Magnetic stirrers

  • Thermostatically controlled incubator (22 ± 2°C)

  • Carbon dioxide absorber (e.g., sodium hydroxide pellets in a separate container within the test vessel)

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant as the inoculum. The concentration of suspended solids in the final mixture should be less than or equal to 30 mg/L.

  • Test and Control Vessels:

    • Test Vessels: Add the mineral medium, inoculum, and the test substance to achieve a concentration that yields a theoretical oxygen demand of at least 50-100 mg/L.

    • Blank Controls: Contain mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.

    • Reference Control: Use a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control (Optional): Contain the test substance and the reference substance to assess for inhibitory effects.

  • Incubation: Seal the vessels and incubate at a constant temperature (22 ± 2°C) in the dark with continuous stirring for 28 days.

  • Measurement: Monitor the pressure change in the headspace of the bottles, which is proportional to the oxygen consumed.

  • Data Analysis: Calculate the percentage of biodegradation by dividing the measured biochemical oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the test substance, after correcting for the oxygen consumption in the blank control. A substance is considered readily biodegradable if it reaches ≥ 60% of its ThOD within a 10-day window during the 28-day test period.

Mandatory Visualizations

Aerobic Biodegradation Pathway of this compound (8:2 FTOH)

Biodegradation_Pathway FTOH This compound (8:2 FTOH) Aldehyde 8:2 Fluorotelomer Aldehyde FTOH->Aldehyde Oxidation Acid 8:2 Fluorotelomer Carboxylic Acid Aldehyde->Acid Oxidation Unsaturated_Acid Unsaturated Fluorotelomer Carboxylic Acid Acid->Unsaturated_Acid β-Oxidation PFOA Perfluorooctanoic Acid (PFOA) (Persistent Metabolite) Unsaturated_Acid->PFOA Further Biotransformation

Caption: Aerobic biotransformation of 8:2 FTOH leading to the formation of PFOA.

Experimental Workflow for OECD 301F Manometric Respirometry Test

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Setup Set up Respirometer Bottles (Test, Blank, Reference) Prep_Medium->Setup Prep_Inoculum Collect and Prepare Activated Sludge Inoculum Prep_Inoculum->Setup Prep_Substance Prepare Test Substance and Controls Prep_Substance->Setup Incubate Incubate at 22°C with Stirring for 28 days Setup->Incubate Measure Continuously Measure Oxygen Consumption Incubate->Measure Calculate_BOD Calculate Biochemical Oxygen Demand (BOD) Measure->Calculate_BOD Calculate_Biodegradation Calculate % Biodegradation (BOD/ThOD) x 100 Calculate_BOD->Calculate_Biodegradation Calculate_ThOD Determine Theoretical Oxygen Demand (ThOD) Calculate_ThOD->Calculate_Biodegradation Assess Assess against 'Ready Biodegradability' Criteria (≥60% in 10-day window) Calculate_Biodegradation->Assess

Caption: Generalized workflow for the OECD 301F ready biodegradability test.

References

A Comparative Toxicological Guide to Short-Chain Fluorotelomer Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of different short-chain fluorotelomer alcohols (FTOHs), focusing on 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH. The information is compiled from various toxicological studies to support researchers and professionals in evaluating the potential risks associated with these compounds. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key studies are provided.

Quantitative Toxicity Data Summary

The following table summarizes key quantitative toxicity values for different short-chain FTOHs derived from various studies. These values offer a comparative snapshot of the acute, subchronic, and in vitro toxicity profiles of each compound.

Fluorotelomer Alcohol (FTOH)Test Species/SystemEndpointValueCritical EffectReference
4:2 FTOH Tetrahymena thermophilaEC50 (population growth)276.1 mg/LGrowth inhibition in a closed system[1]
6:2 FTOH Rat (Sprague-Dawley)Acute Oral LD501750 mg/kgMortality[2][3]
Rat (Sprague-Dawley)90-day Oral NOAEL5 mg/kg/dayLiver and hematological effects[2]
Mouse (CD-1)Systemic Toxicity NOAEL (female)5 mg/kg/dayEffects on mortality, body weight, liver, etc.[2]
Mouse (CD-1)Systemic Toxicity NOAEL (male)25 mg/kg/dayEffects on mortality, body weight, liver, etc.[2]
Tetrahymena thermophilaEC50 (population growth)64.3 mg/LGrowth inhibition in closed and open systems[1]
8:2 FTOH Rat (Sprague-Dawley)90-day Oral NOAEL5 mg/kg/dayHepatocellular necrosis (males), chronic progressive nephropathy (females)[4]
Rat (Sprague-Dawley)Developmental Toxicity NOAEL200 mg/kg/day-[5]
Tetrahymena thermophilaEC50 (population growth)No growth inhibition observed-[1]

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Up-and-Down-Procedure - OECD Guideline 425)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Dosing Procedure cluster_2 Observation and Data Collection cluster_3 Data Analysis A1 Select healthy, young adult rodents (e.g., rats) A2 Acclimatize animals to laboratory conditions A1->A2 A3 Fast animals overnight prior to dosing A2->A3 B1 Administer a single oral dose of the FTOH A3->B1 B2 Start with a dose expected to be moderately toxic B1->B2 B3 Adjust subsequent doses up or down based on the outcome of the previously dosed animal B2->B3 C1 Observe animals for signs of toxicity and mortality for at least 14 days B3->C1 C2 Record body weights at regular intervals C1->C2 C3 Perform gross necropsy on all animals at the end of the study C2->C3 D1 Calculate the LD50 value and its confidence intervals using appropriate statistical methods C3->D1

Caption: Workflow for an acute oral toxicity study.

90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.[6][7][8][9][10]

Methodology:

  • Test Animals: Healthy, young adult rodents (typically rats) are used. Animals are randomly assigned to control and treatment groups.[9]

  • Dose Groups: At least three dose levels of the FTOH and a concurrent control group (vehicle only) are used. Each group typically consists of 10 males and 10 females.[9]

  • Administration: The FTOH is administered orally via gavage daily for 90 consecutive days.[9]

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.[9]

    • Body Weight and Food/Water Consumption: Measured weekly.[9]

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.[9]

    • Ophthalmological Examination: Conducted before the start and at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.[9]

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of organs and tissues is performed.[9]

  • Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Signaling Pathways

Short-chain FTOHs have been shown to induce toxicity through various mechanisms, including the induction of oxidative stress and interference with metabolic pathways. The following diagrams illustrate the potential activation of the Nrf2 and PPARα signaling pathways by FTOHs.

FTOH-Induced Oxidative Stress and Nrf2 Pathway Activation

Exposure to FTOHs can lead to the generation of reactive oxygen species (ROS), which in turn activates the Nrf2 antioxidant response pathway.

G FTOH Short-Chain FTOH ROS Increased ROS Production FTOH->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Gene_Expression Cellular_Protection Cellular Protection against Oxidative Stress Gene_Expression->Cellular_Protection

Caption: Nrf2 pathway activation by FTOH-induced ROS.

PPARα Activation by Short-Chain FTOHs

Some FTOHs or their metabolites may act as ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

G FTOH Short-Chain FTOH or Metabolite PPARa PPARα FTOH->PPARa Binds to and activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to Gene_Expression Altered Expression of Genes involved in Lipid Metabolism (e.g., CPT1, ACOX1) PPRE->Gene_Expression Metabolic_Effects Effects on Lipid Homeostasis Gene_Expression->Metabolic_Effects

Caption: PPARα pathway activation by FTOHs.

References

Performance Evaluation of Coatings Derived from Various Fluorotelomer Alcohols (FTOHs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of coatings derived from various fluorotelomer alcohols (FTOHs), with a focus on how the length of the perfluorinated chain influences key properties. The information is compiled from a range of scientific studies and standardized testing protocols to assist researchers in selecting and evaluating FTOH-derived coatings for their specific applications.

Introduction to FTOH-Derived Coatings

Fluorotelomer alcohols (FTOHs) are a class of fluorinated compounds used as precursors in the synthesis of polymers for surface coatings. These coatings are sought after for their ability to impart desirable properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and icephobicity (ice repellency) to a variety of substrates. The general structure of an FTOH is F(CF₂)nCH₂CH₂OH, where 'n' denotes the number of perfluorinated carbon atoms. Common FTOHs used in coating formulations include 4:2 FTOH (n=4), 6:2 FTOH (n=6), and 8:2 FTOH (n=8).

The performance of these coatings is critically dependent on the length of the perfluoroalkyl chain. Generally, longer chains have been associated with enhanced repellency properties. However, due to environmental and health concerns regarding long-chain per- and polyfluoroalkyl substances (PFAS), there has been a significant shift towards the use of shorter-chain alternatives like 6:2 FTOH. This guide aims to provide a comparative overview of their performance characteristics based on available data.

Performance Data Comparison

The following tables summarize quantitative data on the performance of coatings derived from different FTOHs. It is important to note that the data presented here is synthesized from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, these values should be considered as indicative of general performance trends.

Table 1: Wettability Properties of FTOH-Derived Coatings

FTOH DerivativeWater Contact Angle (WCA) (°)Sliding Angle (SA) or Contact Angle Hysteresis (CAH) (°)Oil Contact Angle (°) (Diiodomethane)Reference(s)
Short-Chain (e.g., 6:2 FTOH-acrylate) 110 - 155< 10 (for superhydrophobic versions)~70 - 80[1]
Long-Chain (e.g., 8:2 FTOH-acrylate) 120 - 160+< 10 (for superhydrophobic versions)~80 - 90[1]

Note: Superhydrophobic properties (WCA > 150° and low SA/CAH) are typically achieved by incorporating surface roughness in addition to the low surface energy FTOH-derived polymer.

Table 2: Ice Adhesion and Durability of FTOH-Derived Coatings

FTOH DerivativeIce Adhesion Strength (kPa)Durability AssessmentReference(s)
Short-Chain (e.g., 6:2 FTOH-based) Generally higher than long-chainGood, can be formulated for high mechanical and chemical resistance.[1][1]
Long-Chain (e.g., 8:2 FTOH-based) Can achieve very low values (<100 kPa)Good, but some studies suggest potential for lower durability than some short-chain formulations under certain conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of coating performance.

Synthesis of FTOH-Acrylate Monomers and Polymer Coatings

A general synthesis procedure involves the esterification of the FTOH with acryloyl chloride or methacryloyl chloride to produce the corresponding fluorinated acrylate monomer. The monomer is then polymerized, often with other co-monomers, to create the final coating polymer.

Experimental Workflow: FTOH-Acrylate Coating Synthesis FTOH Fluorotelomer Alcohol (e.g., 4:2, 6:2, 8:2 FTOH) Esterification Esterification Reaction (in the presence of a base) FTOH->Esterification Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Esterification Monomer FTOH-Acrylate Monomer Esterification->Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Co_Monomer Co-monomer(s) (optional) Co_Monomer->Polymerization Polymer_Solution Fluorinated Polymer Solution Polymerization->Polymer_Solution Coating_Application Coating Application (e.g., dip-coating, spin-coating, spraying) Polymer_Solution->Coating_Application Substrate Substrate (e.g., glass, metal) Substrate->Coating_Application Curing Curing/Drying Coating_Application->Curing Coated_Substrate Coated Substrate Curing->Coated_Substrate

FTOH-Acrylate Coating Synthesis Workflow
Water and Oil Contact Angle Measurement (Sessile Drop Method)

This method is used to determine the static contact angle of a liquid droplet on a solid surface, providing a measure of the surface's wettability.

Apparatus:

  • Contact angle goniometer with a high-resolution camera.

  • Syringe with a flat-tipped needle for dispensing droplets.

  • Light source for back-illumination.

  • Software for image analysis.

Procedure:

  • Place the coated substrate on the sample stage and ensure it is level.

  • Fill the syringe with the test liquid (e.g., deionized water, diiodomethane).

  • Carefully dispense a droplet of a specific volume (e.g., 5 µL) onto the surface.

  • Capture a high-resolution image of the droplet profile.

  • Use the software to measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the baseline of the substrate.

  • Repeat the measurement at multiple locations on the surface to ensure statistical relevance.

For advancing and receding contact angles (to determine contact angle hysteresis), the droplet volume is slowly increased and then decreased while measuring the contact angle as the contact line moves.

Ice Adhesion Strength Measurement

Various methods exist to measure ice adhesion. A common laboratory-scale method is the push-off or shear test.

Apparatus:

  • A temperature-controlled chamber or cold room.

  • A force gauge or load cell.

  • A custom-built rig to apply a shear force to the ice.

  • Molds to create ice cylinders of a defined area.

Procedure:

  • Place the coated substrate in the cold chamber and allow it to equilibrate to the desired test temperature (e.g., -10 °C).

  • Place a mold of a known diameter onto the coated surface.

  • Fill the mold with deionized water and allow it to freeze completely.

  • Once frozen, carefully remove the mold, leaving an ice cylinder adhered to the surface.

  • Apply a shear force to the base of the ice cylinder using the force gauge at a constant displacement rate.

  • Record the maximum force required to detach the ice from the surface.

  • Calculate the ice adhesion strength by dividing the maximum force by the cross-sectional area of the ice cylinder.

Logical Flow for Coating Performance Evaluation Start Coated Substrate Wettability Wettability Characterization Start->Wettability Icephobicity Icephobicity Testing Start->Icephobicity Durability Durability Assessment Start->Durability WCA Water Contact Angle (Sessile Drop) Wettability->WCA SA Sliding Angle / CAH Wettability->SA OCA Oil Contact Angle Wettability->OCA IAS Ice Adhesion Strength Icephobicity->IAS Abrasion Abrasion Resistance (e.g., ASTM D4060) Durability->Abrasion Adhesion Coating Adhesion (e.g., ASTM D3359) Durability->Adhesion Chemical Chemical Resistance Durability->Chemical End Performance Profile WCA->End SA->End OCA->End IAS->End Abrasion->End Adhesion->End Chemical->End

References

cross-validation of 19F NMR and mass spectrometry for PFAS analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of per- and polyfluoroalkyl substances (PFAS) is crucial for researchers and scientists in environmental monitoring and drug development. This guide provides an objective evaluation of these two powerful analytical techniques, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method for PFAS analysis depends on the specific research question, the required sensitivity, and the desired scope of the analysis. While mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for targeted analysis due to its high sensitivity and selectivity, ¹⁹F NMR offers a broader, untargeted quantification of total PFAS content.[1]

Recent studies have demonstrated that ¹⁹F NMR can detect significantly higher total PFAS concentrations in complex samples compared to targeted LC-MS methods.[2][3][4] This is because ¹⁹F NMR can quantify all organofluorine compounds in a sample, including those that are not amenable to LC-MS analysis or for which analytical standards are not available.[5] For instance, in one study, ¹⁹F NMR detected 65% more total PFAS than LC-high resolution MS analysis in a wastewater sample.[2][3][4] Another study found that LC-MS/MS detected a median of only 11.4% of the total organofluorine measured by ¹⁹F NMR across 31 aqueous samples.[5]

Here is a summary of the quantitative comparison between the two techniques:

Feature¹⁹F NMR SpectroscopyMass Spectrometry (LC-MS/MS)
Primary Application Untargeted, quantitative analysis of total organofluorine content.[5][6]Targeted and non-targeted analysis of specific PFAS compounds.[1][7]
Selectivity Highly selective for fluorine-containing compounds.[6]Highly selective for specific parent and fragment ion masses.[8]
Sensitivity Generally lower than LC-MS/MS, with Limits of Detection (LOD) typically in the µg/L to mg/L range.[9] For trifluoroacetic acid (TFA), LODs down to 20 µg/L have been reported.[9] A sensitive method reported a limit of detection of 50 µg/L for perfluorosulfonic acid.[2][3][10]Very high, with Method Detection Limits (MDLs) in the ng/L (ppt) range.[11]
Quantitation Provides quantitative information on total PFAS concentration without the need for individual standards for every compound.[2][3][12] The technique relies on the characteristic terminal -CF₃ shift for quantification.[2][10]Requires certified reference standards for accurate quantification in targeted analysis.[13]
Matrix Effects Minimal matrix effects, often eliminating the need for extensive sample cleanup.[12]Can be susceptible to matrix effects (ion suppression or enhancement) requiring cleanup steps.[12]
Compound Coverage Captures a broad range of organofluorine compounds, including those missed by targeted methods.[5]Targeted methods are limited to a predefined list of analytes.[13] Non-targeted high-resolution MS (HRMS) can identify unknown PFAS, but confirmation requires standards.[7][13]
Sample Throughput Can be lower due to longer acquisition times for achieving desired sensitivity.[6]Higher throughput for routine targeted analysis.
Cost High initial instrument cost, but can be cost-effective for total PFAS screening.High initial instrument cost and ongoing operational costs (e.g., columns, solvents, standards).[8]

Experimental Workflows

The analytical workflows for ¹⁹F NMR and mass spectrometry differ significantly in their sample preparation and data acquisition steps.

PFAS_Analysis_Workflows Figure 1: Comparative Analytical Workflows cluster_NMR 19F NMR Workflow cluster_MS Mass Spectrometry (LC-MS/MS) Workflow NMR_Sample Sample Collection NMR_Prep Minimal Sample Preparation (e.g., filtration, dissolution) NMR_Sample->NMR_Prep NMR_Acq 19F NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Quantification NMR_Acq->NMR_Proc MS_Sample Sample Collection & Preservation MS_Spike Spiking with Internal Standards MS_Sample->MS_Spike MS_SPE Solid-Phase Extraction (SPE) MS_Spike->MS_SPE MS_Elute Elution & Concentration MS_SPE->MS_Elute MS_LC LC Separation MS_Elute->MS_LC MS_MS MS/MS Detection MS_LC->MS_MS MS_Data Data Analysis & Quantification MS_MS->MS_Data

Figure 1: Comparative Analytical Workflows for 19F NMR and Mass Spectrometry.

Detailed Experimental Protocols

¹⁹F NMR Spectroscopy Protocol for Total PFAS Analysis

This protocol provides a general methodology for the quantification of total PFAS in aqueous samples using ¹⁹F NMR.

1. Sample Preparation:

  • For aqueous samples, a minimal filtration or centrifugation may be sufficient to remove suspended solids.[6]

  • A known volume of the sample is mixed with a deuterated solvent (e.g., D₂O or acetone-d₆) for field frequency locking.[14]

  • An internal standard of a known concentration is added for quantification. A common internal standard is hexafluorobenzene (HFB) or another fluorinated compound that does not have overlapping signals with the analytes of interest.[14]

2. NMR Data Acquisition:

  • Spectra are acquired on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • A 1D ¹⁹F NMR experiment with a broadband acquisition pulse sequence is used to excite the entire spectral width of interest for PFAS.[6][9]

  • Key acquisition parameters to be optimized include:

    • Pulse Angle: A 90° pulse is calibrated.[15]

    • Spectral Width: A large spectral width (e.g., 250 ppm) is necessary to cover the wide range of ¹⁹F chemical shifts.[15]

    • Acquisition Time: A sufficiently long acquisition time is used to ensure good resolution.

    • Recycle Delay (D1): A long recycle delay (e.g., 5-7 times the longest T₁) is crucial for accurate quantification.[14]

    • Number of Scans: A large number of scans are typically acquired to achieve an adequate signal-to-noise ratio, especially for trace-level analysis.

3. Data Processing and Quantification:

  • The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed.

  • The resulting spectrum is phase- and baseline-corrected.

  • The signal from the terminal CF₃ group of PFAS, which typically appears around -82.4 ppm, is integrated.[2][3][10]

  • The total PFAS concentration is calculated by comparing the integral of the CF₃ signal to the integral of the internal standard of a known concentration.

Mass Spectrometry (LC-MS/MS) Protocol for Targeted PFAS Analysis (based on EPA Method 537.1)

This protocol outlines the steps for the determination of 18 PFAS in drinking water using solid-phase extraction (SPE) and LC-MS/MS.[11]

1. Sample Collection and Preservation:

  • Samples are collected in polypropylene bottles that have been verified to be PFAS-free.[11]

  • Each 250 mL sample is preserved with 1.25g of Trizma.[11]

2. Sample Preparation (Solid-Phase Extraction):

  • The sample is spiked with surrogate standards.[11]

  • A 500 mg polystyrene-divinylbenzene (SDVB) SPE cartridge is conditioned with methanol followed by reagent water.[11]

  • The 250 mL water sample is loaded onto the SPE cartridge at a flow rate of 10-15 mL/min.[11]

  • The cartridge is dried under vacuum after the sample has passed through.[11]

  • The trapped analytes are eluted with methanol.[11]

  • The eluate is concentrated to near dryness under a gentle stream of nitrogen.[11]

  • The dried extract is reconstituted in 1 mL of 96:4% methanol:water, and internal standards are added.[11]

3. LC-MS/MS Analysis:

  • An aliquot of the extract is transferred to a polypropylene autosampler vial for analysis.[11]

  • Chromatographic separation is typically achieved using a C18 column with a gradient elution of an aqueous mobile phase (e.g., with ammonium acetate) and an organic mobile phase (e.g., methanol).[16]

  • A specific PFAS delay column can be used to prevent background PFAS contamination from the instrument from interfering with the sample results.[16]

  • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.[13]

  • Data is acquired in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target analyte.[17]

4. Data Analysis and Quantification:

  • PFAS compounds are identified by matching their retention times and the ratio of their MRM transitions to those of certified reference standards.[17]

  • Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the response ratios of the native analytes to their corresponding isotopically labeled internal standards against the concentration ratios.[17]

Logical Relationships in PFAS Analysis

The choice between ¹⁹F NMR and mass spectrometry is often dictated by the analytical goal. The following diagram illustrates the decision-making process.

PFAS_Analysis_Decision_Tree Figure 2: Decision Logic for PFAS Analysis Method Selection Start Analytical Goal for PFAS Total_PFAS Quantify Total Organofluorine Content? Start->Total_PFAS Known_PFAS Analyze for Specific Known PFAS? Total_PFAS->Known_PFAS No Use_NMR Use 19F NMR Total_PFAS->Use_NMR Yes Unknown_PFAS Identify Unknown PFAS? Known_PFAS->Unknown_PFAS No Use_Targeted_MS Use Targeted LC-MS/MS Known_PFAS->Use_Targeted_MS Yes Use_HRMS Use Non-Targeted High-Resolution MS (HRMS) Unknown_PFAS->Use_HRMS Yes Complementary Use Both as Complementary Techniques Unknown_PFAS->Complementary No

Figure 2: Decision Logic for PFAS Analysis Method Selection.

Conclusion

Both ¹⁹F NMR and mass spectrometry are indispensable tools for the analysis of PFAS. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the targeted analysis of known PFAS compounds and is the regulatory standard in many cases.[1] However, its scope is limited to the analytes for which standards are available.

¹⁹F NMR, on the other hand, provides a more holistic and unbiased measure of the total organofluorine content in a sample.[5] This makes it an excellent complementary technique to mass spectrometry, as it can reveal the presence of PFAS that would be missed by targeted methods and help to close the mass balance of fluorine in environmental samples.[2][3][4] The choice of technique, or the use of both in a complementary fashion, will ultimately depend on the specific objectives of the study.

References

A Comparative Guide to the Environmental Fate of Nonafluorooctanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate of different nonafluorooctanol isomers, focusing on their degradation, transport, and bioaccumulation potential. The information presented is supported by experimental data from peer-reviewed literature and standardized testing guidelines.

Executive Summary

Nonafluorooctanol isomers, particularly fluorotelomer alcohols (FTOHs), are precursors to persistent per-and polyfluoroalkyl substances (PFAS) that are of increasing environmental concern. Understanding the environmental behavior of different isomers is crucial for assessing their risk and developing mitigation strategies. This guide highlights the key differences in the environmental fate of common nonafluorooctanol isomers, such as 4:2, 6:2, and 8:2 FTOH. In general, shorter-chain isomers exhibit greater mobility and volatility, while longer-chain isomers tend to be more persistent and bioaccumulative. The branching of the fluorinated chain can also significantly influence an isomer's environmental fate.

Data Presentation: Physicochemical Properties and Environmental Fate Parameters

The following table summarizes key quantitative data for different nonafluorooctanol isomers. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Parameter4:2 FTOH6:2 FTOH8:2 FTOHBranched Isomers
Log K_ow_ (Octanol-Water Partition Coefficient) 3.30[1]4.54[1]5.58[1]Varies, generally lower than linear counterparts
Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) ~2.39 (estimated)3.264.13[2]Generally lower than linear counterparts
Atmospheric Half-life (reaction with OH radicals) ~20 days~20 days~20 daysSimilar to linear counterparts
Aerobic Soil Degradation Half-life Shorter than longer-chain FTOHs[3]< 2 days2-7 days[3]Data limited, may differ from linear isomers
Bioconcentration Factor (BCF) in Fish (L/kg) Data limitedData limited274 (in carp liver)[4]Data limited

Environmental Fate Pathways

The environmental fate of nonafluorooctanol isomers is governed by a complex interplay of partitioning, transport, and transformation processes. The following diagram illustrates the key pathways.

cluster_air Atmosphere cluster_water Water cluster_soil Soil Air Nonafluorooctanol Isomers in Air Degradation_Air Atmospheric Degradation (OH radicals) Air->Degradation_Air Oxidation Deposition Wet/Dry Deposition Air->Deposition PFCAs_Air Perfluoroalkyl Carboxylic Acids (PFCAs) Degradation_Air->PFCAs_Air Water Nonafluorooctanol Isomers in Water Deposition->Water Soil Nonafluorooctanol Isomers in Soil Deposition->Soil Degradation_Water Biodegradation / Photodegradation Water->Degradation_Water Bioaccumulation Bioaccumulation in Aquatic Organisms Water->Bioaccumulation Leaching Leaching to Groundwater Water->Leaching PFCAs_Water PFCAs & Other Metabolites Degradation_Water->PFCAs_Water Degradation_Soil Aerobic/Anaerobic Biodegradation Soil->Degradation_Soil Sorption Sorption to Soil Organic Carbon Soil->Sorption Soil->Leaching PFCAs_Soil PFCAs & Other Metabolites Degradation_Soil->PFCAs_Soil

Environmental fate pathways of nonafluorooctanol isomers.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in this guide, based on OECD guidelines.

Aerobic Soil Degradation (based on OECD Guideline 307)[5][6][7][8][9]

This test evaluates the rate and route of degradation of nonafluorooctanol isomers in aerobic soil.

1. Test System:

  • Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).

  • Test Substance: The specific nonafluorooctanol isomer, preferably radiolabeled (e.g., ¹⁴C) for accurate mass balance.

  • Apparatus: Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile compounds and CO₂.

2. Procedure:

  • The test substance is applied to the soil at a concentration relevant to environmental exposure.

  • The soil moisture is adjusted to 40-60% of its maximum water holding capacity.

  • The flasks are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days.

  • Sterile controls are included to assess abiotic degradation.

  • At selected time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products.

  • Volatile traps and CO₂ traps are also analyzed to determine mineralization.

3. Data Analysis:

  • The degradation of the parent compound is modeled to determine the half-life (DT₅₀).

  • Transformation products are identified and quantified to establish the degradation pathway.

  • A mass balance is calculated to account for the distribution of the applied radioactivity.

Soil Sorption/Desorption (based on OECD Guideline 106)[10][11][12][13]

This batch equilibrium study determines the extent to which nonafluorooctanol isomers adsorb to soil.

1. Test System:

  • Soil: A minimum of five different soil types with varying properties (organic carbon content, pH, clay content).

  • Test Substance: The nonafluorooctanol isomer of interest.

  • Solution: 0.01 M CaCl₂ solution.

2. Procedure:

  • A series of soil/solution ratios are prepared in centrifuge tubes.

  • The test substance is added to the aqueous phase at different concentrations.

  • The tubes are agitated at a constant temperature until equilibrium is reached (determined in preliminary tests).

  • The solid and aqueous phases are separated by centrifugation.

  • The concentration of the test substance in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference from the initial concentration.

3. Data Analysis:

  • The soil-water partition coefficient (K_d_) is calculated for each concentration.

  • The organic carbon-normalized partition coefficient (K_oc_) is calculated by dividing K_d_ by the fraction of organic carbon in the soil.

  • A Freundlich or Langmuir isotherm is fitted to the data to describe the sorption behavior.

Bioconcentration in Fish (based on OECD Guideline 305)[14][15][16][17][18]

This test determines the potential for nonafluorooctanol isomers to accumulate in fish from water.

1. Test System:

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Substance: The specific nonafluorooctanol isomer.

  • Test System: A flow-through or semi-static system that maintains a constant concentration of the test substance in the water.

2. Procedure:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance for a period of up to 28 days, or until a steady-state concentration in the fish is reached.

  • Depuration Phase: The fish are then transferred to clean water and the elimination of the substance is monitored over time.

  • Water and fish tissue samples are collected at regular intervals during both phases.

3. Data Analysis:

  • The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

  • Uptake and depuration rate constants are also determined.

Conclusion

The environmental fate of nonafluorooctanol isomers is complex and varies depending on the specific isomer's structure. Longer-chain isomers generally exhibit higher sorption to soil and greater bioaccumulation potential, while shorter-chain isomers are more mobile. Atmospheric degradation is a significant pathway for all FTOHs, leading to the formation of persistent PFCAs. The presence of branching in the alkyl chain can alter the physicochemical properties and, consequently, the environmental behavior of these compounds, although more research is needed in this area. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for generating comparable data to better assess the environmental risks associated with this important class of chemicals.

References

A Comparative Guide to the Properties of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol and Other Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical, environmental, and toxicological properties of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol, a polyfluoroalkyl substance (PFAS), benchmarked against legacy long-chain PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), as well as the shorter-chain alternative, 6:2 Fluorotelomer alcohol (6:2 FTOH).

This compound, also known as 4:4 Fluorotelomer alcohol, is classified as a fluorotelomer alcohol (FTOH).[1][2] FTOHs are a subclass of PFAS characterized by a perfluorinated carbon chain attached to a non-fluorinated alkyl alcohol group.[1] This structure, containing non-fluorinated methylene (-CH2-) groups, makes them "polyfluorinated" and potentially susceptible to biotic or abiotic degradation, distinguishing them from the more persistent perfluoroalkyl acids (PFAAs) like PFOA and PFOS.[1]

This document summarizes available quantitative data in structured tables, details the standardized experimental protocols used for their determination, and provides visualizations of key scientific workflows and pathways relevant to the study of these compounds.

Comparative Data of Selected PFAS Compounds

The following tables summarize key physicochemical properties, environmental fate indicators, and toxicological classifications for the selected PFAS compounds. Data for this compound is limited in publicly accessible literature; therefore, this comparison relies on data for legacy and alternative PFAS to provide context.

Table 1: General and Physicochemical Properties

PropertyThis compoundPFOA (Perfluorooctanoic acid)PFOS (Perfluorooctanesulfonic acid)6:2 FTOH (Fluorotelomer alcohol)
CAS Number 3792-02-7[1]335-67-1[3]1763-23-1[4]647-42-7[5]
Molecular Formula C₈H₉F₉O[2]C₈HF₁₅O₂[3]C₈HF₁₇O₃S[4]C₈H₅F₁₃O[5]
Molar Mass ( g/mol ) 292.14[1]414.07[3]500.13[4]364.09
Boiling Point (°C) Data not available189 - 192[3]133 (at 6 torr)[4]Data not available
Melting Point (°C) Data not available40 - 50[3]Data not availableData not available
Water Solubility Data not availableData not available550 mg/L[6]Data not available
Vapor Pressure Data not availableData not available6 x 10⁻³ mm Hg[6]More volatile than PFCAs[7]
Log Kₒw Data not availableData not availableData not availableData not available

Table 2: Environmental Fate and Toxicology

PropertyThis compoundPFOA (Perfluorooctanoic acid)PFOS (Perfluorooctanesulfonic acid)6:2 FTOH (Fluorotelomer alcohol)
Bioaccumulation Data not availableKnown to bioaccumulate in humans and wildlife.[8]Known to bioaccumulate in the environment.[6]Can be degraded by microbial action.[9][10]
Persistence Potentially degradable at non-fluorinated part.[1]Extremely persistent in the environment.[8]Persistent in the environment.[6][8]Precursor to persistent PFCAs.[7]
IARC Carcinogenicity Not evaluatedGroup 1: Carcinogenic to humans.[11]Group 2B: Possibly carcinogenic to humans.[11]Not evaluated

Experimental Protocols

The determination of the physicochemical and environmental properties of chemical substances is governed by internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals.[12][13] These guidelines ensure data reliability and comparability across different laboratories.

Water Solubility (OECD Test Guideline 105)

This guideline determines the saturation mass concentration of a substance in water.[14]

  • Principle: A surplus of the test substance is equilibrated with water at a specific temperature (preferably 20 ± 0.5 °C), and the concentration of the substance in the aqueous phase is determined.[14][15]

  • Methodologies:

    • Flask Method: Suitable for substances with solubilities above 10⁻² g/L.[15] An excess of the substance is stirred in water to achieve saturation, after which the mixture is cooled to the test temperature. The undissolved particles are removed, and the concentration in the clear aqueous solution is measured.[15]

    • Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L.[14][16] The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the saturation solubility.[16]

  • Analysis: The concentration of the substance in the water is determined using a suitable analytical method, such as HPLC, GC, or mass spectrometry.

Partition Coefficient (n-octanol/water) (OECD Test Guideline 117 & 107)

The n-octanol/water partition coefficient (Kₒw or Pₒw) is a measure of a chemical's hydrophobicity and is a critical parameter for assessing environmental fate and bioaccumulation.[17][18]

  • Principle: Kₒw is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[17]

  • Methodologies:

    • HPLC Method (OECD 117): This is the preferred method for substances with a log Kₒw in the range of 0 to 6.[17][19] It determines the retention time of the test substance on a reverse-phase HPLC column. The Kₒw is then calculated by correlating its retention time with those of known reference compounds with established Kₒw values.[19]

    • Shake Flask Method (OECD 107): This classic method is suitable for log Kₒw values between -2 and 4.[17][20] The test substance is dissolved in either n-octanol or water, and the two phases are shaken together until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.[20]

Vapor Pressure (OECD Test Guideline 104)

Vapor pressure data is essential for assessing a substance's volatility and its potential for long-range atmospheric transport.[21]

  • Principle: This guideline describes methods to determine the saturation pressure of a substance above its solid or liquid phase at various temperatures.[22]

  • Methodologies: The guideline includes several methods applicable to different vapor pressure ranges.[22][23]

    • Static Method: The substance is placed in a thermostated container connected to a pressure measuring device. The system is evacuated, and the pressure at thermal equilibrium is recorded as the vapor pressure.[21]

    • Dynamic Method (Cottrell's Method): This method determines the boiling temperature of the substance at different applied pressures.

    • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated using the ideal gas law.[24]

Bioaccumulation in Fish (OECD Test Guideline 305)

This guideline assesses the potential for a chemical to accumulate in aquatic organisms.[25]

  • Principle: The test measures the bioconcentration factor (BCF), which is the ratio of the concentration of the test substance in fish to its concentration in the surrounding water at steady-state.[26]

  • Methodology: The test consists of two phases:

    • Uptake Phase: Fish are exposed to the test substance in water at a constant concentration for a period (e.g., 28 days).[27] The concentration of the substance in fish tissue is measured at several time points.

    • Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free medium. The decline in the substance's concentration in the fish is monitored over time.[27]

  • Endpoints: The BCF can be calculated either as the concentration ratio at steady-state or from the kinetic uptake and depuration rate constants.[26][27] The test is typically conducted under flow-through conditions to maintain a constant exposure concentration.[26]

Visualizations: Workflows and Pathways

The following diagrams illustrate conceptual workflows and environmental pathways relevant to the study of novel PFAS compounds.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Standardized Testing cluster_2 Phase 3: Environmental & Toxicological Assessment cluster_3 Phase 4: Data Analysis & Reporting synthesis Synthesis / Procurement of Test Compound physchem Physicochemical Property Testing synthesis->physchem oecd105 Water Solubility (OECD 105) physchem->oecd105 oecd117 Partition Coefficient (OECD 117) physchem->oecd117 oecd104 Vapor Pressure (OECD 104) physchem->oecd104 oecd305 Bioaccumulation (OECD 305) physchem->oecd305 degradation Degradation Studies physchem->degradation toxicity Toxicity Assays physchem->toxicity risk_assessment Risk Assessment & Data Synthesis oecd105->risk_assessment oecd117->risk_assessment oecd104->risk_assessment oecd305->risk_assessment degradation->risk_assessment toxicity->risk_assessment

Caption: Experimental workflow for characterizing a new PFAS compound.

G ftoh Fluorotelomer Alcohol (FTOH) Released to Environment air Atmosphere ftoh->air Volatilization water Water ftoh->water Deposition / Runoff soil Soil / Sediment ftoh->soil Deposition / Spills pfca Degradation to Perfluoroalkyl Carboxylic Acids (PFCAs) ftoh->pfca Biotransformation air->water Deposition air->soil Deposition water->soil Sorption biota Biota (e.g., Fish, Plants) water->biota Uptake / Bioconcentration water->pfca Abiotic/Biotic Degradation soil->water Leaching soil->biota Uptake soil->pfca Abiotic/Biotic Degradation pfca->biota Bioaccumulation

Caption: Conceptual environmental fate of a Fluorotelomer Alcohol (FTOH).

References

Safety Operating Guide

Proper Disposal of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol down the drain or in regular trash. This compound is a fluorinated chemical and requires disposal as hazardous waste through a licensed environmental services provider.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or face shield.To protect against splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1]
Body Protection Laboratory coat.To protect clothing and skin.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors.[1]

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

Step-by-Step Waste Collection Protocol:

  • Waste Classification: this compound is classified as a halogenated organic waste .

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Segregation: Do not mix this waste with non-halogenated solvents or any other waste streams. Keep the container closed when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

III. Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated; work under a fume hood if possible.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[2][3]

  • Absorption: Slowly and carefully apply the absorbent material over the spill, working from the outside in.[2][3]

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, sealable container for hazardous waste.[4]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Labeling: Label the container with "Spill Debris containing this compound" and dispose of it as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

IV. Final Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Arranging for Disposal:

  • Contact EHS: Coordinate with your institution's EHS department to arrange for a waste pickup.

  • Documentation: Ensure all waste containers are properly labeled and a hazardous waste manifest is completed as required.

  • Handover: Transfer the sealed and labeled waste containers to the authorized waste management personnel.

Disposal Method:

This compound is a per- and polyfluoroalkyl substance (PFAS). The U.S. Environmental Protection Agency (EPA) recommends disposal methods that minimize environmental release.[5] High-temperature incineration in a permitted hazardous waste combustor is a common and effective method for the destruction of PFAS compounds.[6][7]

V. Workflow and Decision-Making Diagrams

The following diagrams illustrate the key processes for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Work in Fume Hood prep_ppe->prep_area waste_container Use Labeled Halogenated Waste Container prep_area->waste_container waste_segregate Segregate from Other Waste Streams waste_container->waste_segregate waste_store Store in Designated Area waste_segregate->waste_store disp_ehs Contact EHS for Pickup waste_store->disp_ehs disp_manifest Complete Waste Manifest disp_ehs->disp_manifest disp_transfer Transfer to Licensed Waste Contractor disp_manifest->disp_transfer

Figure 1. General Disposal Workflow

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill_event Spill Occurs spill_size Assess Spill Size spill_event->spill_size small_alert Alert Personnel spill_size->small_alert Small large_evacuate Evacuate Area spill_size->large_evacuate Large small_contain Contain with Absorbent small_alert->small_contain small_collect Collect Absorbed Material small_contain->small_collect small_decon Decontaminate Area small_collect->small_decon small_dispose Dispose as Hazardous Waste small_decon->small_dispose large_contact Contact EHS/Emergency large_evacuate->large_contact large_secure Secure the Area large_contact->large_secure

References

Safe Handling and Disposal of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal protocols for laboratory personnel working with 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol. The following procedures are based on established safety standards for handling fluorinated organic compounds. Adherence to these steps is critical for ensuring personal safety and environmental compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₈H₉F₉O[1]
Molecular Weight 292.14 g/mol [1]
Physical State Liquid[2]
Appearance Colorless[2]
Boiling Point 250 °C / 482 °F[2]
Melting Point -26 °C / -14.8 °F[2]
Flash Point 135 °C / 275 °F[2]
Specific Gravity 0.99 g/cm³[2]
Solubility Immiscible with water[2]

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles or a Face Shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to protect against splashes.[2] A face shield is recommended when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant Gloves (e.g., Neoprene or Nitrile). Disposable nitrile gloves offer good protection against accidental splashes.[3][5] Always inspect gloves before use and change them immediately upon contamination.[3]
Body Protection Flame-Resistant Lab Coat and Full-Length Clothing. A lab coat should be worn and fully buttoned.[3] Closed-toe and closed-heel shoes are mandatory to protect the feet from spills.[3]
Respiratory Protection Use in a Chemical Fume Hood. All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]

Operational and Disposal Plans

The following step-by-step protocols provide guidance for the complete lifecycle of the chemical in the laboratory, from handling to final disposal.

Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Chemical Dispensing: Use only in a chemical fume hood.[6] Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[6]

  • Preventing Ignition: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[7][9][10] Use spark-proof tools and ground all containers and receiving equipment to prevent static discharge.[7][11]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9] Decontaminate the work surface.

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6][9]

  • Location: Store away from heat and sources of ignition.[2][7]

  • Incompatibilities: Store separately from strong oxidizing agents.[6][9][10]

Spill Management Protocol
  • Evacuate and Ventilate: If a spill occurs, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if safe to do so, perform the cleanup within a fume hood.

  • Control Ignition Sources: Immediately remove all sources of ignition from the spill area.[9][12]

  • Don PPE: Wear all appropriate PPE, including respiratory protection if ventilation is inadequate.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[9][13][14]

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2][9][13]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Environmental Protection: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[2][13][15]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all materials contaminated with the chemical, including unused product, absorbent materials from spills, and contaminated disposable PPE (such as gloves).

  • Waste Collection: Place all waste into a designated, sealed, and puncture-resistant hazardous waste container.[16]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.[16]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[6][17][18]

Workflow Visualization

The following diagram illustrates the standard workflow for safely managing this compound in a laboratory setting, including the appropriate response to a spill event.

G cluster_main Standard Operating Procedure cluster_spill Contingency Plan prep 1. Preparation (Verify Fume Hood, PPE) handle 2. Handling (In Fume Hood) prep->handle storage 3. Storage (Cool, Dry, Ventilated) handle->storage Unused Chemical waste 5. Waste Collection (Labelled Container) handle->waste Contaminated Items spill_event Spill Event handle->spill_event dispose 6. Final Disposal (via EHS) waste->dispose spill_cleanup 4. Spill Cleanup (Absorb & Collect) spill_event->spill_cleanup spill_cleanup->waste

Safe handling and disposal workflow for this compound.

References

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